p-Tolyl chloroformate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFZPIYYMJUNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918199 | |
| Record name | 4-Methylphenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-62-2, 52286-75-6 | |
| Record name | Carbonochloridic acid, 4-methylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-tolyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Safe Handling of p-Tolyl Chloroformate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety information for p-Tolyl chloroformate (CAS No. 937-62-2), a reactive compound frequently utilized in organic synthesis. As a Senior Application Scientist, the objective is not merely to present data but to offer a synthesized, field-proven perspective on its safe handling, storage, and emergency management. The protocols herein are designed to be self-validating systems, grounded in authoritative safety data to ensure the well-being of laboratory personnel and the integrity of research.
Chemical Identity and Physicochemical Characteristics
p-Tolyl chloroformate is a clear, colorless liquid.[1] Understanding its physical and chemical properties is fundamental to anticipating its behavior and implementing appropriate safety controls. For instance, its density being greater than water and its moisture-sensitive nature dictates specific storage and spill-response procedures.
| Property | Value | Source |
| CAS Number | 937-62-2 | [1][2] |
| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |
| Molecular Weight | 170.59 g/mol | [1][2][3] |
| Appearance | Clear colorless liquid | [1] |
| Density | 1.188 g/mL at 25 °C | [1][4] |
| Boiling Point | 99.5 °C at 20 mmHg | [1][4] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [2][4] |
| Solubility | Moisture sensitive, reacts with water | [5][6][7] |
| Synonyms | 4-methylphenyl chloroformate, Chloroformic acid p-tolyl ester | [1][8][9] |
Hazard Analysis and GHS Classification
p-Tolyl chloroformate is classified as a highly hazardous substance. The "Danger" signal word underscores the severity of its potential health effects.[3][4][5] It is acutely toxic via oral, dermal, and inhalation routes and is corrosive, capable of causing severe skin burns and eye damage.[3][4][5][8] This dual-threat profile—systemic toxicity and local corrosivity—necessitates stringent adherence to safety protocols.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Skull and Crossbones |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Skull and Crossbones |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage | Corrosion |
Hazard Profile Visualization
The following diagram illustrates the interconnected nature of p-Tolyl chloroformate's hazards, emphasizing its dual corrosive and toxic properties.
Caption: Hazard profile of p-Tolyl chloroformate.
Toxicological Profile: Understanding the Threat
The toxicity of p-Tolyl chloroformate stems from its reactivity. As a chloroformate ester, it can react with biological nucleophiles, leading to cellular damage. Its corrosivity is a direct result of its reaction with moisture, which can liberate hydrochloric acid, causing severe chemical burns upon contact with skin, eyes, and mucous membranes.[6][7]
-
Acute Toxicity (Oral, Dermal, Inhalation): Exposure through any of these routes can lead to rapid systemic toxicity. Symptoms may include, but are not limited to, headache, dizziness, nausea, and in severe cases, death.[3][7][8] The speed of onset necessitates immediate medical intervention following any suspected exposure.
-
Skin and Eye Damage: Direct contact causes severe burns and potentially irreversible eye damage.[3][8][10] The chemical's ability to penetrate skin underscores the importance of using appropriate gloves and protective clothing.
Emergency Protocols and First-Aid Measures
A clear, rehearsed emergency plan is critical when working with this compound. The immediate response should focus on removing the individual from the source of exposure and decontaminating them, followed by professional medical attention.
Step-by-Step First-Aid Protocol
-
General Advice: Immediately call a POISON CENTER or doctor.[11] Show the Safety Data Sheet to the medical personnel.
-
Inhalation:
-
Skin Contact:
-
Action: Take off immediately all contaminated clothing.[1][8][12] Rinse the skin with copious amounts of water for at least 15 minutes.[11]
-
Causality: Rapid removal of the chemical and contaminated clothing minimizes the duration of contact and the extent of chemical burns.
-
Follow-up: Seek immediate medical attention. Wash clothing before reuse.[8]
-
-
Eye Contact:
-
Action: Rinse cautiously with water for several minutes.[8][11][12] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.
-
Causality: Immediate and prolonged irrigation is vital to dilute and flush away the corrosive material, mitigating severe eye damage.
-
Follow-up: Seek immediate medical attention.
-
-
Ingestion:
Emergency Response Workflow
This diagram outlines the logical flow of actions in case of an exposure event.
Caption: Emergency response workflow for exposure.
Safe Handling, Storage, and Engineering Controls
Proactive measures are paramount. The primary goal is to prevent exposure through a combination of engineering controls, administrative procedures, and proper storage.
Handling Protocols
-
Ventilation: Always handle p-Tolyl chloroformate in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[8][10]
-
Inert Atmosphere: As the compound is moisture-sensitive, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for reactions or transfers where atmospheric moisture can cause decomposition and release of hazardous fumes.[2][12]
-
Grounding: To prevent ignition from static electricity, especially during transfers of larger quantities, ensure all containers and equipment are properly grounded and bonded.[12]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[8][11]
Storage Requirements
-
Temperature: Store in a refrigerator at 2-8°C (35.6-46.4°F).[2][4]
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8][12] Storing under an inert gas is also advised to maintain product integrity and safety.[2]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[8][13]
-
Incompatibilities: Keep away from strong oxidizing agents, strong alkalis, alcohols, amines, and water.[6][12]
Safe Handling and Storage Workflow
Caption: Workflow for safe handling and storage.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment. For p-Tolyl chloroformate, a multi-layered defense is required.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4] Goggles protect against splashes, while the face shield provides an additional barrier for the entire face.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton®). Inspect gloves for any signs of degradation or puncture before each use. Take off contaminated clothing immediately.[1]
-
Skin and Body Protection: Wear a protective suit or a lab coat with full-length sleeves.[14] Ensure there is no exposed skin.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with a filter suitable for organic vapors and acid gases (e.g., type ABEK EN14387 respirator filter).[4]
Accidental Release and Disposal Procedures
Spill Response Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause vapors to spread to other areas.
-
Contain: Wearing full PPE, contain the spill using a non-combustible absorbent material like dry sand or earth. Do not use combustible materials like sawdust.
-
Neutralize (with caution): For small spills, a dilute solution of sodium bicarbonate can be cautiously used for neutralization after absorption.
-
Collect: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[12]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
Waste Disposal
-
Dispose of waste p-Tolyl chloroformate and contaminated materials through a licensed professional waste disposal service.[8][12][13]
-
Do not dispose of it down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers. (n.d.). Retrieved from [Link]
-
p-Tolyl chloroformate | C8H7ClO2 | CID 70304. (n.d.). PubChem - NIH. Retrieved from [Link]
-
p-Tolyl chloroformate. (n.d.). Retrieved from [Link]
-
Propyl chloroformate | C4H7ClO2 | CID 7998. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Personal Protective Equipment (PPE) for Cleanrooms. (n.d.). SKAN. Retrieved from [Link]
-
p-Tolyl chloroformate. (n.d.). CHEMICAL POINT. Retrieved from [Link]
Sources
- 1. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. biosynth.com [biosynth.com]
- 3. p-Tolyl chloroformate | C8H7ClO2 | CID 70304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Tolyl chloroformate 97 937-62-2 [sigmaaldrich.com]
- 5. labsolu.ca [labsolu.ca]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 937-62-2 | p-Tolylchloroformate - AiFChem [aifchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. valsynthese.ch [valsynthese.ch]
- 14. Personal Protective Equipment for Cleanrooms | SKAN AG [skan.com]
The Reactivity of p-Tolyl Chloroformate with Primary Amines: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic formation of stable chemical bonds is paramount. Among the vast arsenal of synthetic transformations, the reaction of chloroformates with primary amines to yield carbamates stands out for its reliability and versatility. This guide provides an in-depth technical exploration of the reactivity of a specific and highly useful reagent, p-Tolyl Chloroformate, with primary amines.
Organic carbamates are integral structural components in a multitude of approved therapeutic agents.[1] Their chemical and proteolytic stability makes them excellent isosteres for amide bonds in peptidomimetics, enhancing metabolic resilience.[2] Furthermore, the carbamate linkage is a key tool in the design of prodrugs to improve bioavailability and in the direct pharmacophore interactions with biological targets.[2][3] p-Tolyl chloroformate, an aryl chloroformate, serves as a highly effective reagent for the introduction of the p-tolyloxycarbonyl protecting group onto amines, a transformation critical for multi-step syntheses of complex pharmaceutical molecules.[4]
This document will delve into the mechanistic underpinnings of this reaction, explore the critical parameters that govern its efficiency, provide validated experimental protocols, and discuss its applications and potential pitfalls in the context of drug development.
Core Reaction Mechanism: A Stepwise Approach
The reaction between p-tolyl chloroformate and a primary amine is a classic example of nucleophilic acyl substitution. The process is generally accepted to proceed through a stepwise mechanism involving the formation of a transient tetrahedral intermediate.[5]
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine onto the electrophilic carbonyl carbon of p-tolyl chloroformate. This initial attack is the rate-determining step, leading to the formation of a zwitterionic tetrahedral intermediate.[5] This intermediate is unstable and rapidly collapses. The expulsion of the chloride ion, a good leaving group, and subsequent deprotonation of the nitrogen atom, typically facilitated by a base, yields the stable p-tolyl carbamate product and a salt of the base.
The overall transformation is robust and generally high-yielding, making it a favored method for amine protection and modification in synthetic campaigns.
Factors Influencing Reactivity and Experimental Design
The success of the reaction between p-tolyl chloroformate and a primary amine hinges on several key experimental parameters. A thorough understanding of these factors is crucial for optimizing reaction conditions and ensuring high yields and purity of the desired carbamate product.
The Critical Role of a Base
The reaction liberates one equivalent of hydrochloric acid (HCl). In the absence of a base, this acid will protonate the starting primary amine, rendering it non-nucleophilic and effectively halting the reaction. Therefore, the addition of a base is essential to neutralize the HCl byproduct and drive the reaction to completion.[6]
Commonly employed bases include tertiary amines such as triethylamine (Et₃N) and pyridine, or inorganic bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) in a biphasic system, often referred to as Schotten-Baumann conditions.[7][8] The choice of base can influence the reaction rate and work-up procedure. For instance, using an aqueous base necessitates a two-phase system and subsequent extraction.[8]
Solvent Selection
The choice of solvent is critical and depends on the solubility of the reactants and the desired reaction temperature. Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the highly reactive p-tolyl chloroformate.[9] Common choices include:
-
Dichloromethane (DCM): A versatile solvent that dissolves a wide range of organic compounds.
-
Tetrahydrofuran (THF): Another popular choice, particularly for reactions conducted at lower temperatures.
-
Acetonitrile (ACN): A more polar aprotic solvent that can be beneficial for less reactive amines.
Temperature Control
The reaction is typically exothermic. To control the reaction rate and minimize the formation of side products, it is often initiated at a reduced temperature, commonly 0 °C, using an ice bath.[9] After the initial addition of the p-tolyl chloroformate, the reaction is often allowed to warm to room temperature to ensure complete conversion.[9]
Stoichiometry
A slight excess of the p-tolyl chloroformate (typically 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the primary amine, which can sometimes be the more valuable starting material.[9] Similarly, a slight excess of the base (1.2 to 1.5 equivalents) is used to ensure complete neutralization of the generated HCl.[9]
Validated Experimental Protocol
The following protocol provides a reliable, step-by-step methodology for the synthesis of a p-tolyl carbamate from a primary amine. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress.
Materials:
-
Primary amine (1.0 eq)
-
p-Tolyl chloroformate (1.1 - 1.2 eq)[10]
-
Anhydrous Dichloromethane (DCM)[11]
-
Triethylamine (Et₃N) (1.2 - 1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions[11]
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[11]
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add p-tolyl chloroformate (1.1 eq), either neat or as a solution in anhydrous DCM, dropwise to the reaction mixture over a period of 15-30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is no longer detectable.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Applications in Drug Development
The formation of carbamates using reagents like p-tolyl chloroformate is a cornerstone of modern medicinal chemistry and drug development.[1] The resulting p-tolyl carbamates can serve several critical functions:
-
Amine Protection: The p-tolyloxycarbonyl group is a robust protecting group for primary and secondary amines, stable to a wide range of reaction conditions. This allows for selective chemical modifications at other sites of a complex molecule.
-
Prodrug Strategies: The carbamate linkage can be designed to be cleaved in vivo by esterases, releasing the active parent amine. This approach can be used to improve the oral bioavailability, solubility, or pharmacokinetic profile of a drug candidate.[3]
-
Modulation of Physicochemical Properties: The introduction of a p-tolyl carbamate can significantly alter a molecule's lipophilicity, polarity, and hydrogen bonding capacity, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Potential Side Reactions and Troubleshooting
While generally a reliable transformation, there are potential side reactions and pitfalls to consider:
-
Hydrolysis of Chloroformate: p-Tolyl chloroformate is moisture-sensitive and can hydrolyze to p-cresol and HCl. It is imperative to use anhydrous solvents and maintain an inert atmosphere to prevent this.[9]
-
Formation of Ureas: If the primary amine is not fully consumed, it can react with the newly formed carbamate under certain conditions, although this is generally not a major issue under the recommended protocol.
-
Incomplete Reaction: Sterically hindered or electronically deactivated primary amines may react sluggishly. In such cases, extending the reaction time, increasing the reaction temperature, or using a more polar solvent may be necessary.
Data Presentation: Comparative Reactivity
The following table summarizes typical reaction outcomes for the reaction of p-tolyl chloroformate with various primary amines, highlighting the versatility of this reagent.
| Primary Amine Substrate | Reaction Conditions | Typical Yield (%) | Notes |
| Benzylamine | DCM, Et₃N, 0 °C to RT | >95% | A standard, highly reactive primary amine. |
| Aniline | THF, Pyridine, RT | 85-95% | A less nucleophilic aromatic amine, may require slightly longer reaction times. |
| Glycine methyl ester | Biphasic (DCM/aq. NaHCO₃) | 90-98% | Schotten-Baumann conditions are effective for amino acid derivatives.[7] |
| 2-Aminoethanol | ACN, Et₃N, 0 °C to RT | >90% | The hydroxyl group generally does not interfere under these conditions. |
Conclusion
The reaction of p-tolyl chloroformate with primary amines is a powerful and dependable tool in the arsenal of the medicinal chemist. Its straightforward mechanism, high efficiency, and the stability of the resulting carbamate products make it an invaluable transformation in the synthesis of complex pharmaceutical agents. By understanding the core principles of its reactivity and carefully controlling the experimental parameters, researchers and drug development professionals can effectively leverage this reaction to advance their discovery and development programs.
Safety Information
p-Tolyl chloroformate is a toxic and corrosive liquid that causes severe skin burns and eye damage.[10][12] It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] It is also moisture-sensitive and should be stored under an inert atmosphere.[15] Always consult the Safety Data Sheet (SDS) before handling this reagent.[13]
References
- Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
- Benchchem. (n.d.).
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Synquest Labs. (n.d.).
- Sigma-Aldrich. (n.d.).
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- HANGZHOU LEAP CHEM CO., LTD. (n.d.).
- Fisher Scientific. (2009, May 26).
- Organic Chemistry Portal. (n.d.).
- Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of alkaloids.
- Benchchem. (n.d.).
- ResearchGate. (n.d.).
- ACS Omega. (2023, December 5).
- PMC - NIH. (n.d.).
- Recent reports. (n.d.). Application of organic carbamates in drug design. Part 1: Anticancer agents.
- Solubility of Things. (n.d.). 4-pyridylmethyl N-(p-tolyl)
- Biosynth. (n.d.).
- Semantic Scholar. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- The Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Chemical-Suppliers. (n.d.).
- Benchchem. (n.d.).
- PMC - PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- Benchchem. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl....
- SID.ir. (2014, November 25).
- ResearchGate. (n.d.). Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution.
- Google Patents. (n.d.). Process for the preparation of aromatic amines and the use of the amines so produced.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [m.chemicalbook.com]
- 5. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. p-Tolyl chloroformate 97 937-62-2 [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. biosynth.com [biosynth.com]
An In-depth Technical Guide to the Reaction of p-Tolyl Chloroformate with Alcohols and Phenols
Abstract
p-Tolyl chloroformate is a versatile aryl chloroformate reagent widely employed in organic synthesis for the formation of carbonate esters and as a protective group for hydroxyl moieties.[1] This guide provides a comprehensive exploration of its reactivity with alcohols and phenols, intended for researchers, chemists, and professionals in drug development. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the broader applications of this chemistry in modern synthetic challenges. The focus is on delivering not just procedural steps, but the causal-driven insights essential for robust and reproducible synthetic outcomes.
Introduction to p-Tolyl Chloroformate: A Profile
p-Tolyl chloroformate (also known as 4-methylphenyl chloroformate) is an ester of chloroformic acid and p-cresol.[2][3] Its reactivity is analogous to that of acyl chlorides, making it an excellent electrophile for reactions with various nucleophiles.[4] The presence of the tolyl group provides specific electronic and steric properties that influence its reactivity and the stability of the resulting carbonate products.
Table 1: Physicochemical Properties of p-Tolyl Chloroformate
| Property | Value | Reference(s) |
| CAS Number | 937-62-2 | [1][2][5] |
| Molecular Formula | C₈H₇ClO₂ | [3][5] |
| Molecular Weight | 170.59 g/mol | [1][5][6] |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 99.5 °C @ 20 mmHg | [1][6] |
| Density | 1.188 g/mL at 25 °C | [1][6] |
| Storage | 2-8°C, under inert gas, keep dry | [1][5] |
Its primary utility lies in its ability to react with hydroxyl groups to form stable p-tolyl carbonate esters. This transformation is fundamental for two main purposes: the permanent installation of a carbonate linkage within a target molecule and the temporary protection of an alcohol or phenol during a multi-step synthesis.[4][7]
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of p-tolyl chloroformate with both alcohols and phenols proceeds via a nucleophilic acyl substitution pathway.[8][9] The causality of this mechanism is rooted in the electronic character of the chloroformate functional group: the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the two oxygen atoms.
The general mechanism can be dissected into four key stages:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol or phenoxide ion attacks the electrophilic carbonyl carbon of the p-tolyl chloroformate.[8]
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, resulting in a transient, unstable tetrahedral intermediate.[8]
-
Elimination of the Leaving Group: The intermediate collapses, reforming the stable carbonyl double bond. This step is accompanied by the expulsion of the chloride ion (Cl⁻), an excellent leaving group.[8]
-
Deprotonation: A base present in the reaction mixture removes the proton from the now-oxonium ion, yielding the neutral carbonate ester product and a salt byproduct (e.g., pyridinium hydrochloride).[8]
Caption: General Mechanism of Carbonate Formation.
Specifics for Alcohols
With alcohols, the reaction is typically performed in the presence of a non-nucleophilic organic base, such as pyridine or triethylamine. The primary role of the base is to scavenge the hydrochloric acid (HCl) generated during the reaction.[4] This is critical for two reasons: it drives the reaction equilibrium towards the products and prevents potential acid-catalyzed side reactions. The nucleophilicity of the alcohol itself is usually sufficient for the initial attack on the chloroformate.
Specifics for Phenols: The Importance of the Phenoxide
Phenols are generally less nucleophilic than aliphatic alcohols due to the resonance delocalization of the oxygen's lone pairs into the aromatic ring. To enhance reactivity, the reaction is almost always carried out in the presence of a base strong enough to deprotonate the phenol, forming the corresponding phenoxide ion .[10][11] Common bases include sodium hydroxide (often under Schotten-Baumann conditions) or triethylamine.[11][12] The resulting phenoxide is a significantly more potent nucleophile, which dramatically accelerates the rate of attack on the p-tolyl chloroformate.[11]
Caption: Reaction workflow for phenols.
Field-Proven Experimental Protocols
A self-validating protocol anticipates potential pitfalls and incorporates steps to ensure high yield and purity. The following general procedure is a robust starting point for the synthesis of p-tolyl carbonates.
General Protocol for the Synthesis of a p-Tolyl Carbonate Ester
Materials & Setup:
-
Reactants: Alcohol or Phenol (1.0 eq), p-Tolyl Chloroformate (1.1 - 1.2 eq).
-
Base: Pyridine or Triethylamine (1.5 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Glassware: Oven-dried round-bottom flask, dropping funnel, and magnetic stirrer.
-
Atmosphere: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination, as chloroformates are moisture-sensitive.[9]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq) and dissolve it in the anhydrous solvent (e.g., DCM).
-
Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the solution. If the substrate is a phenol, this step generates the highly nucleophilic phenoxide in situ.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical control step to manage the exothermic nature of the reaction and minimize potential side reactions.
-
Chloroformate Addition: Dissolve p-tolyl chloroformate (1.1 eq) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the chloroformate solution dropwise to the cooled, stirring reaction mixture over 15-30 minutes. A precipitate (the amine hydrochloride salt) will typically form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol/phenol is consumed (typically 1-4 hours).
-
Work-up & Quenching: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) (2x). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure p-tolyl carbonate ester.
Table 2: Representative Reaction Parameters
| Substrate Type | Typical Base | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Primary Alcohol | Pyridine, Et₃N | DCM, THF | 0 to RT | 1-3 | Generally high yielding and fast. |
| Secondary Alcohol | Pyridine, Et₃N | DCM, THF | 0 to RT | 2-6 | Slower due to increased steric hindrance. |
| Tertiary Alcohol | Pyridine, DMAP | DCM, Toluene | RT to 40 | 12-24 | Very slow; may require forcing conditions and a catalyst like DMAP. |
| Phenol | Et₃N, NaOH | DCM, Biphasic | 0 to RT | 1-2 | Reaction is rapid once the phenoxide is formed. |
Applications in Drug Development and Advanced Synthesis
The formation of carbonate esters using reagents like p-tolyl chloroformate is not merely an academic exercise; it is a cornerstone of modern pharmaceutical and materials science.
-
Pharmaceutical Intermediates: Chloroformates are indispensable building blocks for complex active pharmaceutical ingredients (APIs).[13] They are used to link different molecular fragments and are found in the synthetic pathways of drugs like the chemotherapeutic agent Capecitabine and the anticoagulant Dabigatran etexilate.[13]
-
Prodrug Strategies: The carbonate linkage can be employed as a biodegradable linker in prodrug design. A biologically inactive prodrug containing a carbonate ester can be metabolized in vivo to release the active parent drug, improving its pharmacokinetic profile or reducing side effects.
-
Polymer Synthesis: The fundamental reaction of a chloroformate with a hydroxyl group is conceptually related to the synthesis of polycarbonates, a class of polymers known for their use in drug delivery systems due to their excellent biocompatibility and biodegradability.[14][15][16]
-
Protecting Groups: The p-toloxycarbonyl group can serve as a robust protecting group for alcohols and phenols. It is stable to a wide range of reaction conditions but can be cleaved when necessary, typically under basic hydrolysis conditions.[4][7]
Conclusion
The reaction of p-tolyl chloroformate with alcohols and phenols is a powerful and reliable method for the synthesis of unsymmetrical carbonate esters. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, particularly the difference in activation required for alcohols versus phenols, is paramount for successful execution. By carefully controlling reaction parameters such as temperature, solvent, and the choice of base, researchers can achieve high yields of the desired products. The broad applicability of this reaction in creating crucial intermediates for drug development and materials science underscores its enduring importance in the synthetic chemist's toolkit.
References
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pentyl Chloroformate in Modern Pharmaceutical Development. Retrieved from [Link]
-
Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Chloroformate – Knowledge and References. Retrieved from [Link]
-
Bose, D. S., Varadarajan, S., & Vanajatha, G. (2001). Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides. Indian Journal of Chemistry, 40B, 722-723. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbonate synthesis. Retrieved from [Link]
-
Rodgers, D., et al. (1999). Enzymatic Synthesis of Carbonate Monomers and Polycarbonates. Biotechnology and Bioengineering. Retrieved from [Link]
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of chloromethyl chloroformate from formaldehyde and phosgene.
-
Wang, J. R., et al. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]
-
Bentley, T. W., et al. (1998). Stoichiometric solvation effects. Part 3. Product–rate correlations for solvolyses of p-nitrophenyl chloroformate in alcohol–water mixtures. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]
- Google Patents. (n.d.). Method for end-capping polycarbonate resins and composition for use in same.
-
Bentley, T. W., et al. (2005). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. The Journal of Organic Chemistry. Retrieved from [Link]
-
D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences. Retrieved from [Link]
- Google Patents. (n.d.). Method for making polyethylene glycol carbonates.
-
Unknown. (n.d.). Phenol reaction. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). p-Tolyl chloroformate | CAS 937-62-2. Retrieved from [Link]
-
Liu, S., et al. (2016). Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs2CO3/CH2Cl2 System. ACS Omega. Retrieved from [Link]
-
YouTube. (2023). Phenol reacts with methyl chloroformate in the presence of NaOH to form product.... Retrieved from [Link]
-
Vedantu. (n.d.). Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of glycerin carbonate-based intermediates using thiol–ene chemistry and isocyanate free polyhydroxyurethanes therefrom. Retrieved from [Link]
-
ResearchGate. (2014). How will secondary alcohols and carboxylic acids react with triphosgene during a polymerization?. Retrieved from [Link]
-
Mir, M., et al. (2023). Recent Applications of PLGA in Drug Delivery Systems. Pharmaceutics. Retrieved from [Link]
-
Kourmentza, C., et al. (2017). Polyhydroxyalkanoates Applications in Drug Carriers. ResearchGate. Retrieved from [Link]
Sources
- 1. p-Tolyl chloroformate 97 937-62-2 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [chemicalbook.com]
- 4. Chloroformate - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE [vedantu.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs2CO3/CH2Cl2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
p-Tolyl Chloroformate: A Comprehensive Technical Guide to Solubility in Organic Solvents
Abstract
This technical guide provides an in-depth examination of the solubility characteristics of p-tolyl chloroformate in common organic solvents. As a pivotal reagent in synthetic organic chemistry, particularly for the introduction of the tolyloxycarbonyl protecting group and the synthesis of carbonates and carbamates, a comprehensive understanding of its solubility is crucial for optimizing reaction conditions, enhancing yield, and ensuring safe handling. This document synthesizes physicochemical data, qualitative solubility profiles, and the underlying principles governing its behavior in various solvent classes. Furthermore, it furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data for their specific applications. This guide is intended for an audience of researchers, chemists, and professionals engaged in chemical synthesis and drug development.
Introduction to p-Tolyl Chloroformate
p-Tolyl chloroformate, systematically named 4-methylphenyl carbonochloridate, is a highly reactive acyl chloride derivative.[1] Its utility in organic synthesis is primarily centered on the electrophilic nature of its carbonyl carbon, making it an excellent reagent for reacting with nucleophiles such as alcohols, amines, and phenols. The selection of an appropriate solvent is a critical parameter in any reaction involving p-tolyl chloroformate. The solvent not only dictates the solubility of reactants but also profoundly influences reaction kinetics, pathway selection, and the ease of product purification. An improper solvent choice can lead to reagent decomposition, reduced yields, and the formation of undesirable byproducts.
Physicochemical Properties
A foundational understanding of the physicochemical properties of p-tolyl chloroformate is essential for interpreting its solubility and reactivity. These properties govern its interactions with solvent molecules.
Table 1: Physicochemical Properties of p-Tolyl Chloroformate
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₂ | [2][3] |
| Molecular Weight | 170.59 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | [2][4] |
| Density | ~1.188 - 1.234 g/mL at 25 °C | [2][3] |
| Boiling Point | ~99.5 °C @ 20 mmHg (~108 °C @ 10 Torr) | [1][2][4] |
| Refractive Index | n20/D ~1.5099 | [3][4] |
| Flash Point | ~86 °C (187 °F) | [3][4] |
| Sensitivity | Moisture sensitive | [4][5] |
The molecule possesses a moderate polarity arising from the electronegative oxygen and chlorine atoms, contrasted with the nonpolar aromatic tolyl group. This structural duality is the primary determinant of its solubility across a spectrum of organic solvents.
Solubility Profile in Organic Solvents
Precise quantitative solubility data for p-tolyl chloroformate is not extensively documented in publicly available literature, largely due to its reactivity.[6] However, based on the principle of "like dissolves like" and empirical observations from laboratory use, a reliable qualitative solubility profile can be constructed.[7][8]
Table 2: Qualitative Solubility and Reactivity of p-Tolyl Chloroformate
| Solvent Class | Representative Solvents | Solubility/Reactivity | Rationale & Expert Insights |
| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | These aprotic solvents are excellent choices for reactions. Their polarity is well-suited to solvate p-tolyl chloroformate without causing decomposition. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Highly Soluble | Common aprotic solvents that readily dissolve chloroformates.[6] Anhydrous grades must be used, as residual water will lead to hydrolysis. |
| Aromatic Hydrocarbons | Toluene, Benzene | Highly Soluble | The structural similarity between the tolyl group of the solute and the solvent molecules facilitates strong van der Waals interactions, leading to high solubility. |
| Esters | Ethyl Acetate | Soluble | A moderately polar aprotic solvent that is effective for dissolution. Ensure anhydrous conditions are maintained. |
| Ketones | Acetone | Soluble | While aprotic, acetone can be hygroscopic. Use of anhydrous grades is critical to prevent hydrolysis. |
| Nitriles | Acetonitrile | Soluble | A polar aprotic solvent commonly used in synthesis. It must be rigorously dried before use with chloroformates. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Sparingly Soluble to Insoluble | These nonpolar solvents are generally poor choices for dissolving the moderately polar p-tolyl chloroformate. They are often used as anti-solvents for precipitation. |
| Protic Solvents (Alcohols) | Methanol, Ethanol | Reactive (Solvolysis) | DO NOT USE. Alcohols are nucleophilic and will attack the chloroformate, leading to the formation of the corresponding carbonate ester and HCl.[6][9] |
| Protic Solvents (Water) | Water | Insoluble & Highly Reactive | DO NOT USE. p-Tolyl chloroformate is moisture-sensitive and hydrolyzes rapidly upon contact with water to form p-cresol, HCl, and CO₂.[4][5][10] |
Factors Influencing Solubility: A Mechanistic View
The dissolution process is governed by the interplay of intermolecular forces between the solute (p-tolyl chloroformate) and the solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break solute-solute and solvent-solvent interactions.
Figure 1: Conceptual diagram of the dissolution and reactivity pathways for p-tolyl chloroformate.
Experimental Protocol for Quantitative Solubility Determination
Given the scarcity of public quantitative data, this section provides a robust, step-by-step methodology for determining the solubility of p-tolyl chloroformate in a desired anhydrous organic solvent.[8][11]
Objective: To determine the solubility of p-tolyl chloroformate in a given aprotic organic solvent at a specified temperature (e.g., 25 °C) using a gravimetric method.
Materials:
-
High-purity p-tolyl chloroformate
-
Anhydrous-grade organic solvent
-
Multiple sealable glass vials with PTFE-lined caps
-
Magnetic stirrer and stir bars
-
Calibrated constant temperature bath
-
Analytical balance (± 0.1 mg)
-
Inert gas supply (Nitrogen or Argon)
-
Gas-tight syringes and needles
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
Experimental Workflow Diagram:
Figure 2: Step-by-step workflow for the gravimetric determination of solubility.
Procedure:
-
Preparation of Saturated Solution: In a dry vial under an inert atmosphere, add a precise volume of the anhydrous solvent (e.g., 5.00 mL). Add p-tolyl chloroformate incrementally with stirring until an excess of undissolved liquid is clearly visible.
-
Expertise & Causality: Creating a slurry with excess solute is the only way to guarantee that the solution reaches its saturation point at the given temperature.
-
-
Equilibration: Seal the vial tightly. Place it in the constant temperature bath set to the desired temperature (e.g., 25.0 °C). Stir the mixture vigorously for at least 24 hours to ensure equilibrium is reached.
-
Trustworthiness: Solubility is an equilibrium property. A 24-48 hour equilibration period at a precisely controlled temperature is essential for obtaining reproducible and accurate data.
-
-
Sampling and Filtration: Stop the stirring and allow the undissolved solute to settle completely. Using a gas-tight syringe, carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL). Immediately attach a syringe filter and dispense the solution into a pre-weighed (tared) and dried vial.
-
Expertise & Causality: Using a gas-tight syringe prevents solvent evaporation during transfer, which would artificially inflate the calculated solubility. Filtration removes any suspended microdroplets, ensuring only truly dissolved solute is measured.
-
-
Gravimetric Analysis: Immediately cap and weigh the vial containing the filtered aliquot to determine the mass of the solution. Then, carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator or a gentle stream of nitrogen). Avoid excessive heat to prevent decomposition of the solute.
-
Trustworthiness: This step is critical. Complete removal of the solvent without loss of the solute is paramount for accuracy.
-
-
Final Weighing and Calculation: Once the residue is free of solvent and at room temperature, weigh the vial again. The difference between this mass and the initial tare mass of the vial gives the mass of the dissolved p-tolyl chloroformate.
-
Calculation:
-
Mass of Solute = (Mass of Vial + Residue) - (Tare Mass of Vial)
-
Mass of Solvent = (Mass of Vial + Solution) - (Mass of Vial + Residue)
-
Solubility (g / 100 g solvent) = (Mass of Solute / Mass of Solvent) × 100
-
-
Validation: Repeat the entire procedure at least twice more to ensure the results are reproducible and to calculate a mean and standard deviation.
Conclusion
p-Tolyl chloroformate demonstrates high solubility in a range of common anhydrous aprotic solvents, including chlorinated hydrocarbons, ethers, and aromatic solvents. Its utility is critically limited by its high reactivity with protic solvents such as water and alcohols, which leads to rapid decomposition. For applications requiring precise concentration knowledge, the experimental protocol detailed herein provides a reliable method for quantitative solubility determination. Adherence to anhydrous conditions at all stages of handling and use is the most critical factor for the successful application of this versatile synthetic reagent.
References
-
Chemical-Suppliers. p-Tolyl chloroformate | CAS 937-62-2. [Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]
-
University of New England. Solubility of Organic Compounds. [Link]
-
Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]
-
MDPI. Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. [Link]
-
Cheméo. 4-Chlorophenyl chloroformate. [Link]
-
PubChem. Methyl chloroformate. [Link]
-
Organic Chemistry Tutor. Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. [Link]
-
Wikipedia. Methyl chloroformate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Page loading... [guidechem.com]
- 4. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [m.chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.ws [chem.ws]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to p-Tolyl Chloroformate: Properties, Synthesis, and Applications
Abstract
p-Tolyl chloroformate, a versatile reagent in organic synthesis, serves as a cornerstone for the introduction of the p-tolyloxycarbonyl (Toc) protecting group. This guide provides a comprehensive technical overview of its core properties, synthesis, and critical applications, with a particular focus on its role in the protection of amines and its utility in the synthesis of complex pharmaceutical intermediates. We will delve into the mechanistic principles behind its reactivity, provide detailed experimental protocols, and explore its strategic implementation in drug development, offering researchers, scientists, and process chemists a practical and authoritative resource.
Core Molecular and Physical Properties
p-Tolyl chloroformate, also known as 4-methylphenyl chloroformate, is a reactive aryl chloroformate ester. Its fundamental role in chemical synthesis is derived from the electrophilic nature of its carbonyl carbon, making it an excellent reagent for the derivatization of nucleophiles such as amines and alcohols.
The key identification and physicochemical properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| CAS Number | 937-62-2 | [1] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 1.188 g/mL at 25 °C | [3] |
| Boiling Point | 99.5 °C at 20 mmHg | [3] |
| Refractive Index | n20/D 1.5099 | [3] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [3] |
Synthesis of p-Tolyl Chloroformate
The industrial and laboratory-scale synthesis of p-Tolyl chloroformate is typically achieved through the reaction of p-cresol (4-methylphenol) with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This reaction is a standard method for producing chloroformates from phenols.
The underlying chemical transformation is a nucleophilic acyl substitution where the phenolic oxygen of p-cresol attacks the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chloroformate ester with the concurrent release of hydrogen chloride (HCl).
Caption: General synthesis pathway for p-Tolyl Chloroformate.
Conceptual Experimental Protocol: Synthesis
Disclaimer: Phosgene is an extremely toxic gas. This conceptual protocol is for informational purposes only and must be adapted and performed by trained professionals in a certified fume hood with appropriate safety measures.
-
Reactor Setup: A multi-necked, oven-dried flask equipped with a mechanical stirrer, a gas inlet tube, a condenser (with a gas outlet connected to a scrubber containing a caustic solution), and a dropping funnel is assembled under an inert atmosphere (e.g., Nitrogen).
-
Solvent and Reactant: Anhydrous toluene or another inert solvent is charged into the reactor, followed by a slow, controlled bubbling of phosgene gas into the solvent at a low temperature (e.g., 0-5 °C).
-
Addition of p-Cresol: A solution of p-cresol in the same anhydrous solvent is added dropwise from the dropping funnel to the phosgene solution. The reaction is exothermic and the temperature should be carefully maintained.
-
Reaction and Work-up: The reaction mixture is stirred until completion (monitored by techniques like TLC or GC). Excess phosgene is removed by purging with nitrogen gas (vented through the scrubber). The resulting mixture is then carefully worked up, often involving washing with dilute base to neutralize HCl, followed by distillation under reduced pressure to purify the p-Tolyl chloroformate product.
Core Application: The Toc Protecting Group
The primary utility of p-Tolyl chloroformate in drug development and complex organic synthesis is as a reagent for the introduction of the p-tolyloxycarbonyl (Toc) protecting group onto primary and secondary amines. This protection strategy converts a nucleophilic and basic amine into a neutral carbamate, which is stable to a wide range of reaction conditions.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the chloroformate, followed by the expulsion of the chloride leaving group. A non-nucleophilic base (e.g., pyridine, triethylamine, or aqueous NaHCO₃) is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: Workflow for amine protection using p-Tolyl Chloroformate.
Detailed Experimental Protocol: Amine Protection
This protocol provides a general procedure for the N-protection of a primary or secondary amine.
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture like DCM/water.
-
Base Addition: Add a suitable base. For anhydrous conditions, use triethylamine (1.2 equivalents) or pyridine. For aqueous conditions, use sodium bicarbonate or sodium hydroxide.
-
Cooling: Cool the stirred mixture to 0 °C in an ice bath.
-
Reagent Addition: Add p-Tolyl chloroformate (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. If using an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer successively with dilute acid (e.g., 1M HCl) to remove the base, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Toc-protected amine.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Deprotection of the Toc Group
The removal of the Toc group to regenerate the free amine is a critical step. Aryl carbamates, like the Toc-carbamate, are generally more stable than alkyl carbamates (e.g., Boc). Cleavage is typically achieved under basic hydrolytic conditions.
Common Deprotection Conditions:
-
Strong Base Hydrolysis: Vigorous conditions such as refluxing with aqueous or ethanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH) are often effective for cleaving the aryl carbamate bond.[4]
-
Nucleophilic Cleavage: In some cases, strong nucleophiles can be used to cleave the carbamate.[1]
-
Fluoride-Mediated Cleavage: Tetra-n-butylammonium fluoride (TBAF) has been reported for the cleavage of phenyl carbamates, proceeding via an elimination mechanism that liberates the amine, carbon dioxide, and phenol.[5] This method offers a milder, non-hydrolytic alternative.
The choice of deprotection method must be compatible with other functional groups present in the molecule, embodying the principle of orthogonal protection strategies in multi-step synthesis.[6]
Application in Drug Development: The Synthesis of Tolvaptan
A notable application of p-Tolyl chloroformate's reactivity, albeit indirectly, is found in synthetic routes towards Tolvaptan . Tolvaptan is a selective vasopressin V₂ receptor antagonist used to treat hyponatremia (low blood sodium).[3]
In several patented synthetic routes for Tolvaptan, a key intermediate is 2-methyl-4-(2-methylbenzamido)benzoic acid. This intermediate is activated to its corresponding benzoyl chloride, which is then coupled with the benzazepine core of the molecule.[7][8] The synthesis of this crucial acid intermediate involves the acylation of an aminobenzoic acid derivative. While not using p-Tolyl chloroformate directly in the final coupling step, the fundamental chemistry—forming an amide bond via an activated carbonyl species—is analogous to the protection reaction discussed. The stability and reactivity of related aryl esters and chlorides are central to the successful synthesis of such complex drug molecules.
Safety and Handling
p-Tolyl chloroformate is a toxic and corrosive substance that must be handled with extreme care.
-
Hazards: It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]
-
Storage: Store in a cool, dry, well-ventilated area, typically between 2-8°C, under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[2]
-
In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, take off immediately all contaminated clothing and wash the affected area with copious amounts of water.
Conclusion
p-Tolyl chloroformate is a powerful and effective reagent for the protection of amines as their corresponding Toc-carbamates. Its predictable reactivity, coupled with the stability of the resulting protected group, makes it a valuable tool for synthetic chemists in academia and industry. The principles governing its use—nucleophilic acyl substitution for protection and base-mediated hydrolysis for deprotection—are fundamental concepts in organic synthesis. As demonstrated by its relevance to the synthesis of complex pharmaceuticals like Tolvaptan, a thorough understanding of the properties and applications of p-Tolyl chloroformate is essential for professionals engaged in modern drug development and chemical research.
References
- CN104418803A - Preparation method of tolvaptan.
- Amine synthesis by carbam
- "An Improved Process For Tolvaptan". Quick Company.
- p-Tolyl chloroform
- Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbam
- Arylamine synthesis by amination (aryl
- CN102060769B - Preparation method of tolvaptan.
- An amine protecting group deprotectable under nearly neutral oxid
- TOLVAPTAN. New Drug Approvals.
- Amine Protection / Deprotection. Fisher Scientific.
- N-Dealkyl
- Amine Protection and Deprotection. Master Organic Chemistry.
- Organic Syntheses Procedure.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Protecting Agents. TCI Chemicals.
- Organic Syntheses Procedure.
- p-Tolyl chloroform
- Organic Syntheses Procedure.
- Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. Benchchem.
- A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
- ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
- Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PubMed Central.
- Hydrolysis of a carbamate triggered by coordin
- Organic Syntheses Procedure.
- p-TOLYLSULFONYLDIAZOMETHANE. Organic Syntheses Procedure.
- Hydrolysis of carboxylic and carbonic acid deriv
- Protection Reactions. Wiley-VCH.
- Protecting Groups for Amines: Carbam
- (a) Hydrolysis of carbamate. (b) Degradation products of sugar derived dilactones containing cross.
- Hydrolysis of a carbamate triggered by coordination of metal ions.
Sources
- 1. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. medkoo.com [medkoo.com]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN104418803A - Preparation method of tolvaptan - Google Patents [patents.google.com]
- 8. "An Improved Process For Tolvaptan" [quickcompany.in]
A Guide to the Mechanistic Action of p-Tolyl Chloroformate in Carbamate Synthesis
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism, application, and optimization of p-Tolyl Chloroformate for the synthesis of carbamates. Carbamates are a critical functional group in medicinal chemistry, acting as stable bioisosteres for amide bonds, forming the pharmacophore of many drugs, and enabling prodrug strategies.[1] p-Tolyl chloroformate is a potent and versatile reagent for their construction, and a thorough understanding of its reaction mechanism is paramount for achieving high yields, purity, and scalability.
The Core Mechanism: Nucleophilic Acyl Substitution
The formation of a carbamate from an amine and p-tolyl chloroformate is a classic example of a nucleophilic acyl substitution reaction.[1][2] The reactivity of p-tolyl chloroformate is analogous to other acyl chlorides and chloroformates, where the electron-deficient carbonyl carbon is highly susceptible to attack by nucleophiles.[3]
The reaction proceeds through a well-defined, stepwise mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of a primary or secondary amine acting as a nucleophile. This lone pair attacks the highly electrophilic carbonyl carbon of the p-tolyl chloroformate.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable, transient tetrahedral intermediate. In this state, the carbonyl oxygen carries a negative charge, and the nitrogen atom bears a positive charge.
-
Collapse of the Intermediate and Elimination: The tetrahedral intermediate rapidly collapses to restore the carbonyl double bond. This is achieved by the elimination of the most stable leaving group. The p-tolyloxy group is an excellent leaving group due to the electron-stabilizing effect of the aromatic ring. Simultaneously, a base present in the reaction medium abstracts a proton from the positively charged nitrogen atom.
-
Product Formation: The final products are the stable carbamate, the corresponding salt of the base (e.g., triethylammonium chloride), and p-cresol as a byproduct.
This fundamental mechanism underscores the critical choice of reagents and conditions to drive the reaction to completion efficiently.
Visualizing the Mechanism
The following diagram illustrates the step-by-step molecular transformations in the formation of a carbamate using p-tolyl chloroformate.
Caption: Mechanism of Carbamate Formation.
Field-Proven Insights: The "Why" Behind Experimental Choices
A successful synthesis is not merely about following steps but understanding the rationale that governs each choice. As a self-validating system, the protocol must account for the inherent reactivity of the reagents.
-
The Role of the Base: The inclusion of a base is non-negotiable. The reaction generates one equivalent of hydrochloric acid (HCl).[1][3] In the absence of a base, this HCl would protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic, effectively quenching the reaction.
-
Expertise in Action: Non-nucleophilic tertiary amines like triethylamine (NEt₃) or pyridine are preferred.[1] Using a primary or secondary amine as the base would lead to competitive reactions, where the base itself attacks the chloroformate, leading to undesired urea byproducts. Inorganic bases such as sodium or potassium bicarbonate can also be employed, often in a biphasic system.[4]
-
-
Solvent Selection: Anhydrous aprotic solvents are crucial. p-Tolyl chloroformate, like all chloroformates, is highly sensitive to moisture and will readily hydrolyze to p-cresol and HCl.[2][3]
-
Expertise in Action: Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or ethyl acetate are common choices.[1] They effectively dissolve the reactants while remaining inert to the highly electrophilic chloroformate.
-
-
Temperature Control: The reaction is often initiated at a reduced temperature (e.g., 0 °C).[1][5]
-
Expertise in Action: This initial cooling helps to control the exothermicity of the nucleophilic attack, minimizing potential side reactions. Once the initial addition is complete, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.
-
Quantitative Data: Reaction Efficacy
The synthesis of carbamates using aryl chloroformates is generally a high-yielding transformation across a broad range of amine substrates. The following table summarizes representative yields and conditions for analogous reactions, demonstrating the method's efficiency.
| Amine Substrate | Chloroformate Reagent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-ethylpiperidine | Vinyl Chloroformate | - | Ethylene Chloride | - | 90 | [4] |
| Amino Acid | p-Nitrophenyl Chloroformate | Pyridine, Na₂CO₃ | DCM, t-BuOH/H₂O | 0 to 50 | Good | [5] |
| N-(diethylaminoethyl)aniline | Phenyl Chloroformate | - | Ethyl Acetate | 20-25 | High | [1] |
| Various Amines | Phenyl Chloroformate | NaHCO₃ or KHCO₃ | - | - | 84-89 | [4] |
Standard Operating Protocol: Carbamate Synthesis
This section provides a detailed, step-by-step methodology for a typical carbamate synthesis using p-tolyl chloroformate.
Materials & Equipment:
-
Primary or secondary amine (1.0 equiv)
-
p-Tolyl chloroformate (1.05-1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Non-nucleophilic base (e.g., Triethylamine, 1.1-1.3 equiv)
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for work-up and purification
Experimental Workflow Diagram
Caption: Standard Experimental Workflow.
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous dichloromethane.[1]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Chloroformate: Add p-tolyl chloroformate (1.1 equiv), either neat or dissolved in a small amount of dichloromethane, dropwise to the cooled amine solution over 15-30 minutes. A precipitate of triethylammonium chloride may form.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl) to remove excess base, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to yield the pure carbamate.[1]
This robust protocol provides a reliable foundation for the synthesis of a wide array of carbamates, forming a self-validating system where the purity and yield are direct indicators of procedural integrity.
References
-
Thavaneswaran, S., McCamley, K., & Scammells, P.J. (2006). N-Demethylation of alkaloids. Natural Product Communications.
-
Wikipedia. (n.d.). Chloroformate.
-
ResearchGate. (n.d.). Synthesis of carbamates 7–9.
-
Villalpando, A., et al. (n.d.). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. National Institutes of Health (NIH).
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
-
Hobson, J. D., & McCluskey, J. G. (1967). Cleavage of Tertiary Bases with Phenyl Chloroformate: The Reconversion of 21 -Deoxyajmaline into Ajmaline. RSC Publishing.
-
BenchChem. (2025). Application Notes and Protocols: Reaction of tert-butyl chloroformate with Secondary Amines.
-
Joung, Y. H., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (NIH).
Sources
An In-Depth Technical Guide to p-Tolyl Chloroformate for Derivatization in Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of p-Tolyl chloroformate as a derivatization reagent. Moving beyond simple protocols, we will explore the underlying chemical principles, strategic advantages, and field-proven methodologies that enable robust and reliable analytical outcomes in chromatography.
The Analytical Imperative: Why Derivatization is Essential
In the landscape of modern chromatography, a significant challenge persists: many analytes of biological and pharmaceutical importance are inherently "chromatographically unfriendly." Molecules such as amino acids, biogenic amines, phenols, and various drug metabolites often lack a strong native chromophore for UV-Vis detection, exhibit poor volatility for gas chromatography (GC), or demonstrate insufficient retention and peak shape in reversed-phase liquid chromatography (HPLC).[1]
Chemical derivatization addresses this by strategically modifying the analyte's functional groups.[2] This process is not merely a sample preparation step but a chemical transformation designed to:
-
Introduce a Chromophore or Fluorophore: Attaching a moiety that strongly absorbs UV-Vis light or fluoresces, dramatically enhancing detector sensitivity.[1]
-
Increase Volatility: Converting polar, non-volatile compounds into derivatives suitable for GC analysis.[3][4]
-
Improve Chromatographic Behavior: Enhancing hydrophobicity for better retention in reversed-phase systems and minimizing undesirable interactions with the stationary phase, leading to sharper, more symmetrical peaks.
While numerous reagents exist, including those for silylation and acylation, alkyl and aryl chloroformates stand out for their rapid, efficient, and often single-step reactions that can proceed even in aqueous media.[3][5] This guide focuses on a particularly effective member of this class: p-Tolyl chloroformate.
Section 1: p-Tolyl Chloroformate - A Profile
p-Tolyl chloroformate (also known as 4-methylphenyl carbonochloridate) is an aryl chloroformate that serves as a highly effective derivatizing agent. Its utility stems from a combination of reactivity and the advantageous properties of the resulting derivative. The tolyl group provides a strong chromophore, making it ideal for creating derivatives with excellent UV detection characteristics.
Table 1: Physicochemical Properties of p-Tolyl Chloroformate
| Property | Value | Source(s) |
| CAS Number | 937-62-2 | [6] |
| Molecular Formula | C₈H₇ClO₂ | [6][7] |
| Molecular Weight | 170.59 g/mol | [6] |
| Appearance | Clear, colorless liquid | [6][8] |
| Density | 1.188 g/mL at 25 °C | [6] |
| Boiling Point | 99.5 °C at 20 mmHg | [6][7] |
| Refractive Index | n20/D 1.5099 | |
| Storage Temperature | 2-8°C, under inert gas | [6][9] |
Section 2: The Core Mechanism - Nucleophilic Acyl Substitution
The derivatization reaction with p-Tolyl chloroformate is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the chloroformate is readily attacked by nucleophilic functional groups present in the analyte.
Key Reactive Groups:
-
Primary and Secondary Amines (-NH₂, -NHR): React to form stable p-tolyloxy carbamates.
-
Phenolic Hydroxyls (-OH): React to form p-tolyloxy carbonates.
-
Thiols (-SH): React to form p-tolyloxy thiocarbonates.
The reaction's success hinges on the deprotonation of the analyte's functional group. This is why the reaction is almost always conducted in a basic medium. A base, such as pyridine or sodium hydroxide, serves a dual purpose: it deprotonates the amine or hydroxyl group, creating a more potent nucleophile, and it acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction equilibrium towards the product.[3][10]
Caption: Core reaction mechanism of p-Tolyl chloroformate derivatization.
Section 3: A Field-Proven Protocol for Pre-Column Derivatization
This section outlines a robust, self-validating protocol for the derivatization of analytes in an aqueous sample matrix prior to HPLC analysis. The causality behind each step is explained to empower the user with the knowledge to adapt and troubleshoot the method effectively.
Experimental Protocol: Derivatization of Amines and Phenols
1. Sample Preparation:
-
Action: Accurately transfer 100 µL of the aqueous sample (or standard solution) into a 1.5 mL microcentrifuge vial.
-
Causality: Precise volume is critical for quantitative analysis. The vial should be clean and free of contaminants that could compete in the derivatization reaction.
2. pH Adjustment & Buffering:
-
Action: Add 200 µL of a suitable buffer (e.g., 100 mM sodium borate, pH 9.5). Vortex briefly.
-
Causality: As established, a basic pH is essential for deprotonating the target functional group, making it nucleophilic.[10] The buffer maintains this optimal pH throughout the reaction, preventing stalls due to the acidic HCl byproduct. The choice of pH is a balance; too low, and the reaction is inefficient, too high, and the chloroformate reagent itself can hydrolyze.[10]
3. Reagent Preparation & Addition:
-
Action: Prepare a 10 mg/mL solution of p-Tolyl chloroformate in a dry, aprotic solvent like acetonitrile. Immediately add 100 µL of this solution to the sample vial.
-
Causality: p-Tolyl chloroformate is sensitive to moisture. Preparing the reagent solution fresh in a dry solvent minimizes degradation. Acetonitrile is a common choice as it is miscible with the aqueous sample phase, facilitating the reaction.
4. Reaction Incubation:
-
Action: Immediately cap the vial tightly and vortex for 60 seconds. Allow the reaction to proceed at room temperature for 5-10 minutes.
-
Causality: Vigorous mixing ensures proper emulsification of the aqueous and organic phases, maximizing contact between the analyte and the reagent. The incubation time should be optimized; sufficient for complete reaction but not so long as to promote side reactions or degradation.
5. Quenching (Optional but Recommended):
-
Action: Add 50 µL of a quenching solution (e.g., 1 M glycine solution) and vortex for 30 seconds.
-
Causality: This step consumes any excess p-Tolyl chloroformate. Glycine, a primary amine, reacts rapidly with the remaining reagent, preventing it from derivatizing other sample components or interfering with the chromatography.
6. Extraction:
-
Action: Add 500 µL of an extraction solvent (e.g., hexane or ethyl acetate). Vortex vigorously for 1 minute, then centrifuge for 5 minutes to separate the phases.
-
Causality: The derivatization process renders the polar analyte significantly more non-polar. This allows for its selective extraction into an immiscible organic solvent, effectively cleaning up the sample by leaving behind salts, buffers, and other polar interferences in the aqueous layer.
7. Final Preparation for Analysis:
-
Action: Carefully transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
-
Causality: Evaporation concentrates the analyte, increasing sensitivity. Reconstituting in the mobile phase ensures compatibility with the HPLC system and prevents solvent-related peak distortion upon injection.
Caption: Standard pre-column derivatization workflow for HPLC analysis.
Section 4: Application in Drug Development & Bioanalysis
The analysis of drugs and their metabolites in biological fluids is fundamental to pharmacokinetic studies and therapeutic drug monitoring.[11] Many drug molecules and their metabolites, formed through processes like N-dealkylation or hydroxylation, contain primary amines, secondary amines, or phenolic groups, making them ideal candidates for derivatization with p-Tolyl chloroformate. This is particularly valuable when parent drugs and metabolites have vastly different polarities or lack chromophores.
Consider a workflow for quantifying a novel drug (containing a secondary amine) and its N-dealkylated primary amine metabolite in human plasma.
Caption: Bioanalytical workflow for drug metabolite analysis using derivatization.
In this scenario, derivatization serves multiple purposes:
-
Equalizes Polarity: Both the secondary amine parent drug and the more polar primary amine metabolite are converted to less polar carbamates, improving their chromatographic retention and peak shape.
-
Enhances MS Signal: For LC-MS analysis, the addition of the tolyl group can improve ionization efficiency in some cases.
-
Confirmatory Analysis: The reaction creates a predictable mass shift, which can be used for confirmatory identification of synthetic opioids or other drugs of abuse.[12]
Section 5: Method Validation and Troubleshooting
A derivatization protocol is only as reliable as its validation. Key parameters to assess include:
-
Reaction Yield & Reproducibility: Ensure the reaction proceeds to completion (>95%) under the optimized conditions. This should be consistent across multiple runs.
-
Derivative Stability: The formed carbamate or carbonate should be stable in the final reconstituted solution for a period sufficient to allow for autosampler queuing (e.g., 24-48 hours).
-
Linearity & Sensitivity: The method should demonstrate a linear response across the desired concentration range and achieve the required limits of detection (LOD) and quantitation (LOQ).
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivative Peak | 1. Degraded Reagent (hydrolysis).2. Incorrect pH (too low).3. Insufficient mixing. | 1. Prepare fresh reagent solution in dry solvent.2. Verify buffer pH; increase if necessary (e.g., from 9.0 to 9.5).3. Ensure vigorous and immediate vortexing after reagent addition. |
| Multiple/Extraneous Peaks | 1. Incomplete reaction.2. Reagent-related byproducts.3. Sample matrix interference. | 1. Increase reaction time or reagent concentration.2. Include a quenching step (e.g., with glycine).3. Improve extraction/cleanup; consider Solid Phase Extraction (SPE). |
| Poor Peak Shape | 1. Mismatch between reconstitution solvent and mobile phase.2. Analyte adsorption. | 1. Reconstitute in the initial mobile phase or a weaker solvent.2. Ensure derivatization is complete; residual polar groups can cause tailing. |
| Poor Reproducibility | 1. Inconsistent timing of reagent addition.2. Sample pH variability.3. Moisture contamination. | 1. Use an automated liquid handler or be highly consistent with manual additions.2. Ensure adequate buffering capacity for all samples.3. Use dry solvents and cap vials immediately. |
Section 6: Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize that p-Tolyl chloroformate is a hazardous chemical that demands respect and proper handling.
-
Toxicity and Corrosivity: It is toxic if inhaled, swallowed, or in contact with skin, and it causes severe skin burns and eye damage.[6][13]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically refrigerated (2-8°C) and under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[9][13]
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations at an appropriate treatment and disposal facility.[13]
By understanding the chemistry, optimizing the methodology, and adhering to strict safety protocols, p-Tolyl chloroformate can be a powerful and reliable tool in the modern analytical laboratory, enabling the sensitive and robust quantification of a wide range of challenging analytes.
References
-
p-Tolyl chloroformate | CAS 937-62-2. Chemical-Suppliers. [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. [Link]
-
Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. OUCI. [Link]
-
Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). SciELO. [Link]
-
Appraisal of Four Pre-Column Derivatization Methods for the High-Performance Liquid Chromatographic Determination of Free Amino Acids in Biological Materials. PubMed. [Link]
-
Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. ResearchGate. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]
-
A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates. PubMed. [Link]
-
p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. OUCI. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [m.chemicalbook.com]
- 8. p-Tolyl chloroformate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. biosynth.com [biosynth.com]
- 10. scielo.br [scielo.br]
- 11. frontiersin.org [frontiersin.org]
- 12. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection o… [ouci.dntb.gov.ua]
- 13. echemi.com [echemi.com]
Methodological & Application
Protocol for Amine Protection using p-Tolyl Chloroformate: An In-depth Technical Guide
Introduction: Strategic Amine Protection with p-Tolyl Chloroformate
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development programs, the judicious protection and deprotection of reactive functional groups is paramount. Amines, with their inherent nucleophilicity and basicity, frequently necessitate masking to avert undesirable side reactions during synthetic transformations. The selection of an appropriate protecting group is a critical decision, guided by the principles of ease of installation, stability across a range of reaction conditions, and facile, high-yielding removal under mild conditions that preserve the integrity of the overall molecular architecture.[1]
This technical guide provides a comprehensive overview of the use of p-tolyl chloroformate as a robust reagent for the protection of primary and secondary amines. The resulting p-tolyl carbamate offers a stable protecting group, and this document will furnish detailed protocols for both its installation and subsequent cleavage to regenerate the free amine.
The Chemistry of Amine Protection with p-Tolyl Chloroformate
The reaction of an amine with p-tolyl chloroformate proceeds via a nucleophilic acyl substitution mechanism, typically under Schotten-Baumann conditions.[2][3][4][5] The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group, facilitated by a base, yields the stable p-tolyl carbamate.
The choice of base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. Common bases include tertiary amines such as triethylamine or diisopropylethylamine, or inorganic bases like sodium hydroxide or potassium carbonate in a biphasic system.[2][3][6]
Safety and Handling of p-Tolyl Chloroformate
p-Tolyl chloroformate is a corrosive and toxic liquid that must be handled with appropriate safety precautions.[7][8][9] It is crucial to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[8] Store p-tolyl chloroformate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong alkalis, and alcohols.[8]
Experimental Protocols
Part 1: Protection of Amines with p-Tolyl Chloroformate
This protocol provides a general procedure for the formation of a p-tolyl carbamate from a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
p-Tolyl chloroformate (1.1 equiv)
-
Triethylamine (1.2 equiv) or an appropriate base
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of p-Tolyl Chloroformate: Slowly add p-tolyl chloroformate (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure p-tolyl carbamate.
-
Table 1: Reaction Parameters for Amine Protection
| Amine Type | Stoichiometry (Amine:Reagent:Base) | Solvent | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic | 1 : 1.1 : 1.2 | DCM | 2-4 | >90 |
| Secondary Aliphatic | 1 : 1.1 : 1.2 | DCM | 3-6 | 85-95 |
| Primary Aryl | 1 : 1.1 : 1.2 | DCM/THF | 4-8 | 80-90 |
| Secondary Aryl | 1 : 1.2 : 1.5 | THF | 6-12 | 75-85 |
Part 2: Deprotection of p-Tolyl Carbamates
The cleavage of the stable p-tolyl carbamate to regenerate the free amine can be achieved under various conditions. Here, we present a robust nucleophilic deprotection protocol.
Materials:
-
p-Tolyl carbamate (1.0 equiv)
-
2-Mercaptoethanol (2.0 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (4.0 equiv)
-
N,N-Dimethylacetamide (DMAc)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, prepare a suspension of the p-tolyl carbamate (1.0 equiv) and potassium phosphate tribasic (4.0 equiv) in N,N-dimethylacetamide (to a concentration of approximately 0.25 M).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Reagent Addition: Add 2-mercaptoethanol (2.0 equiv) to the suspension.
-
Heating: Heat the reaction mixture to 75 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Cooling and Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into deionized water.
-
Extract the aqueous phase with dichloromethane or ethyl acetate (3 x volumes).
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude amine by flash column chromatography or other suitable methods.
-
Visualizing the Workflow
Diagram 1: Amine Protection Workflow
Caption: Workflow for the protection of amines using p-tolyl chloroformate.
Diagram 2: Deprotection Scheme
Caption: Deprotection of a p-tolyl carbamate to the corresponding free amine.
Troubleshooting and Key Considerations
-
Incomplete Protection: If the protection reaction does not go to completion, consider adding a slight excess of p-tolyl chloroformate or extending the reaction time. Ensure the amine starting material is of high purity and the solvent is anhydrous.
-
Side Reactions: The primary side reaction is the hydrolysis of p-tolyl chloroformate. This can be minimized by using anhydrous conditions and adding the chloroformate slowly at a low temperature.
-
Difficult Deprotection: For sterically hindered or electron-deficient amines, the deprotection may require longer reaction times or higher temperatures. Alternative deprotection methods, such as basic hydrolysis with a strong base like KOH in refluxing ethanol, can be explored, though this may not be suitable for base-sensitive substrates.[10]
-
Orthogonality: The p-tolyl carbamate group is stable to acidic conditions used for the removal of Boc groups and to the conditions for Fmoc group removal, offering potential for orthogonal protection strategies in complex syntheses.[7][11]
Conclusion
The use of p-tolyl chloroformate provides an effective and reliable method for the protection of primary and secondary amines. The resulting p-tolyl carbamates exhibit good stability, and their removal can be achieved under specific nucleophilic conditions, making this protecting group a valuable tool in the arsenal of the synthetic chemist. The protocols detailed herein offer a practical guide for researchers in drug development and other scientific fields requiring strategic amine protection.
References
-
National Institutes of Health (NIH). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Cambridge University Press. Schotten-Baumann Reaction. [Link]
-
Organic Chemistry Portal. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
-
SyntheticPages. Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. [Link]
-
National Institutes of Health (NIH). Phenyl N-(p-tolyl)carbamate. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
ACS Publications. Multilevel Selectivity in the Mild and High-Yielding Chlorosilane-Induced Cleavage of Carbamates to Isocyanates. [Link]
-
DOI. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 4. Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy [organic-chemistry.org]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. server.ccl.net [server.ccl.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: A Guide to the Synthesis of Carbamates via p-Tolyl Chloroformate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to the structure and function of numerous therapeutic agents.[1][2] Its unique properties, including enhanced metabolic stability and the ability to act as a peptide bond isostere, make it a valuable moiety in drug design.[3][4] This document provides a detailed guide for the synthesis of N-aryl and N-alkyl carbamates using p-Tolyl chloroformate, a robust and effective reagent for this transformation. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and outline the necessary safety precautions for handling the associated reagents.
Introduction: The Significance of Carbamates in Drug Discovery
Organic carbamates, also known as urethanes, are prevalent structural motifs in a wide array of approved drugs and prodrugs.[1][2] Their stability against chemical and proteolytic degradation makes them excellent replacements for amide bonds in peptidomimetic drugs, often leading to improved pharmacokinetic profiles.[4] Furthermore, the carbamate linkage is frequently employed in prodrug strategies to mask polar functional groups, thereby enhancing bioavailability and controlling drug release.[5]
The synthesis of carbamates can be achieved through various methods, but the reaction of an amine with a chloroformate remains one of the most direct and widely utilized approaches.[2][6] p-Tolyl chloroformate serves as an excellent reagent in this context, offering a balance of reactivity and stability for the efficient carbamoylation of primary and secondary amines.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of a carbamate from an amine and p-Tolyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride ion and subsequent loss of a proton from the nitrogen, typically facilitated by a base, to yield the final carbamate product and hydrochloric acid.
The key steps are:
-
Nucleophilic Attack: The primary or secondary amine attacks the carbonyl carbon of p-Tolyl chloroformate.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling a chloride ion.
-
Deprotonation: A base (e.g., triethylamine, pyridine, or an inorganic base) removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and driving the reaction to completion.
Caption: Mechanism of carbamate formation.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of carbamates from primary and secondary amines. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Primary or Secondary Amine | ≥98% Purity | Standard Supplier | Substrate (1.0 equiv) |
| p-Tolyl chloroformate | ≥97% Purity | Standard Supplier | Reagent (1.1 equiv) |
| Triethylamine (TEA) or Pyridine | Anhydrous | Standard Supplier | Base (1.2 equiv) |
| Dichloromethane (DCM) or Ethyl Acetate | Anhydrous | Standard Supplier | Reaction Solvent |
| Saturated aq. NaHCO₃ Solution | Reagent Grade | - | For quenching and washing |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | For washing |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent Grade | - | For drying organic layer |
| Round-bottom flask | Appropriate size | - | |
| Magnetic stirrer and stir bar | - | - | |
| Ice bath | - | - | For temperature control |
| Addition funnel | - | - | For dropwise addition of reagent |
| Thin Layer Chromatography (TLC) plate | Silica Gel 60 F₂₅₄ | - | For reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equiv.) and dissolve it in an appropriate volume of anhydrous solvent (e.g., DCM or ethyl acetate).
-
Addition of Base: Add the base (1.2 equiv., e.g., triethylamine) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.
-
Reagent Addition: Add p-Tolyl chloroformate (1.1 equiv.), either neat or dissolved in a small amount of the reaction solvent, dropwise to the cooled, stirred amine solution over 15-30 minutes. Maintain the temperature below 5 °C during the addition.[7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize any excess acid and unreacted chloroformate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM or Ethyl Acetate, 3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over an anhydrous salt such as Na₂SO₄ or MgSO₄.[4]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to yield the desired carbamate.[4][8]
Safety Precautions and Handling
Strict adherence to safety protocols is mandatory when working with chloroformates.
-
p-Tolyl Chloroformate: This reagent is corrosive, toxic, and moisture-sensitive.[9][10] It can cause severe skin burns and eye damage.[10] Always handle p-Tolyl chloroformate in a well-ventilated laboratory fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12][13]
-
Handling: Avoid inhalation of vapors and any contact with skin and eyes.[10][11] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]
-
Storage: Store p-Tolyl chloroformate in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[13] The container should be tightly sealed, often under an inert atmosphere.[12]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Workflow
The overall workflow for the synthesis is summarized in the diagram below, providing a high-level overview of the entire process from preparation to final product analysis.
Caption: General workflow for carbamate synthesis.
Conclusion
The synthesis of carbamates using p-Tolyl chloroformate is a reliable and versatile method applicable to a wide range of primary and secondary amines. The procedure outlined in these notes provides a solid foundation for researchers in organic synthesis and drug development. By understanding the reaction mechanism and adhering to the detailed protocol and safety guidelines, scientists can efficiently generate valuable carbamate-containing molecules for further investigation and application in therapeutic discovery.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Jadhav, S., & Tripathi, A. (2022). Application of organic carbamates in drug design. Part 1: Anticancer agents. Current Medicinal Chemistry. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Frederick National Laboratory for Cancer Research. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Imam, K., & Vukić, M. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 18(2). [Link]
-
Hartman, W. W., & Brethen, M. R. (1931). Ethyl n-methylcarbamate. Organic Syntheses, 11, 40. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Wang, H., et al. (2012). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 554-556, 1165-1168. [Link]
-
Sciencemadness Discussion Board. (2010). Carbamate Synthesis. Sciencemadness.org. [Link]
-
ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
-
Mormeneo, D. C., et al. (2006). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. Letters in Organic Chemistry, 3(2), 142-145. [Link]
-
Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566-3569. [Link]
-
Thavaneswaran, S., et al. (2006). N-Demethylation of alkaloids. Natural Product Communications, 1(10). [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. lgcstandards.com [lgcstandards.com]
- 12. valsynthese.ch [valsynthese.ch]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note & Protocol: Synthesis and Application of N-p-Tolyloxycarbonyl-Protected Amino Acids
Abstract: The strategic use of temporary protecting groups for the α-amino function of amino acids is a cornerstone of modern peptide synthesis and drug development.[1][2] Among the diverse array of available protecting groups, carbamates are preeminent due to their stability and versatile cleavage conditions.[3] This document provides a detailed methodology for the synthesis of N-p-Tolyloxycarbonyl (Toc) protected amino acids using p-Tolyl chloroformate. We will explore the underlying Schotten-Baumann reaction mechanism, present a robust, step-by-step protocol for synthesis and purification, and discuss the practical applications and considerations for researchers in synthetic chemistry.
Introduction: The Role of Carbamate Protecting Groups
In stepwise peptide synthesis, the selective formation of amide bonds requires that the nucleophilic α-amino group of the acylating amino acid be reversibly blocked, or "protected".[1][4] This prevents self-polymerization and ensures that the desired peptide bond is formed exclusively.[1] The ideal protecting group should be introduced efficiently, remain stable throughout subsequent coupling and deprotection cycles of other groups (orthogonality), and be removed under specific, mild conditions without compromising the integrity of the peptide chain.[5][6]
The carbamate functional group has emerged as the most illustrious class of amine protecting groups, with well-known examples including tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc).[3] The N-p-Tolyloxycarbonyl (Toc) group, introduced by reacting an amino acid with p-Tolyl chloroformate, is an analogue in this class. It offers a distinct chemical profile that can be leveraged in complex synthetic strategies. The synthesis is typically achieved under Schotten-Baumann conditions, a reliable and scalable method for acylating amines.[7][8][9]
Reaction Mechanism: The Schotten-Baumann Acylation
The reaction of an amino acid with p-Tolyl chloroformate proceeds via a nucleophilic acyl substitution, classic to the Schotten-Baumann reaction.[7][10] The reaction is typically performed in a biphasic system, consisting of an organic solvent and water, in the presence of a base.[8][9]
Causality of Experimental Choices:
-
The Base (e.g., NaOH, Na₂CO₃): The reaction generates one equivalent of hydrochloric acid (HCl). The added base is critical to neutralize this acid.[10] Without neutralization, the HCl would protonate the free amino group of the starting material, rendering it non-nucleophilic and halting the reaction.[8]
-
Biphasic System (e.g., Dichloromethane/Water): p-Tolyl chloroformate is highly reactive and susceptible to hydrolysis. By keeping the chloroformate in an organic phase and the deprotonated amino acid in the aqueous phase, the reaction occurs at the interface.[9] This setup minimizes the competing hydrolysis of the chloroformate by the aqueous base, thereby maximizing the yield of the desired N-protected product.[8]
-
Low Temperature (0-5 °C): The reaction is exothermic and the chloroformate is thermally sensitive. Conducting the reaction at low temperatures further suppresses the rate of hydrolysis and other potential side reactions.
Caption: Figure 1: Reaction Mechanism of Toc-Protection.
Experimental Protocol: Synthesis of N-Toc-Alanine
This protocol provides a general method for the N-protection of L-Alanine. It can be adapted for other amino acids, although reaction times and purification methods may vary.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| L-Alanine | ≥99% | Sigma-Aldrich | |
| p-Tolyl chloroformate | ≥98% | Sigma-Aldrich | Handle in a fume hood; moisture-sensitive. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | Used to prepare 2 M aqueous solution. |
| Diethyl Ether | Anhydrous | VWR | For extraction. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For acidification during work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying the organic phase. |
| Deionized Water | - | - | |
| Round-bottom flask, Magnetic stirrer, Ice bath, Separatory funnel, Rotary evaporator | - | - | Standard laboratory glassware. |
Step-by-Step Methodology
-
Dissolution of Amino Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Alanine (e.g., 8.9 g, 0.1 mol) in 50 mL of 2 M NaOH (0.1 mol). Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. This temperature must be maintained throughout the addition of the chloroformate.
-
Reagent Addition: While vigorously stirring the cooled amino acid solution, slowly and simultaneously add p-Tolyl chloroformate (e.g., 17.1 g, 0.1 mol) and 50 mL of 2 M NaOH (0.1 mol) dropwise from two separate addition funnels over a period of 30-45 minutes. Self-Validation Note: The slow, simultaneous addition of base maintains the pH in the optimal range (pH 9-10), ensuring the amino group remains deprotonated and nucleophilic while neutralizing the HCl as it forms.
-
Reaction: After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional 1 hour, followed by 2 hours at room temperature.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). A sample from the aqueous layer is acidified and spotted against a standard of the starting amino acid. The disappearance of the starting material indicates reaction completion.
Work-up and Purification
-
Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. The layers should be separated. If an organic solvent like diethyl ether was used for the chloroformate, combine it with the main mixture. Wash the aqueous layer twice with 50 mL portions of diethyl ether to remove any unreacted p-Tolyl chloroformate and p-cresol byproduct.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding concentrated HCl. The N-Toc-Alanine product will precipitate as a white solid. Causality Note: At acidic pH, the carboxylate group of the product is protonated, rendering the molecule neutral and significantly less soluble in water, thus causing it to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Drying: Dry the product under vacuum to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane.
Experimental Workflow and Characterization
The entire process from setup to final product is summarized in the workflow diagram below.
Caption: Figure 2: General Workflow for Toc-Protection.
Product Characterization: Successful synthesis of the N-Toc-protected amino acid should be confirmed by standard analytical techniques:
-
¹H NMR: Appearance of aromatic protons from the p-tolyl group and a characteristic carbamate N-H proton signal.
-
IR Spectroscopy: Presence of a strong C=O stretching band for the carbamate group (typically ~1700-1720 cm⁻¹).
-
Mass Spectrometry: Observation of the correct molecular ion peak corresponding to the calculated mass of the N-Toc-amino acid.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Hydrolysis of p-Tolyl chloroformate. | 1. Ensure the reaction is kept cold (0-5 °C). Use fresh, high-quality chloroformate. |
| 2. Incomplete reaction. | 2. Increase reaction time. Confirm pH of the aqueous layer remained basic during addition. | |
| Oily Product / Fails to Solidify | 1. Presence of p-cresol impurity. | 1. Perform thorough ether washes before acidification. |
| 2. Product is inherently non-crystalline. | 2. Attempt purification by silica gel column chromatography instead of recrystallization. | |
| Starting Material Remains | 1. Insufficient p-Tolyl chloroformate. | 1. Use a slight excess (1.05-1.1 eq) of the chloroformate and base. |
| 2. pH dropped during reaction, protonating the amine. | 2. Ensure simultaneous and steady addition of base to maintain alkalinity. Monitor pH if possible. |
Deprotection and Orthogonality
The utility of a protecting group is defined by its selective removal. The Toc group, as an aryloxycarbonyl, exhibits stability profiles that can be exploited in orthogonal synthesis strategies.[4][6]
-
Stability: The Toc group is generally stable to the mildly acidic conditions used for Boc-group removal (e.g., TFA/DCM) and the basic conditions for Fmoc-group removal (e.g., piperidine/DMF).[1][] This makes it a potentially valuable orthogonal protecting group for side-chain protection in complex peptides.
-
Deprotection: Cleavage of the Toc group is typically achieved under harsher conditions, most commonly via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst, Pd/C). This method cleaves the benzylic C-O bond of the carbamate.
This application note provides a comprehensive framework for the reliable synthesis of N-p-Tolyloxycarbonyl amino acids. By understanding the mechanistic principles behind the Schotten-Baumann reaction and adhering to the detailed protocol, researchers can effectively utilize this methodology to generate valuable building blocks for peptide synthesis and drug discovery.
References
- Title: Schotten–Baumann reaction. Source: Grokipedia.
- Title: Protecting Groups. Source: Lokey Lab Protocols - Wikidot.
- Title: Schotten-Baumann reaction. Source: chemeurope.com.
- Title: Schotten-Baumann Reaction. Source: Organic Chemistry Portal.
- Title: Schotten–Baumann reaction. Source: Wikipedia.
- Title: Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Source: PubMed.
- Title: Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Source: PubMed.
- Title: Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Source: Polymer Chemistry (RSC Publishing).
- Title: Protecting Groups. Source: University of Minnesota.
- Title: 1 Protection Reactions. Source: Wiley-VCH.
- Title: BOC-Amino Acids. Source: BOC Sciences.
- Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source: AAPPTec.
- Title: Protecting Groups in Peptide Synthesis. Source: Biosynth.
- Title: Introduction to Peptide Synthesis. Source: PMC - NIH.
- Title: Introduction to peptide synthesis. Source: PubMed - NIH.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. peptide.com [peptide.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. grokipedia.com [grokipedia.com]
- 8. Schotten-Baumann_reaction [chemeurope.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
Step-by-step guide for p-Tolyl chloroformate carbonate synthesis
Application Note & Protocol
Topic: A Step-by-Step Guide to the Synthesis of p-Tolyl Chloroformate for Advanced Chemical Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
p-Tolyl chloroformate is a valuable reagent in organic synthesis, primarily utilized for the introduction of the p-tolyloxycarbonyl (Toc) protecting group and as a precursor for various carbonates and carbamates. This document provides a comprehensive, field-proven guide for its synthesis, tailored for research and development laboratories. We emphasize a safety-first approach, detailing the reaction mechanism, a step-by-step experimental protocol using triphosgene as a safer phosgene surrogate, and methods for purification and characterization. This guide is designed to equip researchers with the expertise to produce high-purity p-tolyl chloroformate reliably and safely.
Introduction and Scientific Principle
p-Tolyl chloroformate (also known as 4-methylphenyl chloroformate) is an important aryl chloroformate intermediate. Its utility stems from its reactivity as an acylating agent, enabling the facile synthesis of more complex molecules. The core of its synthesis involves the reaction of p-cresol with a phosgene equivalent. This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of p-cresol attacks the electrophilic carbonyl carbon of the phosgenating agent.
The Choice of Phosgenating Agent
Historically, the synthesis of chloroformates relied on the use of phosgene (COCl₂), a highly toxic and corrosive gas.[1] Its handling requires specialized equipment and stringent safety protocols, making it impractical for many laboratory settings. Modern synthetic chemistry offers safer, easier-to-handle alternatives:
-
Diphosgene (Trichloromethyl Chloroformate): A liquid that serves as a source of two equivalents of phosgene.[2][3] While easier to measure than a gas, it still carries toxicity hazards similar to phosgene.[4]
-
Triphosgene (Bis(trichloromethyl) Carbonate): A stable, crystalline solid that is the preferred phosgene surrogate in a laboratory context.[5] It is significantly easier to weigh and handle than phosgene or diphosgene.[4] Upon reaction, one mole of triphosgene decomposes to yield three moles of phosgene in situ, minimizing the risk associated with handling the free gas.[4]
This guide will exclusively detail the protocol using triphosgene due to its superior handling characteristics and established safety profile in a controlled laboratory environment.
Reaction Mechanism
The synthesis is typically performed in the presence of a base, such as pyridine or triethylamine, which serves two critical functions:
-
It acts as a nucleophilic catalyst.
-
It neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[6]
The reaction proceeds as follows: The base activates the triphosgene. The hydroxyl group of p-cresol then attacks a carbonyl carbon, leading to a cascade of reactions that ultimately eliminates a chloride ion and forms the desired p-tolyl chloroformate.
Critical Safety and Hazard Management
This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.
-
Triphosgene (BTC): A stable solid, but it is toxic and decomposes upon contact with nucleophiles (including moisture) to release highly toxic phosgene gas.[4] Inhalation of phosgene can cause severe, delayed-onset pulmonary edema and can be fatal.[1]
-
p-Tolyl Chloroformate (Product): The final product is toxic if swallowed, inhaled, or in contact with skin. It is also corrosive and causes severe skin burns and eye damage.[7]
-
p-Cresol: Toxic and corrosive. It can cause severe skin burns.
-
Pyridine/Triethylamine: Flammable, toxic, and irritant.
-
Anhydrous Solvents (THF, Toluene): Flammable and can form explosive peroxides (THF).
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a full-face shield.[7]
-
Hand Protection: Heavy-duty, chemical-resistant gloves (Viton or butyl rubber are recommended).[8] Check glove compatibility charts.
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing.
-
Respiratory Protection: While all work should be in a fume hood, an appropriate respirator (e.g., type ABEK filter) should be available for emergency situations.[7]
Engineering Controls & Emergency Procedures
-
Fume Hood: All manipulations of triphosgene, solvents, and the product must be performed in a properly functioning chemical fume hood.[8]
-
Inert Atmosphere: The reaction is sensitive to moisture. Using an inert atmosphere (nitrogen or argon) prevents the decomposition of triphosgene and the hydrolysis of the product.[9]
-
Spill Kit: A spill kit appropriate for corrosive and toxic chemicals must be readily available.
-
Emergency Contact: In case of any exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] Inform emergency responders of the chemicals involved.
Experimental Synthesis Protocol
This protocol details the synthesis of p-tolyl chloroformate from p-cresol and triphosgene on a 25 mmol scale.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| p-Cresol | 108.14 | 2.70 g | 25.0 | 1.0 |
| Triphosgene | 296.75 | 2.50 g | 8.42 | 0.337 |
| Pyridine (anhydrous) | 79.10 | 2.18 mL (2.14 g) | 27.0 | 1.08 |
| Toluene (anhydrous) | - | 100 mL | - | - |
| 1 M Hydrochloric Acid | - | ~50 mL | - | - |
| Saturated NaCl (Brine) | - | ~50 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - | - |
Equipment:
-
Three-neck round-bottom flask (250 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL), oven-dried
-
Thermometer
-
Condenser with a nitrogen/argon inlet
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus[11]
Synthesis Workflow Diagram
A visual representation of the experimental workflow ensures clarity and proper sequencing of steps.
Caption: Experimental workflow for p-tolyl chloroformate synthesis.
Step-by-Step Procedure
-
Preparation: Assemble the oven-dried three-neck flask with a magnetic stir bar, a thermometer, and a condenser under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add p-cresol (2.70 g, 25.0 mmol) and 60 mL of anhydrous toluene. Stir until the solid dissolves. Add anhydrous pyridine (2.18 mL, 27.0 mmol).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Triphosgene Solution: In a separate oven-dried beaker, carefully dissolve triphosgene (2.50 g, 8.42 mmol) in 40 mL of anhydrous toluene. Caution: Weigh triphosgene in the fume hood. Transfer this solution to the dropping funnel.
-
Reaction: Add the triphosgene solution dropwise to the cooled p-cresol solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (pyridinium hydrochloride) will form.
-
Stirring: After the addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours.
-
Workup - Filtration: Filter the reaction mixture through a Büchner funnel to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of dry toluene.
-
Workup - Washes: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove any remaining pyridine, followed by saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield a crude oil.
-
Purification: Purify the crude oil by vacuum distillation. The product, p-tolyl chloroformate, will distill as a clear, colorless liquid.[7][12] Collect the fraction boiling at approximately 99-100 °C at 20 mmHg.[7]
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized p-tolyl chloroformate.
| Property | Value | Source |
| CAS Number | 937-62-2 | [7][13] |
| Molecular Formula | C₈H₇ClO₂ | [9] |
| Molecular Weight | 170.59 g/mol | [7] |
| Appearance | Clear, colorless liquid | [12] |
| Boiling Point | 99.5 °C / 20 mmHg | [13] |
| Density | 1.188 g/mL at 25 °C | [7] |
Spectroscopic Data
| Technique | Expected Data |
| FT-IR (Neat) | Strong C=O stretch at ~1775-1785 cm⁻¹; C-O stretch at ~1100-1200 cm⁻¹; C-Cl stretch at ~700-800 cm⁻¹. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.3 ppm (d, 2H, Ar-H ortho to O); δ ~7.1-7.2 ppm (d, 2H, Ar-H meta to O); δ ~2.35 ppm (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~151 ppm (C=O); δ ~149 ppm (Ar-C-O); δ ~138 ppm (Ar-C-CH₃); δ ~130 ppm (Ar-CH); δ ~121 ppm (Ar-CH); δ ~21 ppm (Ar-CH₃). |
| Purity (GC) | >96% |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Reagents or glassware not properly dried.- Incomplete reaction. | - Ensure all glassware is oven-dried and solvents are anhydrous.- Increase reaction time or gently warm the reaction after initial addition. |
| Product is Dark/Discolored | - Reaction temperature was too high.- Impurities in starting materials. | - Maintain strict temperature control during triphosgene addition.- Use purified p-cresol. |
| Decomposition during Distillation | - Overheating.- Presence of acidic or metallic impurities. | - Use a high-vacuum pump to lower the boiling point.- Ensure all pyridine/HCl is removed during workup. A pre-wash with sodium bicarbonate solution can be added.[14] |
| Product Hydrolyzes on Storage | - Container not properly sealed.- Exposure to atmospheric moisture. | - Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container with a desiccant.[9] Store at 2-8 °C.[7] |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of p-tolyl chloroformate using triphosgene as a practical phosgene equivalent. By adhering to the stringent safety precautions and meticulously following the experimental steps, researchers can confidently produce this valuable reagent for applications in drug development, polymer science, and synthetic organic chemistry. The key to success lies in maintaining anhydrous conditions and exercising extreme caution when handling the hazardous materials involved.
References
-
EH&S, University of California, Santa Barbara. Phosgene Safety Fact Sheet. [Link]
-
Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Chapter on Phosgene). [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phosgene. [Link]
-
SESHA. Phosgene Fact Sheet. [Link]
-
Wikipedia. Phosgene. [Link]
- Google Patents.
-
PubChem. Pentyl chloroformate. [Link]
-
Wikipedia. Diphosgene. [Link]
-
El-Faham, A., et al. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(45), 27344-27389. [Link]
- Google Patents.
-
Bionity.com. Diphosgene. [Link]
-
ResearchGate. Acid Chloride/ chloroformate purification?. [Link]
-
Organic Syntheses. Preparation of Aryl Alkyl Ketenes. [Link]
-
Chemical-Suppliers.com. p-Tolyl chloroformate | CAS 937-62-2. [Link]
- Google Patents.
- Google Patents. EP2581363A1 - Liquid phosgenation reagent comprising triphosgene and diphosgene.
-
Vedantu. Phosgene: Properties, Preparation, Reactions & Uses Explained. [Link]
- Google Patents.
-
Keil, T. W., et al. (2021). Novel synthetic pathway for the production of phosgene. Science Advances, 7(40), eabj3026. [Link]
-
Ryan, J. H. (1969). The Chemistry of Phosgene. Chemical Reviews, 69(6), 845-856. [Link]
-
Cotarca, L., et al. (2000). Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. The Journal of Organic Chemistry, 65(21), 7005-7010. [Link]
- Google Patents.
-
Kobe University Repository. Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. [Link]
-
ResearchGate. How will secondary alcohols and carboxylic acids react with triphosgene during a polymerization?. [Link]
Sources
- 1. LCSS: PHOSGENE [web.stanford.edu]
- 2. Diphosgene - Wikipedia [en.wikipedia.org]
- 3. Diphosgene [bionity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosgene - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. biosynth.com [biosynth.com]
- 10. PHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 13. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [chemicalbook.com]
- 14. US3576838A - Method of purifying haloformates - Google Patents [patents.google.com]
Enhanced Detection and Separation of Phenols in HPLC Analysis through Pre-Column Derivatization with p-Tolyl Chloroformate
An Application Note for Drug Development and Research Professionals
Abstract Phenolic compounds are a critical class of analytes in pharmaceutical and environmental analysis. However, their direct analysis by High-Performance Liquid Chromatography (HPLC) is often hampered by poor chromatographic peak shape, low retention on reversed-phase columns, and weak UV absorbance, leading to insufficient sensitivity. This application note presents a robust and efficient pre-column derivatization strategy using p-Tolyl chloroformate to overcome these limitations. The protocol details the conversion of phenols into their corresponding p-tolyl carbonate esters, which are more hydrophobic and possess a significantly enhanced UV chromophore. This derivatization improves chromatographic resolution, increases detection sensitivity, and ensures reliable quantification for researchers in drug development and related scientific fields.
Introduction and Scientific Rationale
The hydroxyl group of phenols imparts polarity and acidity, which can lead to undesirable interactions with HPLC stationary phases, particularly silanol groups, resulting in peak tailing and poor reproducibility. Furthermore, many simple phenols lack a strong chromophore, making trace-level detection by UV-Vis detectors challenging.[1] Chemical derivatization is a powerful technique to modify the analyte's structure, thereby improving its analytical properties.[1][2]
The derivatization of phenols with p-Tolyl chloroformate is an esterification reaction that targets the phenolic hydroxyl group. This process offers two primary advantages:
-
Enhanced Hydrophobicity: The reaction replaces the polar hydroxyl proton with a non-polar p-tolyl carbonate group. This increases the derivative's hydrophobicity, leading to better retention and separation on reversed-phase columns like C18.
-
Increased UV Sensitivity: The introduction of the p-tolyl group provides a strong chromophore, significantly increasing the molar absorptivity of the analyte in the UV region (typically around 270-280 nm), which allows for much lower detection limits.
This method is particularly valuable for quantifying low levels of phenolic impurities in drug substances, monitoring phenolic drug metabolites, or analyzing environmental samples.
The Derivatization Mechanism
The reaction proceeds via a nucleophilic acyl substitution. For the reaction to occur efficiently, the phenol must be converted to its more nucleophilic conjugate base, the phenoxide ion. This is achieved by conducting the reaction under basic conditions. The phenoxide ion then attacks the electrophilic carbonyl carbon of p-Tolyl chloroformate, displacing the chloride ion as a leaving group to form the stable p-tolyl carbonate ester derivative.
The pH of the reaction medium is a critical parameter. It must be sufficiently basic to deprotonate the phenol (typically pH 8.5-9.5) but not so high as to cause rapid hydrolysis of the p-Tolyl chloroformate reagent itself.[3]
Caption: Chemical derivatization of a phenol with p-Tolyl chloroformate.
Detailed Experimental Protocols
This section provides self-validating, step-by-step protocols for the derivatization of phenolic samples and their subsequent analysis by HPLC.
Materials and Reagent Preparation
| Reagent / Material | Specifications | Preparation Instructions |
| Phenol Standard(s) | Analytical Grade or higher | Prepare a stock solution (e.g., 1 mg/mL) in methanol or acetonitrile. Dilute to working concentrations (e.g., 1-100 µg/mL) with purified water. |
| p-Tolyl Chloroformate | ≥98% purity | Derivatization Reagent: Prepare a 5 mg/mL solution in dry, HPLC-grade acetonitrile. This solution is moisture-sensitive and should be prepared fresh daily. |
| Borate Buffer | 0.2 M Boric Acid Solution | Reaction Buffer: Adjust a 0.2 M boric acid solution to pH 9.0 with 4 M sodium hydroxide.[3] |
| Ammonia Solution | 10% (w/w) in water | Quenching Agent: Used to consume excess derivatizing reagent. |
| Solvents | HPLC Grade Acetonitrile & Purified Water | Used for reagent preparation, sample dilution, and mobile phase. |
| Equipment | 2 mL glass autosampler vials, calibrated micropipettes, vortex mixer, heating block (optional). |
Step-by-Step Derivatization Protocol
The following workflow outlines the complete process from sample preparation to HPLC-ready injection.
Caption: Experimental workflow for phenol derivatization.
Causality Behind Experimental Choices:
-
Step 2 (pH Adjustment): The use of a pH 9.0 buffer is a critical balance. It ensures sufficient deprotonation of the phenol to initiate the reaction while minimizing the competing hydrolysis of the p-Tolyl chloroformate reagent, which is accelerated at very high pH.[3]
-
Step 4 (Reaction Time): A 20-minute reaction at room temperature is typically sufficient for complete derivatization of simple phenols.[3] For sterically hindered phenols, reaction time may need to be extended or mild heating (e.g., 50°C for 10 min) can be applied. This must be optimized for each specific analyte.
-
Step 5 (Quenching): The addition of ammonia is crucial. Excess p-Tolyl chloroformate is highly reactive and can be detrimental to the HPLC column. Ammonia rapidly consumes the excess reagent, forming a stable and generally non-interfering urea byproduct.
HPLC Analysis Protocol
The p-tolyl carbonate derivatives are significantly less polar than their parent phenols and are ideally suited for reversed-phase HPLC.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent with UV/PDA Detector | Standard instrumentation for this type of analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Hypersil, SunFire) | The non-polar stationary phase provides excellent retention for the hydrophobic derivatives.[3] |
| Mobile Phase A | Purified Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient Elution | 0-15 min: 50% to 90% B15-17 min: 90% B17-18 min: 90% to 50% B18-25 min: 50% B (re-equilibration) | A gradient is essential to elute the derivatives with good peak shape and to separate multiple phenolic derivatives within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | 274 nm (or optimal wavelength determined by PDA scan) | The p-tolyl group provides strong absorbance in this region. A Photodiode Array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength. |
| Injection Volume | 10 µL |
Method Trustworthiness and Validation Insights
To ensure the integrity of the analytical results, the described method must be validated according to established guidelines.
-
Specificity: A reagent blank (all derivatization steps without the analyte) should be injected to ensure that no peaks from the reagent or its byproducts co-elute with the analytes of interest.
-
Linearity: The method's linearity should be assessed by preparing calibration curves from derivatized standards at a minimum of five concentration levels. Correlation coefficients (r²) should be >0.999.[4][5]
-
Sensitivity (LOD/LOQ): The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be experimentally determined to define the lower boundary of reliable measurement.[4][5]
-
Precision and Accuracy: Method precision (repeatability and intermediate precision) and accuracy (recovery) should be evaluated by analyzing spiked samples at multiple concentrations. Recoveries are expected to be in the 90–110% range with a relative standard deviation (RSD) of less than 15%.[6][7]
-
Derivative Stability: The stability of the derivatized samples should be assessed over time (e.g., 24-48 hours) at room temperature and under refrigeration to define the allowable window for analysis. The p-tolyl carbonate esters are generally very stable.
Conclusion
The derivatization of phenols with p-Tolyl chloroformate is a highly effective strategy for enhancing their analysis by reversed-phase HPLC. This method systematically addresses common analytical challenges by increasing hydrophobicity for improved chromatographic separation and introducing a potent UV chromophore for superior detection sensitivity. The detailed protocols and scientific rationale provided herein offer researchers a robust and reliable tool for the accurate quantification of phenolic compounds in complex matrices, supporting advancements in drug development, quality control, and environmental science.
References
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing (SCIRP). [Link]
-
Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. ResearchGate. [Link]
-
Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Semantic Scholar. [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]
-
Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole) -ethyl-chloroformate. ResearchGate. [Link]
-
Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Journal of Applied Biological Chemistry. [Link]
-
HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]
-
Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. MDPI. [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. keypublishing.org [keypublishing.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of p-Tolyl Chloroformate in Peptide and Amino Acid Analysis
Introduction: A Modern Perspective on a Classic Reagent
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern drug discovery and proteomics, enables the construction of complex peptide chains with remarkable efficiency.[1] However, the fidelity of the synthesis—ensuring the final peptide has the correct amino acid sequence and composition—is paramount. This necessitates robust analytical techniques for quality control at various stages, from raw material verification to final product release. A critical step in this quality control pipeline is the quantitative analysis of amino acid composition, typically performed after acid hydrolysis of the peptide.
While not a direct participant in the chain elongation steps of modern SPPS methodologies like Fmoc or Boc chemistry, p-Tolyl chloroformate (Poc-Cl) emerges as a highly effective and stable reagent for a crucial ancillary application: the pre-column derivatization of amino acids for High-Performance Liquid Chromatography (HPLC) analysis. Chloroformates, as a class, are well-established derivatizing agents that react swiftly with the primary and secondary amines of amino acids to yield stable, hydrophobic carbamate derivatives.[2][3] This transformation is essential for enhancing chromatographic retention on reversed-phase columns and introducing a UV-active chromophore for sensitive detection.
This guide provides an in-depth exploration of the chemistry, application, and detailed protocols for using p-Tolyl chloroformate as a derivatizing agent in the context of SPPS quality control. We will delve into the causality behind experimental choices, present self-validating protocols, and offer expert insights to empower researchers in achieving reliable and reproducible analytical results.
I. The Foundational Chemistry: Derivatization with p-Tolyl Chloroformate
The utility of p-Tolyl chloroformate lies in its ability to rapidly and quantitatively convert amino acids into their corresponding N-p-tolyloxycarbonyl (Poc) derivatives. This reaction is a classic nucleophilic acyl substitution at the highly electrophilic carbonyl carbon of the chloroformate.
Mechanism of Action:
-
Nucleophilic Attack: The amino group (-NH₂) of the amino acid acts as a nucleophile, attacking the carbonyl carbon of p-Tolyl chloroformate.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Chloride Elimination: The intermediate collapses, eliminating a chloride ion as the leaving group.
-
Deprotonation: A base present in the reaction medium neutralizes the resulting protonated carbamate and the hydrochloric acid byproduct, driving the reaction to completion.
The resulting Poc-amino acid derivative is significantly more hydrophobic than the parent amino acid, allowing for excellent separation on C18 and other reversed-phase HPLC columns. The tolyl group also serves as a reliable chromophore for UV detection.
Caption: Reaction of an amino acid with p-Tolyl chloroformate.
Comparative Advantages of p-Tolyl Chloroformate
While numerous derivatization reagents exist, p-Tolyl chloroformate offers a compelling balance of properties. Its performance characteristics relative to other common reagents are summarized below.
| Feature | p-Tolyl Chloroformate (Poc-Cl) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | o-Phthaldialdehyde (OPA) |
| Detection Method | UV | Fluorescence, UV[4] | Fluorescence |
| Reaction with Amines | Primary & Secondary | Primary & Secondary | Primary only |
| Derivative Stability | High | High, but FMOC-OH byproduct can interfere[4] | Low, requires immediate analysis or automation[5] |
| Byproduct Interference | Low | Potential fluorescence from hydrolyzed reagent (FMOC-OH)[4] | Minimal |
| Reaction Speed | Very Fast (< 1 min) | Very Fast (< 1 min)[6] | Fast (approx. 1 min)[7] |
| Automation Friendliness | High | High | High (often required due to instability)[5] |
II. Application Workflow: Amino Acid Analysis in SPPS
The primary application of p-Tolyl chloroformate is in the quantitative determination of the amino acid composition of a synthetic peptide. This is a destructive analysis method that involves hydrolyzing the peptide back to its constituent amino acids, followed by derivatization and chromatographic analysis.
Caption: Workflow for amino acid analysis using p-Tolyl chloroformate.
III. Experimental Protocols
Disclaimer: p-Tolyl chloroformate is toxic and corrosive. All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8]
Protocol 1: Derivatization of Amino Acid Standards
This protocol is essential for creating a calibration curve to quantify the amino acids in an unknown sample.
A. Materials & Reagents:
-
p-Tolyl chloroformate (97% or higher purity)[9]
-
Amino Acid Standard Mix (e.g., 2.5 µmol/mL in 0.1 M HCl)
-
Borate Buffer (0.4 M, pH 10.2)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Reagent-grade water (18 MΩ·cm)
-
Pyridine or Triethylamine (TEA)
B. Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of p-Tolyl chloroformate in ACN. This solution should be prepared fresh daily.
-
Base Solution: Prepare a 1:1 (v/v) solution of Pyridine (or TEA) and Methanol.
C. Derivatization Procedure:
-
Pipette 100 µL of the amino acid standard solution into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the Base Solution. Vortex briefly to mix.
-
Add 100 µL of the Derivatization Reagent.
-
Immediately cap the tube and vortex vigorously for 1 minute at room temperature. The reaction is extremely rapid.
-
Allow the sample to stand for 5 minutes to ensure the reaction is complete.
-
The sample is now ready for dilution (if necessary) and direct injection into the HPLC system.
Protocol 2: Amino Acid Composition Analysis of a Synthetic Peptide
This protocol outlines the complete workflow from the synthesized peptide to the final analytical result.
A. Peptide Hydrolysis:
-
Place an accurately weighed amount of dried peptide-resin (approx. 2-5 mg) into a hydrolysis tube.
-
Add 500 µL of 6 M HCl containing 1% phenol (to protect tyrosine).
-
Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.
-
Heat the sealed tube at 110°C for 24 hours.
-
After cooling, open the tube carefully and evaporate the HCl to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried hydrolysate in 200 µL of 0.1 M HCl. This is the amino acid hydrolysate sample.
B. Hydrolysate Derivatization:
-
Follow the exact procedure outlined in Protocol 1, Step C , using 100 µL of the reconstituted amino acid hydrolysate in place of the standard solution.
C. HPLC Analysis Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 20 mM Sodium Acetate, pH 5.5, with 5% ACN.
-
Mobile Phase B: 80% ACN in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 25.0 | 60 |
| 26.0 | 100 |
| 28.0 | 100 |
| 28.1 | 10 |
| 32.0 | 10 |
D. Quantification:
-
Run the derivatized amino acid standards (Protocol 1) to determine the retention time and response factor for each amino acid.
-
Run the derivatized hydrolysate sample (Protocol 2B).
-
Integrate the peak areas for each amino acid in the sample chromatogram.
-
Calculate the molar amount of each amino acid using the calibration curve derived from the standards.
-
Normalize the results to obtain the amino acid ratio, which can be compared to the theoretical composition of the target peptide.
IV. Troubleshooting and Expert Insights
-
Causality: Why use a borate buffer at high pH? The derivatization reaction requires the amino group to be in its unprotonated, nucleophilic state (-NH₂). A pH well above the pKa of the α-amino groups (typically ~9.6) ensures this condition is met, driving the reaction efficiently.[10]
-
Trustworthiness: Validating the Protocol. The system is self-validating. If the derivatized amino acid standards (Protocol 1) yield sharp, well-resolved peaks with a linear dose-response, it confirms the integrity of the reagents and the HPLC method. Any deviation in the sample analysis can then be confidently attributed to the sample itself (e.g., poor hydrolysis or an incorrect peptide sequence).
-
Expertise: Handling Problematic Amino Acids.
-
Proline: As a secondary amine, proline reacts perfectly well with p-Tolyl chloroformate, a distinct advantage over OPA-based methods which do not detect it.
-
Tyrosine: The phenolic hydroxyl group of Tyrosine can also react with chloroformates. However, under the aqueous basic conditions used, the reaction at the more nucleophilic alpha-amino group is overwhelmingly favored. The use of phenol in the hydrolysis step helps prevent degradation.
-
Cysteine/Cystine: Cysteine will be destroyed during standard acid hydrolysis. To quantify it, a pre-hydrolysis oxidation step (e.g., with performic acid) to the stable cysteic acid is required. Cysteic acid can then be derivatized and quantified.
-
V. Safety and Handling of p-Tolyl Chloroformate
-
Physical Properties:
-
Appearance: Liquid
-
Molecular Weight: 170.59 g/mol
-
Density: 1.188 g/mL at 25 °C
-
Boiling Point: 99.5 °C at 20 mmHg
-
-
Safety Hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331).
-
Corrosivity: Causes severe skin burns and eye damage (H314).
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., Nitrogen).[11] Recommended storage temperature is 2-8°C.
-
Reacts with water and amines. Ensure all glassware is dry before use.[8][12]
-
Disposal: Neutralize excess or waste reagent by slow addition to a cold, stirred alkaline solution (e.g., sodium hydroxide solution).[8]
-
References
-
ResearchGate. (n.d.). 1.2.4. HPLC of amino acids as chloroformate derivatives. Retrieved from [Link]
-
Gaud, C., et al. (2023). Biosynthesis of Strained Amino Acids Through a PLP-Dependent Enzyme via Cryptic Halogenation. bioRxiv. Retrieved from [Link]
-
Pietrowska, M., et al. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. Molecules, 26(16), 4966. Retrieved from [Link]
-
Kates, S. A. (1995). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Retrieved from [Link]
-
Staudaher, N. D., et al. (2017). Preparation of Aryl Alkyl Ketenes. Organic Syntheses, 94, 1-15. Retrieved from [Link]
-
Fedorova, M., et al. (2023). Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. Molecules, 28(19), 6934. Retrieved from [Link]
-
Yuan, J., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Analytical Chemistry, 89(9), 4924-4931. Retrieved from [Link]
-
Fürst, P., et al. (1990). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Journal of Chromatography, 499, 557-569. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Fey, P., et al. (1996). Analysis of amino acids in biological fluids by pentafluorobenzyl chloroformate derivatization and detection by electron capture negative ionization mass spectrometry. Analytical Biochemistry, 233(1), 69-75. Retrieved from [Link]
-
Agilent Technologies. (2017). Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns. Retrieved from [Link]
-
All 'Bout Chemistry. (2021, February 11). Merrifield Solid Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
Gnesin, S., et al. (2022). Amino Acid Solutions for 177Lu-Oxodotreotide Premedication: A Tolerance Study. Cancers, 14(21), 5262. Retrieved from [Link]
-
Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
-
Arenas, Y., et al. (2021). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 53, 49-60. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. framochem.com [framochem.com]
- 9. P-TOLYL CHLOROFORMATE suppliers & manufacturers in China [m.chemicalbook.com]
- 10. agilent.com [agilent.com]
- 11. biosynth.com [biosynth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of p-Tolyl Chloroformate in Total Synthesis: A Guide to Amine Protection and Deprotection
In the intricate chess game of total synthesis, the strategic protection and deprotection of functional groups are paramount to achieving the desired molecular architecture. Among the arsenal of protecting groups for amines, carbamates stand out for their reliability and versatility. While Boc, Cbz, and Fmoc groups have long been the workhorses in this domain, the nuanced reactivity of other carbamates can offer unique advantages in complex synthetic routes. This guide provides an in-depth exploration of the p-tolyl carbamate protecting group, introduced by reaction with p-tolyl chloroformate, offering detailed protocols and insights into its strategic deployment for researchers, scientists, and drug development professionals.
Introduction: The Rationale for the p-Tolyl Carbamate Protecting Group
The selection of a protecting group is a critical decision in synthetic planning, governed by the principles of orthogonality, ease of installation and removal, and stability to a range of reaction conditions.[1][2] The p-tolyl carbamate group, while less common than its counterparts, presents a unique profile that can be strategically advantageous. Its electronic properties, influenced by the electron-donating methyl group on the phenyl ring, modulate its stability and reactivity, offering a different cleavage profile compared to more conventional carbamates. This allows for selective deprotection in the presence of other sensitive functionalities, a key consideration in the synthesis of complex natural products and active pharmaceutical ingredients.[3][4]
The Protection of Amines using p-Tolyl Chloroformate
The installation of the p-tolyl carbamate protecting group is typically a straightforward nucleophilic acyl substitution reaction between the amine and p-tolyl chloroformate. The reaction is generally high-yielding and proceeds under mild conditions.
General Mechanism of Protection
The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of p-tolyl chloroformate. This is followed by the expulsion of the chloride leaving group, and subsequent deprotonation of the nitrogen by a base to afford the stable p-tolyl carbamate.
Caption: General mechanism for the protection of an amine with p-Tolyl chloroformate.
Experimental Protocol: Protection of a Primary Amine
This protocol provides a general procedure for the protection of a primary amine with p-tolyl chloroformate.
Materials:
-
Primary amine (1.0 equiv)
-
p-Tolyl chloroformate (1.1 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine (1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-tolyl chloroformate (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude p-tolyl carbamate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Table 1: Typical Reaction Conditions for Amine Protection
| Amine Substrate | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | DCM | Et₃N | 0 to rt | 2 | >95 |
| Aniline | THF | Pyridine | 0 to rt | 3 | >90 |
| Cyclohexylamine | DCM | Et₃N | 0 to rt | 2.5 | >95 |
Deprotection of p-Tolyl Carbamates: A Matter of Strategic Choice
The true utility of a protecting group lies in the selectivity of its removal. The p-tolyl carbamate offers several deprotection avenues, allowing for strategic disassembly in the context of a larger synthetic plan.
Basic Hydrolysis
Aryl carbamates are susceptible to basic hydrolysis. The electron-donating methyl group on the p-tolyl ring makes the carbamate slightly more stable to hydrolysis than unsubstituted phenyl carbamates, but cleavage can still be achieved under controlled basic conditions. This method is advantageous when other functional groups in the molecule are sensitive to acidic or reductive conditions.
The mechanism of basic hydrolysis of aryl carbamates can proceed through two primary pathways: a direct nucleophilic attack by hydroxide on the carbonyl carbon (BAC2 mechanism) or an elimination-addition pathway involving an isocyanate intermediate (E1cB mechanism).[4]
Caption: Decision workflow for the deprotection of p-Tolyl carbamates.
3.1.1. Experimental Protocol: Basic Hydrolysis
Materials:
-
p-Tolyl carbamate (1.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
Procedure:
-
Dissolve the p-tolyl carbamate in MeOH or EtOH.
-
Add the aqueous NaOH solution and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or crystallization.
Reductive Cleavage
Reductive cleavage offers an alternative deprotection strategy, particularly useful when the molecule contains base-sensitive functional groups. While catalytic hydrogenation, a common method for Cbz group removal, may not be effective for aryl carbamates, dissolving metal reductions or other strong reducing agents can cleave the C-O bond.
3.2.1. Experimental Protocol: Reductive Cleavage with Sodium Amalgam
Materials:
-
p-Tolyl carbamate (1.0 equiv)
-
Anhydrous methanol (MeOH)
-
Sodium amalgam (Na/Hg, e.g., 5%)
-
Disodium hydrogen phosphate (Na₂HPO₄) for buffering
Procedure:
-
Dissolve the p-tolyl carbamate in anhydrous MeOH.
-
Add Na₂HPO₄ to buffer the solution.
-
Add sodium amalgam portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench any remaining sodium amalgam with a small amount of water.
-
Filter the reaction mixture to remove the mercury and inorganic salts.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate to afford the crude amine.
-
Purify as needed.
Nucleophilic Cleavage
Recent advancements have introduced milder, nucleophilic deprotection methods for carbamates that offer excellent functional group tolerance.[5][6] Reagents like tetra-n-butylammonium fluoride (TBAF) and 2-mercaptoethanol have been shown to be effective in cleaving certain carbamates.[7] The applicability of these methods to p-tolyl carbamates provides a valuable tool for late-stage deprotection in complex syntheses.
3.3.1. Experimental Protocol: Nucleophilic Cleavage with TBAF
Materials:
-
p-Tolyl carbamate (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)
Procedure:
-
Dissolve the p-tolyl carbamate in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution and stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product as required.
Orthogonality and Strategic Application in Total Synthesis
The strategic value of the p-tolyl carbamate protecting group is most evident in its orthogonality to other common protecting groups. For instance, its stability under acidic conditions used to cleave Boc groups, and its distinct cleavage conditions from the hydrogenolysis used for Cbz groups, allows for selective deprotection in a multi-protected molecule.
While specific examples of the use of p-tolyl chloroformate in published total syntheses are not as prevalent as for more common protecting groups, its properties suggest its utility in scenarios requiring a robust carbamate that can be removed under specific basic, reductive, or nucleophilic conditions without affecting other sensitive functionalities. Its application would be particularly strategic in the synthesis of complex alkaloids or polyketides where multiple amine functionalities require differential protection.
Conclusion
The p-tolyl carbamate, installed via p-tolyl chloroformate, serves as a valuable, albeit underutilized, protecting group for amines in total synthesis. Its unique deprotection profile, allowing for cleavage under basic, reductive, or specific nucleophilic conditions, provides a strategic advantage in complex synthetic endeavors. By understanding the nuances of its installation and removal, as detailed in the provided protocols, researchers can effectively incorporate this protecting group into their synthetic strategies, enabling the efficient and selective construction of complex molecular targets.
References
- Akai, S., Tanaka, R., Hoshi, H., & Sato, K. (2013). An improved method for the selective deprotection of N-arylcarbamoyl groups. The Journal of Organic Chemistry, 78(17), 8802–8808.
- Lebel, H., & Leogane, O. (2006). Aromatic Carbamates from Curtius Rearrangement. Organic Letters, 8(25), 5717–5720.
- Buncel, E., & Onyido, I. (2003). Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody. Biochemical Journal, 375(Pt 1), 143–148.
- Collum, D. B., & Zhang, H. (2019). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus–Fries Rearrangements. The Journal of Organic Chemistry, 84(14), 9051–9057.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Testa, B., & Mayer, J. M. (2003). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 35(2-3), 113–138.
- Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039-10047.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Chem-Station. (2014). Carbamate Protective Groups. Retrieved from [Link]
- Petri, A., et al. (2016).
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- RSC Publishing. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 47(32), 10931-10939.
- Zahedifar, P., et al. (2022).
-
ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. Retrieved from [Link]
- Funabiki, K., et al. (2001). Phenyl N-(p-tolyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 57(11), o1067–o1068.
- Wang, C., et al. (2021). Study on the cleavage of alkyl-O-aryl bonds by in situ generated hydroxyl radicals on an ORR cathode. RSC Advances, 11(52), 32986-32993.
- Collum, D. B., & Zhang, H. (2019). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. The Journal of Organic Chemistry, 84(14), 9051–9057.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Total synthesis of natural products | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 4. cri.or.th [cri.or.th]
- 5. Protecting Groups - Stability [organic-chemistry.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
Analytical methods for monitoring p-Tolyl chloroformate reactions
An In-depth Guide to Analytical Methods for Monitoring p-Tolyl Chloroformate Reactions
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the analytical methodologies for monitoring reactions involving p-Tolyl chloroformate. p-Tolyl chloroformate is a reactive chemical intermediate widely used in organic synthesis for the introduction of the tolyloxycarbonyl protecting group, particularly in the formation of carbamates and carbonates. Effective reaction monitoring is critical for ensuring reaction completion, optimizing yield, minimizing byproduct formation, and ensuring process safety. This guide delves into the principles, protocols, and comparative advantages of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.
Introduction to p-Tolyl Chloroformate and Reaction Monitoring
p-Tolyl chloroformate (CAS No: 937-62-2), with the linear formula ClCO₂C₆H₄CH₃, is an aryl chloroformate that serves as a versatile reagent in organic chemistry.[1] Its primary application is reacting with nucleophiles like amines and alcohols to form stable carbamate and carbonate linkages, respectively.[2][3] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
The high reactivity of p-Tolyl chloroformate, while synthetically useful, also necessitates careful monitoring.[4] Incomplete reactions can lead to purification challenges, while side reactions or degradation can result in impurities that may be difficult to remove and could impact the final product's quality and safety. Real-time or frequent at-line monitoring allows for precise determination of reaction endpoints, characterization of kinetics, and detection of potential process deviations.
Reaction Profile and Analytical Targets
A typical reaction involves the nucleophilic acyl substitution at the carbonyl carbon of p-Tolyl chloroformate. When reacting with a primary or secondary amine (R₂NH), the product is a substituted carbamate, with hydrochloric acid (HCl) as a byproduct.[5]
Reaction Scheme: CH₃C₆H₄OC(O)Cl + R₂NH → CH₃C₆H₄OC(O)NR₂ + HCl
The analytical challenge is to quantitatively distinguish between the starting materials, the desired product, and potential byproducts in a complex reaction matrix.
Key Analytical Targets:
-
Reactants: p-Tolyl chloroformate, Nucleophile (e.g., amine, alcohol).
-
Product: Carbamate or Carbonate.
-
Byproducts:
-
p-Cresol (from hydrolysis of p-Tolyl chloroformate).
-
Unreacted starting materials.
-
Products from side reactions (e.g., formation of ureas from carbamate decomposition).
-
Degradation products.
-
The following diagram illustrates the relationships between these components.
Caption: Key species in a p-Tolyl chloroformate reaction.
Safety Precautions
p-Tolyl chloroformate is a hazardous substance. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[6]
-
Handling: Always handle p-Tolyl chloroformate in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6] Use a suitable respirator if inhalation risk is high.
-
Storage: Store in a cool, dry place (2-8°C) under an inert atmosphere, away from moisture.[4]
-
Quenching: Unreacted p-Tolyl chloroformate must be safely quenched. This can be achieved by cautious addition to a solution of a base like sodium bicarbonate or an alcohol.[7][8] The process can be exothermic and may release HCl gas, requiring proper ventilation.
Analytical Methodologies: Protocols and Applications
The choice of analytical method depends on the specific requirements of the analysis, such as the need for real-time data, the chemical nature of the reactants and products, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for monitoring the progress of p-Tolyl chloroformate reactions due to its ability to separate non-volatile and thermally labile compounds.
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The polar mobile phase allows for the separation of the relatively non-polar p-Tolyl chloroformate, carbamate product, and p-cresol from more polar starting materials or byproducts. A UV detector is typically used for quantification.
Workflow Diagram:
Sources
- 1. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [m.chemicalbook.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. クロロぎ酸p-トリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kgroup.du.edu [kgroup.du.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Carbamate Synthesis with p-Tolyl Chloroformate
Welcome to the technical support center for carbamate synthesis using p-tolyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during their experiments. By understanding the underlying mechanisms and implementing the recommended protocols, you can significantly improve the yield and purity of your target carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Q1: My reaction is producing a significant amount of an insoluble white solid which I've identified as a symmetrical urea. Why is this happening and how can I prevent it?
A1: The formation of a symmetrical diarylurea is a classic side reaction in carbamate synthesis when using a chloroformate and a primary amine.
Root Cause Analysis:
The formation of the symmetrical urea, N,N'-dialkylurea or N,N'-diarylurea, arises from the reaction of the initially formed carbamate with another molecule of the amine starting material, or more commonly, from the reaction of the amine with an isocyanate intermediate. However, with chloroformates, the more direct pathway involves the reaction of the amine with the chloroformate to form an unstable carbamoyl chloride, which then reacts with another equivalent of the amine. A more prevalent pathway involves the reaction of two equivalents of the amine with one equivalent of the chloroformate.
The reaction proceeds as follows: The first equivalent of the primary amine attacks the highly electrophilic carbonyl carbon of p-tolyl chloroformate. In the presence of a base, this ideally forms the desired carbamate. However, if a second molecule of the amine is present and reacts with the activated intermediate before the p-toluoyl group has departed, or if it reacts with the newly formed carbamate, it can lead to the urea byproduct. The reaction is particularly favorable if the amine is highly nucleophilic and present in a high local concentration.
Mechanism of Symmetrical Urea Formation:
Caption: Competing pathways in carbamate synthesis.
Troubleshooting and Mitigation Strategies:
To favor the formation of the desired carbamate over the symmetrical urea, the following experimental parameters should be carefully controlled:
-
Order of Addition: Always add the p-tolyl chloroformate slowly and dropwise to a solution of the amine and a non-nucleophilic base. This ensures that the concentration of the chloroformate is always low, minimizing the chance of it reacting with two amine molecules.
-
Temperature Control: Perform the reaction at a low temperature, typically 0 °C. This slows down the rate of all reactions, but often has a more pronounced effect on the undesired side reactions, which may have a higher activation energy.
-
Choice of Base: Utilize a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases will scavenge the HCl byproduct without competing with the primary amine as a nucleophile. Pyridine can also be used. The use of a base is crucial as it prevents the protonation of the amine starting material by the generated HCl, which would render it non-nucleophilic.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of p-tolyl chloroformate. While a large excess might seem to drive the reaction to completion, it can increase the likelihood of side reactions.
Optimized Protocol to Minimize Urea Formation:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Ensures all reactants are in solution and prevents hydrolysis of the chloroformate. |
| Temperature | 0 °C (ice bath) | Slows down the reaction rates, increasing selectivity for the desired product. |
| Base | Triethylamine (TEA) or DIPEA (1.1-1.2 eq.) | Scavenges HCl without competing as a nucleophile. |
| Addition Rate | Slow, dropwise addition of p-tolyl chloroformate | Maintains a low concentration of the chloroformate, disfavoring the 2:1 amine to chloroformate reaction. |
Q2: My reaction has a low yield, and I detect the presence of p-cresol in my crude product. What is the cause and how can I avoid this?
A2: The presence of p-cresol indicates the hydrolysis or decomposition of your p-tolyl chloroformate starting material or potentially the carbamate product under certain conditions.
Root Cause Analysis:
p-Tolyl chloroformate, like all chloroformates, is highly susceptible to hydrolysis. The presence of even trace amounts of water in your reaction solvent or on your glassware can lead to its rapid decomposition into p-cresol, carbon dioxide, and hydrochloric acid. This reduces the amount of chloroformate available to react with your amine, leading to a lower yield of the desired carbamate.
Hydrolysis of p-Tolyl Chloroformate:
Caption: Hydrolysis of p-tolyl chloroformate.
Troubleshooting and Mitigation Strategies:
Ensuring strictly anhydrous conditions is paramount to preventing the hydrolysis of p-tolyl chloroformate.
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure your amine and base are also dry.
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool it under a stream of inert gas (nitrogen or argon) before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Storage of p-Tolyl Chloroformate: Store p-tolyl chloroformate in a tightly sealed container, preferably under an inert atmosphere, and in a refrigerator (2-8 °C) to minimize decomposition over time.[1]
Experimental Workflow for Anhydrous Carbamate Synthesis:
Caption: Anhydrous experimental workflow.
Q3: I am having difficulty purifying my carbamate product from the unreacted starting materials and byproducts. What are some effective purification strategies?
A3: Purification of the carbamate product often requires a combination of aqueous work-up and chromatography or recrystallization.
Troubleshooting and Purification Protocol:
-
Aqueous Work-up:
-
Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with any remaining p-tolyl chloroformate and neutralize the HCl and any acidic byproducts.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): Before performing column chromatography, it is essential to determine the appropriate solvent system using TLC. The carbamate product is generally less polar than the starting amine but more polar than any unreacted p-tolyl chloroformate. p-Cresol, if present, will also be visible on the TLC plate. A common eluent system is a mixture of hexanes and ethyl acetate. Staining with potassium permanganate or p-anisaldehyde can help visualize the spots.[2]
-
Column Chromatography: Pack a silica gel column with the appropriate solvent system determined by TLC. Load the crude product onto the column and elute, collecting the fractions containing the pure carbamate.
-
-
Recrystallization:
-
If the carbamate product is a solid, recrystallization can be a highly effective method of purification. Common solvent systems for recrystallization include ethyl acetate/hexanes, ethanol/water, or isopropanol.
-
Analytical Characterization of Products and Byproducts:
| Compound | Typical ¹H NMR Chemical Shifts (CDCl₃) | Notes |
| p-Tolyl Carbamate (Product) | δ 7.0-7.4 (aromatic protons), δ 4.5-5.5 (NH), δ 2.3 (tolyl CH₃) | The NH proton is often a broad singlet. |
| Symmetrical Urea (Byproduct) | δ 7.0-7.5 (aromatic protons), δ 6.0-7.0 (NH) | The NH proton signal is typically a singlet or a broad singlet. |
| p-Cresol (Byproduct) | δ 6.7-7.1 (aromatic protons), δ 4.5-5.5 (OH), δ 2.3 (tolyl CH₃) | The OH proton is a broad singlet and its chemical shift is concentration-dependent. |
| p-Toluidine (Starting Material) | δ 6.6-7.0 (aromatic protons), δ 3.6 (NH₂) | The NH₂ protons appear as a broad singlet. |
References
- Bansagi, J., Wilson-Konderka, C., Debrauwer, V., Narayanan, P., & Batey, R. A. (2022). The reaction of the HCl or trifluoroacetic acid salts of primary amines with carbonyldiimidazole provides monosubstituted carbamoylimidazoles without the formation of symmetrical urea side products. The Journal of Organic Chemistry, 87(17), 11329-11349.
- Lebel, H., & Leogane, O. (2006). Curtius Rearrangement of Carboxylic Acids for the One-Pot Synthesis of Carbamates, Ureas, and Amides. Organic Letters, 8(25), 5717–5720.
- Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).
- Grzyb, J. A., Shen, M., Yoshina-Ishii, C., Chi, W., Brown, R. S., & Batey, R. A. (2005). Carbamoylimidazolium salts: a new, highly efficient class of N,N-disubstituted carbamoylating reagents. Tetrahedron, 61(31), 7153-7175.
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
Sources
Technical Support Center: Optimizing p-Tolyl Chloroformate Reaction Yield and Purity
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of p-tolyl chloroformate. Here, we address common challenges and frequently asked questions to help you optimize your reaction for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and safest method for synthesizing p-tolyl chloroformate in a laboratory setting?
A1: The preferred laboratory method for the synthesis of p-tolyl chloroformate is the reaction of p-cresol with triphosgene, a safer, solid substitute for the highly toxic phosgene gas.[1][2] This reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, in the presence of a base to neutralize the HCl byproduct.[3][4]
Q2: What are the primary side reactions and impurities I should be aware of during the synthesis of p-tolyl chloroformate?
A2: The main impurity is typically unreacted p-cresol. Another significant byproduct can be the formation of di-p-tolyl carbonate, which occurs if the p-tolyl chloroformate reacts with unreacted p-cresol.[5] Hydrolysis of p-tolyl chloroformate back to p-cresol can also occur if moisture is present in the reaction.
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields in p-tolyl chloroformate synthesis can stem from several factors:
-
Incomplete reaction: This can be due to insufficient reaction time, improper temperature control, or inefficient mixing. The reaction with triphosgene is often exothermic, and maintaining a low temperature (e.g., 0 °C) during the initial addition is crucial to prevent side reactions.[3]
-
Hydrolysis: p-Tolyl chloroformate is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis back to p-cresol.
-
Side reactions: The formation of di-p-tolyl carbonate consumes both the product and the starting material. Using a slight excess of triphosgene and ensuring the efficient removal of the p-cresol starting material can minimize this.
-
Loss during workup and purification: p-Tolyl chloroformate can be sensitive to heat, so purification by distillation should be performed under reduced pressure to keep the temperature low.[6][7]
Q4: How can I effectively remove unreacted p-cresol from my final product?
A4: Unreacted p-cresol can be efficiently removed by washing the organic reaction mixture with an aqueous basic solution, such as sodium hydroxide or sodium carbonate.[8][9] This converts the acidic p-cresol into its water-soluble phenolate salt, which is then extracted into the aqueous layer. Multiple extractions are recommended for complete removal.
Q5: What are the best analytical methods to determine the purity of my p-tolyl chloroformate?
A5: The purity of p-tolyl chloroformate can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the characteristic peaks of p-tolyl chloroformate and detect the presence of impurities like p-cresol and di-p-tolyl carbonate.
-
Infrared (IR) Spectroscopy: The IR spectrum of p-tolyl chloroformate will show a strong characteristic carbonyl (C=O) stretching band around 1780 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) indicates the removal of p-cresol.
-
Gas Chromatography (GC): GC can be used to determine the percentage purity of the product and quantify any volatile impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive triphosgene due to hydrolysis. 2. Insufficient base to neutralize HCl. 3. Reaction temperature too low, leading to slow reaction rate. | 1. Use fresh, dry triphosgene. Store it in a desiccator. 2. Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine or pyridine) is used. 3. After the initial exothermic addition at low temperature, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[10] |
| Product is Contaminated with Di-p-tolyl Carbonate | 1. Localized high concentration of p-cresol reacting with the newly formed p-tolyl chloroformate. 2. Reaction temperature is too high, promoting the side reaction. | 1. Add the p-cresol solution slowly to the triphosgene solution to maintain a low concentration of the phenol. 2. Maintain a low reaction temperature, especially during the initial stages of the reaction. |
| Product Decomposes During Distillation | 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition. | 1. Perform vacuum distillation to lower the boiling point of p-tolyl chloroformate (boiling point is approximately 99.5 °C at 20 mmHg).[6][7] 2. Ensure the crude product is thoroughly washed and neutralized before distillation. |
| Cloudy or Emulsified Organic Layer During Aqueous Workup | 1. Formation of insoluble salts. 2. Insufficient phase separation. | 1. Add a saturated brine solution to help break the emulsion and "salt out" the organic product. 2. Allow sufficient time for the layers to separate. Gentle swirling of the separatory funnel can aid in separation. |
Experimental Protocols
Synthesis of p-Tolyl Chloroformate using Triphosgene
This protocol provides a safer alternative to the use of phosgene gas.
Materials:
-
p-Cresol
-
Triphosgene
-
Triethylamine or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
1 M Sodium Hydroxide solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.34 equivalents relative to p-cresol) in anhydrous dichloromethane.[4]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reactant Addition: Prepare a solution of p-cresol (1.0 equivalent) and triethylamine (1.05 equivalents) in anhydrous dichloromethane.[4] Add this solution dropwise to the cooled triphosgene solution over 30-60 minutes with vigorous stirring, maintaining the internal temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the p-cresol is consumed.
-
Workup:
-
Carefully quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, 1 M NaOH (to remove unreacted p-cresol), and finally with brine.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude p-tolyl chloroformate by vacuum distillation.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and purification of p-tolyl chloroformate.
Reaction Mechanism and Key Intermediates
The reaction of p-cresol with triphosgene proceeds through the in-situ generation of phosgene.
Caption: Simplified reaction mechanism for the formation of p-tolyl chloroformate.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
- US6919471B2. (2005). Process for preparing alkyl/aryl chloroformates. Google Patents.
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved January 18, 2026, from [Link]
- US5274164A. (1993). Preparation of aryl chloroformates. Google Patents.
-
SpectraBase. (n.d.). o-(p-Tolyl) chlorothionoformate - Optional[13C NMR] - Spectrum. Retrieved January 18, 2026, from [Link]
- ES2240377T3. (2005). SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES. Google Patents.
-
precisionFDA. (n.d.). DI-P-TOLYL CARBONATE. Retrieved January 18, 2026, from [Link]
- WO2018016377A1. (2018). Method for producing chloroformate compound. Google Patents.
-
Van Houten, J. P., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 16, 2694–2723. [Link]
-
Eckert, H. (2011). Phosgenation Reactions with Phosgene from Triphosgene. CHIMICA OGGI-CHEMISTRY TODAY, 29(6), 40-46. [Link]
-
Zhang, W., & Wang, J. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Organic letters, 19(10), 2658–2661. [Link]
-
Rao, G. W., & Hu, W. X. (2004). Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Journal of Chemical Research, 2004(10), 708-709. [Link]
-
Chemical-Suppliers. (n.d.). p-Tolyl chloroformate | CAS 937-62-2. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). p-CRESOL. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 18, 2026, from [Link]
-
St. John, T. (2018). NMR Analysis - Determining a Structure with IR and NMR. YouTube. Retrieved January 18, 2026, from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectroscopic reference state of p-tolyl isocyanate (red curve.... Retrieved January 18, 2026, from [Link]
Sources
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5274164A - Preparation of aryl chloroformates - Google Patents [patents.google.com]
- 6. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [m.chemicalbook.com]
- 7. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: p-Tolyl Carbamate Protecting Group Removal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for troubleshooting the removal of the p-tolyl carbamate protecting group. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this robust amine protecting group. The guide provides in-depth, field-proven insights and solutions to common experimental issues.
Introduction: The Challenge of p-Tolyl Carbamate Stability
The p-tolyl carbamate group is a valuable tool for protecting amines due to its significant stability across a wide range of synthetic conditions.[1] This robustness, however, is also the source of its primary challenge: cleavage often requires forcing conditions that may not be compatible with sensitive functional groups present in complex molecules.[2] Unlike more labile carbamates such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), the p-tolyl carbamate's aryl-oxygen bond is significantly stronger and less susceptible to standard deprotection protocols.[3] This guide will walk you through troubleshooting common failures and provide alternative strategies to achieve clean and efficient deprotection.
Troubleshooting Guide
This section addresses specific problems encountered during the deprotection of p-tolyl carbamates in a direct question-and-answer format.
Q1: My reaction is stalled. Analysis by TLC/LC-MS shows primarily unreacted starting material. What are the next steps?
A1: This is the most common issue and stems directly from the high stability of the p-tolyl carbamate. Standard acidic conditions used for Boc deprotection are often insufficient.
Probable Cause: The reaction conditions (acid strength, temperature, or reagent choice) are not potent enough to facilitate the cleavage of the stable aryl carbamate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete p-tolyl carbamate deprotection.
Detailed Suggestions:
-
Intensify Acidic Conditions: If your molecule can tolerate it, stronger acids are the most direct approach. While trifluoroacetic acid (TFA) is a standard choice for Boc removal, it may require elevated temperatures or prolonged reaction times for a p-tolyl carbamate.[4][5] Consider switching to a stronger acid system like HCl in dioxane or HBr in acetic acid.
-
Switch to a Lewis Acid-Mediated Protocol: Lewis acids like trimethylsilyl iodide (TMSI) or various chlorosilanes can effectively cleave stable carbamates.[5][6] These reagents activate the carbamate carbonyl, facilitating cleavage under non-protic conditions. This can be advantageous for substrates with other acid-sensitive groups.
-
Consider Nucleophilic Deprotection: For highly sensitive substrates incompatible with acidic conditions, a nucleophilic approach is a powerful alternative. A recently developed method uses 2-mercaptoethanol and a base to deprotect various carbamates, including stable variants.[7][8] This protocol is superior for substrates bearing functionalities that are sensitive to standard hydrogenolysis or strong acids.[9][10]
Q2: The deprotection works, but I am getting a significant amount of a side product that is difficult to separate. How can I identify and suppress it?
A2: Side product formation, particularly under strong acid conditions, is often due to the reactivity of intermediates generated during the reaction.
Probable Cause: The cleavage of the p-tolyl group generates p-cresol as a byproduct. Under strongly acidic conditions, p-cresol, an electron-rich aromatic ring, can participate in electrophilic aromatic substitution (Friedel-Crafts alkylation) with carbocationic species or activated sites on your substrate or product.[11]
Solutions:
-
Use a Scavenger: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture. The scavenger's role is to trap the reactive electrophilic intermediates before they can react with your desired molecule.
-
Switch to Milder Conditions: If scavengers do not resolve the issue, the conditions are likely too harsh. Refer back to the alternative methods described in A1 , such as nucleophilic or Lewis acid-mediated deprotection, which do not typically generate these types of reactive electrophiles.[8]
Table 1: Common Scavengers for Acidic Deprotection
| Scavenger | Typical Concentration | Trapped Species | Rationale |
|---|---|---|---|
| Triisopropylsilane (TIS) | 5-10% v/v | Carbocations | A hydride donor that reduces carbocationic intermediates. |
| Anisole | 5-10% v/v | Aromatic Electrophiles | Acts as a sacrificial, highly reactive aromatic ring for Friedel-Crafts reactions. |
| Thioanisole | 5-10% v/v | Multiple | Effective for trapping various electrophiles and preventing oxidation of sensitive residues like tryptophan or cysteine.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences in deprotection mechanisms for p-tolyl carbamate compared to Boc or Cbz groups?
A1: The difference lies in the bond being cleaved and the stability of the leaving group. This dictates the required reaction mechanism and conditions.
Caption: Comparison of lability for common carbamate protecting groups.
-
Boc Group: Deprotected under acidic conditions (e.g., TFA). The mechanism involves the formation of a stable tert-butyl carbocation.[4][5]
-
Cbz Group: Typically removed by catalytic hydrogenolysis (H₂, Pd/C). This process cleaves the benzylic C-O bond, which is much weaker than an aryl C-O bond.[12]
-
p-Tolyl Carbamate: The aryl C-O bond is strong and not susceptible to hydrogenolysis. Cleavage requires protonation and departure of p-cresol (acidic conditions) or a nucleophilic attack at the carbonyl or tolyl group, often necessitating more forcing conditions than for Boc.[6][13] Under basic conditions, N-H containing carbamates can undergo an E1cB-type elimination to form an isocyanate intermediate, which is then hydrolyzed.[14]
Q2: When should I choose a p-tolyl carbamate over other amine protecting groups?
A2: The choice of a protecting group is a critical strategic decision in multi-step synthesis.[15] A p-tolyl carbamate is an excellent choice when you require high stability for the protected amine through several synthetic steps that involve conditions that would cleave other groups.
Use p-Tolyl Carbamate When:
-
Your synthesis involves strongly basic or nucleophilic conditions where an Fmoc group would be cleaved.
-
Your synthesis requires acidic conditions that are mild enough not to cleave the p-tolyl group but would remove a Boc group (offering orthogonality).[12]
-
You are performing reactions, such as hydrogenations, that would inadvertently remove a Cbz group.
Table 2: Orthogonality of Common Amine Protecting Groups
| Protecting Group | Primary Cleavage Condition | Stable To |
|---|---|---|
| Boc | Strong Acid (TFA, HCl)[12] | Hydrogenolysis, Strong Base |
| Cbz | Catalytic Hydrogenolysis[12] | Mild/Moderate Acid, Strong Base |
| Fmoc | Base (e.g., Piperidine)[12] | Acid, Hydrogenolysis |
| p-Tolyl Carbamate | Strong Acid, Lewis Acid, Nucleophiles | Hydrogenolysis, Strong Base |
Q3: Can you provide a starting protocol for a challenging p-tolyl carbamate deprotection?
A3: Certainly. Below is a robust protocol for nucleophilic deprotection, which is often successful when acidic methods fail or are incompatible with the substrate. This method is based on the work of Scattolin, et al.[7][8]
Experimental Protocol: Nucleophilic Deprotection with 2-Mercaptoethanol
Disclaimer: This protocol is a general guideline. All reactions should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).
Materials:
-
p-Tolyl carbamate-protected substrate (1.0 equiv)
-
Potassium phosphate, tribasic (K₃PO₄) (4.0 equiv)
-
2-Mercaptoethanol (2.0 equiv)
-
N,N-Dimethylacetamide (DMAc), anhydrous (to make a 0.25 M solution)
-
Nitrogen or Argon source
-
Standard workup and purification supplies (DCM, water, brine, Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the p-tolyl carbamate-protected substrate (1 equiv) and potassium phosphate tribasic (4 equiv).
-
Solvent Addition: Add enough anhydrous DMAc to achieve a substrate concentration of 0.25 M.
-
Inert Atmosphere: Seal the vessel and purge the suspension with nitrogen or argon for 5-10 minutes to remove oxygen.
-
Reagent Addition: Add 2-mercaptoethanol (2 equiv) to the stirred suspension via syringe.
-
Heating: Heat the reaction mixture to 75 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase with dichloromethane (DCM) (3x).
-
Wash the combined organic phases with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography (SiO₂) or reverse-phase HPLC to afford the desired unprotected amine.[7]
References
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. Available from: [Link]
-
Chong, P. Y., Janicki, S. Z., & Petillo, P. A. (2000). Multilevel Selectivity in the Mild and High-Yielding Chlorosilane-Induced Cleavage of Carbamates to Isocyanates. The Journal of Organic Chemistry, 65(25), 8633–8637. Available from: [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]
-
Ashenhurst, J. (2025). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Available from: [Link]
-
ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. Available from: [Link]
-
Reddit r/Chempros. (2025). Help with a deprotection method. Available from: [Link]
-
Wang, Y., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1646–1653. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available from: [Link]
-
Ciriminna, R., et al. (2019). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemistryOpen, 8(10), 1254–1266. Available from: [Link]
-
Request PDF. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Available from: [Link]
-
Napier, P., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Journal of Organic Chemistry, 90(1), 197-201. Available from: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
-
Fields, G. B. (1997). 2.4 Photocleavable Protecting Groups. Methods in Enzymology, 289, 67-84. Available from: [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbamate cleavage. Available from: [Link]
-
The Organic Chemistry Tutor. (2020). 26.05 Protecting Groups for Amines: Carbamates [Video]. YouTube. Available from: [Link]
-
Jacquemard, U., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 2(12), 8970-8977. Available from: [Link]
-
Gati, W., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(32), e202300438. Available from: [Link]
-
Silva, D., et al. (2010). Reactivity of N-pyridylcarbamates in basic media. Organic & Biomolecular Chemistry, 8(20), 4669-4674. Available from: [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 8. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 9. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protective Groups [organic-chemistry.org]
p-Tolyl chloroformate stability and storage conditions
Technical Support Center: p-Tolyl Chloroformate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for p-Tolyl Chloroformate (CAS 937-62-2). This document is designed to provide you with in-depth, field-proven insights into the stability, storage, and handling of this valuable reagent. As chemists, we understand that the success of a reaction often hinges on the quality of our starting materials. p-Tolyl chloroformate is a highly reactive acylating agent, and its efficacy is directly tied to its integrity. This guide moves beyond simple data sheets to explain the causality behind best practices, helping you troubleshoot issues before they compromise your experiments.
Frequently Asked Questions (FAQs): The Fundamentals of p-Tolyl Chloroformate Integrity
This section addresses the most common inquiries we receive regarding the handling and storage of p-tolyl chloroformate.
Q1: What are the definitive, non-negotiable storage conditions for p-Tolyl Chloroformate?
A1: The reagent must be stored at refrigerated temperatures, typically between 2-8°C (36-46°F).[1][2][3][4] However, temperature is only one part of the equation. The core principle of storage is the rigorous exclusion of atmospheric moisture. Therefore, the following conditions are essential:
-
Temperature: 2-8°C. This slows the rate of any potential intrinsic decomposition.
-
Atmosphere: The container must be stored under a dry, inert atmosphere, such as nitrogen or argon.[3][4][5][6]
-
Container: The original container, often a Sure/Seal™ bottle or a bottle with a high-integrity, PTFE-lined cap, should be used. Ensure the cap is tightly sealed after every use.[5][7]
-
Location: Store in a dry, cool, and well-ventilated area designated for reactive and toxic chemicals.[7]
The causality is simple: p-Tolyl chloroformate is highly susceptible to hydrolysis.[2][3] Storing it cold and under an inert atmosphere minimizes the kinetic and thermodynamic opportunities for degradation.
Q2: You mentioned "moisture sensitivity." What is the chemical basis for this, and what are the consequences of accidental exposure to air?
A2: The term "moisture sensitive" is a critical warning. The central carbon atom of the chloroformate group is highly electrophilic. Water, though a weak nucleophile, is potent enough to attack this carbon. This initiates a hydrolysis cascade that is, for all practical purposes, irreversible in a laboratory setting.
Upon exposure to moisture, the chloroformate decomposes into p-cresol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[8] The consequences for your experiment are threefold:
-
Loss of Active Reagent: The hydrolyzed molecule is no longer a chloroformate and will not perform the desired acylation, leading to reduced reaction yields or complete failure.
-
Introduction of Corrosive Byproducts: The generation of HCl gas can create a corrosive microenvironment within your reaction, potentially leading to unwanted side reactions with acid-sensitive functional groups.
-
Pressure Buildup: The formation of CO₂ and HCl as gaseous byproducts will cause pressure to build inside the storage bottle. This is a significant safety hazard.
Q3: How can I visually or physically assess if my bottle of p-Tolyl Chloroformate has degraded?
A3: While analytical validation is always superior, there are several physical indicators that strongly suggest reagent degradation:
-
Appearance: Fresh, high-purity p-tolyl chloroformate is a clear, colorless liquid.[2][9] Any deviation, such as a pale yellow to brown tint, indicates the presence of impurities, likely from decomposition.
-
Pressure Release: If you hear a distinct hiss or feel pressure being released upon opening the bottle (do so slowly and cautiously in a fume hood), this is a strong sign that gaseous HCl and CO₂ have formed from hydrolysis.
-
Acrid Smell/Fuming: If the reagent fumes upon contact with air, it is likely due to the presence of dissolved HCl gas reacting with atmospheric moisture.
If you observe any of these signs, the reagent's purity is compromised. Its use in sensitive, stoichiometric reactions is not advised without purification.
Q4: What specific chemical families or materials are incompatible with p-Tolyl Chloroformate?
A4: Due to its high reactivity, a range of substances should be considered incompatible. The primary mechanism of incompatibility is an unintended chemical reaction that consumes the reagent. Key examples include:
-
Water/Moisture: As discussed, causes rapid hydrolysis.
-
Alcohols: Reacts to form carbonates, consuming your reagent.[10]
-
Amines and Amides: Reacts readily to form carbamates and other related structures. While often the intended reaction, any unintentional contact (e.g., solvent contamination) will deplete the reagent.
-
Strong Bases (Alkalis): Promotes rapid and often uncontrolled decomposition.[10]
-
Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[10]
Always ensure your glassware is scrupulously dried (oven or flame-dried) and reactions are run under an inert atmosphere to prevent contact with these incompatible substances.
Troubleshooting Guide: From the Bench to a Solution
This section addresses specific experimental issues and links them back to the state of the p-tolyl chloroformate reagent.
Problem 1: My reaction to form a carbamate is sluggish, and the yield is significantly lower than expected. I've checked all other reagents.
Analysis & Solution: This is the classic symptom of using partially hydrolyzed p-tolyl chloroformate. The actual molar quantity of active reagent in your flask is lower than what you calculated based on the volume or weight you added. The p-cresol and HCl byproducts can also interfere with your reaction mechanism, particularly if your intended nucleophile is a weak base.
Troubleshooting Steps:
-
Use a Fresh Bottle: The most straightforward solution is to open a new, sealed bottle of the reagent.
-
Perform a Quality Check: Before committing to a large-scale reaction, perform a quick test reaction. A simple protocol is provided in the "Experimental Protocols" section below. This small-scale test will validate the reactivity of your chloroformate.
-
Re-evaluate Stoichiometry: If you must use a questionable bottle, consider that its purity is likely below the stated 97-98%. You may need to use a significant excess (e.g., 1.5-2.0 equivalents), but be aware this will also introduce more decomposition-related impurities into your reaction.
Problem 2: The reagent in my bottle has a noticeable yellow tint, but it's all I have. Can I still use it?
Analysis & Solution: A yellow color indicates that decomposition has occurred. While the reagent may still contain a significant amount of active chloroformate, it is contaminated. For robust reactions where purity is not critical and byproducts can be easily separated, you might proceed with caution. However, for drug development or complex multi-step syntheses, using discolored reagent is a significant risk.
Recommended Action: If the application is critical, do not use it. If you must proceed, purification by vacuum distillation is an option for an experienced chemist. p-Tolyl chloroformate has a boiling point of 99.5 °C at 20 mmHg.[1][2][9] This must be done with extreme care due to the reagent's toxicity and the potential for decomposition at elevated temperatures. A small-scale test reaction post-purification is mandatory.
Data Summary: Critical Stability & Storage Parameters
| Parameter | Recommended Condition / Value | Rationale & Expert Notes |
| Storage Temperature | 2–8 °C[1][2][3][4] | Minimizes kinetic rate of decomposition. Avoid freezing, as this can cause moisture to condense inside the container upon thawing. |
| Required Atmosphere | Dry Nitrogen or Argon[3][4][5] | p-Tolyl chloroformate is highly sensitive to moisture and will readily hydrolyze.[2][3] |
| Appearance (Pure) | Clear, Colorless Liquid[2][9] | Any coloration (e.g., yellow) is a primary indicator of degradation and impurity. |
| Signs of Decomposition | Color change, pressure buildup in bottle, acrid odor/fuming in air. | These signs point to hydrolysis, which produces p-cresol (can be colored), CO₂ (gas), and HCl (gas). |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Strong Oxidizing Agents.[10] | These substances will react with and consume the chloroformate, often in an uncontrolled manner. |
Visual Guide: The Hydrolysis Degradation Pathway
The following diagram illustrates the primary degradation pathway for p-tolyl chloroformate upon exposure to water. Understanding this mechanism is key to appreciating the necessity of anhydrous storage and handling conditions.
Caption: Hydrolysis of p-tolyl chloroformate by atmospheric moisture.
Experimental Protocols: Ensuring Reagent Integrity and Safe Handling
Protocol 1: Safe Handling and Dispensing of p-Tolyl Chloroformate
Causality: This protocol uses positive inert gas pressure to safely transfer the moisture-sensitive liquid without exposing it to the atmosphere, preserving the integrity of the reagent in the bottle.
Materials:
-
Bottle of p-Tolyl Chloroformate (e.g., Sure/Seal™)
-
Dry, gas-tight syringe with a Luer-lock tip
-
Long, dry needle (e.g., 18-gauge)
-
Second short needle for pressure equalization
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Oven-dried reaction flask, sealed with a rubber septum
Procedure:
-
Preparation: Ensure all glassware, syringe, and needles are thoroughly dried in an oven (e.g., 120°C for at least 4 hours) and cooled in a desiccator under vacuum.
-
Inert Atmosphere: Assemble the reaction flask and flush with inert gas.
-
Puncture Septum: Place the p-tolyl chloroformate bottle on a stable surface in a fume hood. Puncture the septum with the long needle connected via tubing to the inert gas line (ensure the needle tip is above the liquid level).
-
Vent Pressure: Puncture the septum with the second, shorter needle to act as a gas outlet to the bubbler. This prevents pressure buildup.
-
Withdraw Reagent: Puncture the septum a third time with the needle of your gas-tight syringe. Lower the needle tip below the liquid surface.
-
Transfer: Slowly pull the plunger to draw the desired volume of liquid. The slight positive pressure from the inert gas line will assist in filling the syringe.
-
Dispense: Remove the syringe and quickly insert it into the septum of your prepared reaction flask. Depress the plunger to dispense the reagent.
-
Storage: Remove the needles from the reagent bottle. To maintain the seal, cover the punctured septum with electrical tape or Parafilm®. Return the bottle to the refrigerator (2-8°C).
Protocol 2: Rapid Quality Check via Test Reaction with Benzylamine
Causality: This protocol validates the acylating capability of the chloroformate. Benzylamine is a robust nucleophile, and the formation of the corresponding carbamate is rapid and easily detectable by TLC, confirming the reagent is active.
Procedure:
-
Prepare Amine Solution: In a small, dry vial under nitrogen, dissolve benzylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in a dry solvent (e.g., 1 mL of dichloromethane).
-
Add Chloroformate: Using the safe handling technique from Protocol 1, add a small, known amount of p-tolyl chloroformate (e.g., 0.1 mmol, 1.0 equivalent) to the vial.
-
React: Stir the reaction at room temperature for 15 minutes.
-
Analyze: Spot the reaction mixture on a silica TLC plate alongside a spot of the starting benzylamine. Elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Validate: Successful formation of the carbamate product will be indicated by the appearance of a new, less polar spot on the TLC plate and the consumption of the benzylamine. If no reaction or very weak conversion is observed, the chloroformate reagent is likely degraded.
By integrating these principles and protocols into your workflow, you can ensure the reliability of your results and the safety of your laboratory environment.
References
-
p-Tolyl chloroformate | CAS 937-62-2. Chemical-Suppliers.com. [Link]
-
Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. MDPI. [Link]
Sources
- 1. p-Tolyl chloroformate 97 937-62-2 [sigmaaldrich.com]
- 2. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. biosynth.com [biosynth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. valsynthese.ch [valsynthese.ch]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Enhancing Selectivity of p-Tolyl Chloroformate with Polyfunctional Molecules
Welcome to the technical support center for p-Tolyl Chloroformate applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving chemoselectivity when using p-Tolyl Chloroformate (Tol-OCOCl) with substrates containing multiple nucleophilic centers, such as amino alcohols. Our goal is to provide you with the in-depth technical insights and practical troubleshooting advice needed to optimize your reactions, improve yields, and ensure the desired selective functionalization of your molecules.
Section 1: Troubleshooting Guide & Core Concepts
This section addresses the most common challenges encountered during the reaction of p-Tolyl Chloroformate with polyfunctional molecules. The question-and-answer format is designed to help you quickly identify and resolve specific experimental issues.
Q1: My reaction is showing poor selectivity, resulting in a mixture of N-acylated and O-acylated products. How can I favor N-acylation?
Answer: This is the most prevalent challenge when working with substrates like amino alcohols. The key to achieving selectivity lies in exploiting the intrinsic differences in nucleophilicity between the amine and hydroxyl groups and carefully controlling the reaction conditions. Amines are generally more nucleophilic than alcohols, and this difference can be amplified to favor the formation of the carbamate (N-acylation) over the carbonate (O-acylation).
Here’s a breakdown of the critical parameters and how to adjust them:
-
Control the Basicity (pH): The single most important factor is the choice and stoichiometry of the base.
-
Mechanism Insight: In a basic medium, an amine (-NH2) is a potent nucleophile. However, under strongly acidic conditions, it becomes protonated to form a non-nucleophilic ammonium salt (-NH3+).[1] The hydroxyl group's nucleophilicity, while also pH-dependent, is less dramatically affected. This differential reactivity is the foundation of selectivity.
-
Practical Application: Use a non-nucleophilic, hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Add the base slowly and use a slight excess (1.1-1.5 equivalents) to neutralize the HCl byproduct generated during the reaction.[2] This maintains a pH that is basic enough to ensure the amine remains deprotonated and nucleophilic, but not so basic that it significantly deprotonates the less acidic alcohol.
-
-
Lower the Temperature: Reaction kinetics are highly sensitive to temperature.
-
Mechanism Insight: The activation energy for N-acylation is typically lower than that for O-acylation. By running the reaction at a reduced temperature (e.g., 0 °C to -20 °C), you provide enough energy to overcome the barrier for the more facile amine reaction while disfavoring the less reactive alcohol pathway.
-
Practical Application: Begin by cooling your solution of the amino alcohol and base to 0 °C before the dropwise addition of p-Tolyl Chloroformate. Monitor the reaction by Thin Layer Chromatography (TLC). If selectivity issues persist, attempt the reaction at lower temperatures.
-
-
Choose the Right Solvent: The polarity of the solvent can influence which nucleophile is more available to react.
-
Mechanism Insight: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally preferred. Protic solvents, like alcohols, can compete with the substrate as nucleophiles and may participate in solvolysis of the chloroformate.[3][4] Solvent polarity can also affect the reaction mechanism, which is often a bimolecular addition-elimination process.[5][6][7]
-
Practical Application: DCM is an excellent starting point due to its inertness and ability to dissolve a wide range of organic molecules.
-
Q2: I am observing di-acylation on my substrate, even when using only one equivalent of p-Tolyl Chloroformate. What is causing this and how can I stop it?
Answer: Di-acylation occurs when both the amine and the hydroxyl group react. This is often a sign that the reaction conditions are too harsh or that the mono-acylated product is sufficiently reactive to undergo a second acylation.
Here’s how to troubleshoot this issue:
-
Reagent Stoichiometry and Addition:
-
Mechanism Insight: A high local concentration of the chloroformate can lead to indiscriminate reactions.
-
Practical Application: Ensure you are using precisely 1.0 equivalent of p-Tolyl Chloroformate. Dilute the chloroformate in your chosen anhydrous solvent and add it dropwise to the cooled reaction mixture over an extended period (e.g., 30-60 minutes) using a syringe pump. This maintains a low concentration of the electrophile, allowing it to react with the more nucleophilic amine selectively.
-
-
Re-evaluate Your Base:
-
Mechanism Insight: A very strong or nucleophilic base (like pyridine or DMAP used in catalytic amounts) can deprotonate the alcohol of the N-acylated intermediate, rendering it susceptible to a second acylation.
-
Practical Application: If using a catalytic base like 4-Dimethylaminopyridine (DMAP), remove it. While DMAP is an excellent acylation catalyst, it is often too reactive for achieving selectivity in these systems. Stick to a stoichiometric amount of a hindered, non-nucleophilic base like DIPEA.
-
Q3: My reaction is sluggish, or I have a low yield of the desired product. What should I check?
Answer: Low reactivity can stem from several sources, from reagent quality to suboptimal reaction conditions.
-
Reagent Quality:
-
Insight: p-Tolyl Chloroformate is highly sensitive to moisture.[8] Hydrolysis will decompose the reagent into p-cresol and HCl, rendering it inactive.
-
Troubleshooting: Always use a fresh bottle of p-Tolyl Chloroformate or a recently opened bottle that has been stored properly under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature (2-8°C).[9] Ensure all your solvents are anhydrous and your glassware is oven-dried.
-
-
Insufficient Base:
-
Insight: The reaction generates one equivalent of HCl.[2] If this acid is not neutralized, it will protonate the starting amine, effectively shutting down the reaction by converting the nucleophile into a non-nucleophilic ammonium salt.
-
Troubleshooting: Ensure at least one full equivalent of base is used to scavenge the HCl. Using a slight excess (1.1 eq) is standard practice.
-
-
Temperature is Too Low:
-
Insight: While low temperatures favor selectivity, there is a trade-off with reaction rate.
-
Troubleshooting: If the reaction is clean but slow at 0 °C (as monitored by TLC), allow it to slowly warm to room temperature after the initial addition is complete. Monitor progress closely to ensure side product formation does not increase.
-
Section 2: Experimental Protocols & Data
Protocol 1: General Procedure for Selective N-Protection of an Amino Alcohol
This protocol provides a robust starting point for the selective N-acylation of a primary or secondary amino alcohol.
Materials:
-
Amino alcohol substrate
-
p-Tolyl Chloroformate (Tol-OCOCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), dissolve the amino alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling & Base Addition: Cool the flask to 0 °C in an ice-water bath. Add DIPEA (1.2 eq) dropwise. Stir for 5 minutes.
-
Chloroformate Addition: In a separate dry flask, dilute p-Tolyl Chloroformate (1.05 eq) with anhydrous DCM. Add this solution to the reaction mixture dropwise via a syringe over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC (a typical mobile phase is 5-10% Methanol in DCM). The reaction is typically complete in 1-4 hours.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any p-cresol), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-(p-tolyloxycarbonyl) amino alcohol.
Table 1: Influence of Reaction Parameters on Selectivity (N- vs. O-Acylation)
| Parameter | Condition to Favor N-Acylation | Rationale | Potential Pitfall |
| Temperature | Low (0 °C to -20 °C) | Exploits the lower activation energy of the N-acylation reaction. | Reaction may become excessively slow. |
| Base | Hindered, non-nucleophilic (e.g., DIPEA, TEA) | Prevents catalysis of O-acylation and minimizes side reactions. | Must be stoichiometric to neutralize HCl byproduct. |
| Solvent | Aprotic (e.g., DCM, THF) | Prevents solvent from acting as a competing nucleophile (solvolysis).[10] | Substrate solubility may be a limiting factor. |
| Rate of Addition | Slow, dropwise addition of Tol-OCOCl | Maintains a low concentration of the electrophile, favoring reaction with the more potent amine nucleophile. | Can increase overall reaction time. |
Section 3: Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Poor Selectivity
This diagram outlines the decision-making process when encountering a mixture of N- and O-acylated products.
A decision tree for optimizing N-acylation selectivity.
Section 4: Frequently Asked Questions (FAQs)
Q: How should I properly handle and store p-Tolyl Chloroformate? A: p-Tolyl Chloroformate is a moisture-sensitive and corrosive liquid.[8] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C.[9] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q: Can I use p-Tolyl Chloroformate to protect phenols in the presence of an amine? A: Achieving selectivity for a phenol over an aliphatic amine is extremely challenging and generally not feasible under standard conditions. Aliphatic amines are significantly more nucleophilic than phenols. Reaction with p-Tolyl Chloroformate will almost certainly result in selective N-acylation. If O-acylation of a phenol is desired in the presence of an amine, the amine group must first be protected using an orthogonal protecting group.[11][12]
Q: What is the mechanism of the reaction between p-Tolyl Chloroformate and an amine? A: The reaction proceeds via a nucleophilic acyl substitution, typically through a two-step addition-elimination mechanism.[13] The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the final carbamate product and HCl.[14]
References
-
Chloroformate - Wikipedia. Wikipedia. [Link]
-
N-Dealkylation of Amines - PMC - NIH. National Institutes of Health. [Link]
-
A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC - NIH. National Institutes of Health. [Link]
-
Reported O‐selective acylation of amino alcohols without protecting the... - ResearchGate. ResearchGate. [Link]
-
Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC - NIH. National Institutes of Health. [Link]
- WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents.
-
J. Chem. SOC. (B), 1971 - RSC Publishing. Royal Society of Chemistry. [Link]
-
The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents - NIH. National Institutes of Health. [Link]
- US5631356A - Selective N-acylation of amino alcohols - Google Patents.
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central. National Institutes of Health. [Link]
-
A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - ResearchGate. ResearchGate. [Link]
-
LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters - PubMed. National Institutes of Health. [Link]
-
Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH. National Institutes of Health. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Protecting Groups List - SynArchive. SynArchive. [Link]
-
Amino Acid-Protecting Groups. BCN Peptides. [Link]
-
Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis - MDPI. MDPI. [Link]
-
Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates | Organic Letters - ACS Publications. ACS Publications. [Link]
-
Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]
-
Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... - ResearchGate. ResearchGate. [Link]
-
Nucleophilic Substitution Reactions of p-Nitrobenzyl Chloroformate - LookChem. LookChem. [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Chloroformates Acute Exposure Guideline Levels - NCBI - NIH. National Institutes of Health. [Link]
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [m.chemicalbook.com]
- 9. biosynth.com [biosynth.com]
- 10. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: p-Tolyl Chloroformate Reaction Work-up and Purification
Welcome to the technical support center for p-tolyl chloroformate. This guide is designed for researchers, scientists, and professionals in drug development who utilize p-tolyl chloroformate in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reactions involving this versatile reagent. Our aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary decomposition pathways for p-tolyl chloroformate?
-
My final product is yellow/brown. What is the likely cause and how can I fix it?
-
What are the most common impurities I should expect?
-
Can I use flash column chromatography to purify p-tolyl chloroformate?
-
What is the best way to store purified p-tolyl chloroformate?
-
-
Troubleshooting Guide
-
Problem: Low or No Product Yield After Aqueous Work-up
-
Problem: Product Decomposes During Vacuum Distillation
-
Problem: Persistent Acidic Impurities in the Final Product
-
Problem: Formation of a White Precipitate During Work-up or Storage
-
-
Experimental Protocols
-
Protocol 1: General Aqueous Work-up Procedure
-
Protocol 2: Purification by Vacuum Distillation
-
Protocol 3: Purification by Recrystallization
-
-
Reference Data
-
Table 1: Physical and Chemical Properties of p-Tolyl Chloroformate
-
Table 2: Recommended Solvents for Recrystallization
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for p-tolyl chloroformate?
A: The primary decomposition pathway for p-tolyl chloroformate is hydrolysis. Due to the presence of the highly electrophilic carbonyl carbon, it is extremely sensitive to moisture.[1] Water acts as a nucleophile, attacking the carbonyl group to form a tetrahedral intermediate which then collapses, eliminating hydrogen chloride and forming the unstable p-tolyl carbonic acid. This acid readily decarboxylates to yield p-cresol and carbon dioxide. This hydrolysis can be catalyzed by both acid and base. At elevated temperatures, it can also decompose, particularly in the presence of impurities.[2]
Q2: My final product is yellow/brown. What is the likely cause and how can I fix it?
A: A yellow or brown discoloration in p-tolyl chloroformate is typically indicative of impurities, which may arise from the starting materials or from decomposition during the reaction or work-up. One common cause is the presence of phenolic impurities like p-cresol, which can oxidize to form colored species. If the reaction to synthesize the chloroformate was not driven to completion, unreacted p-cresol will remain. To remedy this, a carefully controlled aqueous work-up with a mild base like sodium bicarbonate can be effective in removing acidic phenolic impurities.[3] Subsequent purification by vacuum distillation is highly recommended to separate the desired product from less volatile colored impurities.
Q3: What are the most common impurities I should expect?
A: The most common impurities in crude p-tolyl chloroformate are:
-
p-Cresol: Unreacted starting material.
-
Di(p-tolyl) carbonate: Formed by the reaction of p-tolyl chloroformate with p-cresol.
-
Hydrogen Chloride (HCl): A byproduct of the synthesis from p-cresol and phosgene (or a phosgene equivalent), or from hydrolysis.[3]
-
Water: Residual moisture from solvents or incomplete drying.
These impurities can be identified using analytical techniques such as ¹H NMR, where p-cresol will show a characteristic phenolic -OH peak, and GC-MS for separation and identification of volatile components.[4][5]
Q4: Can I use flash column chromatography to purify p-tolyl chloroformate?
A: Yes, flash column chromatography can be used, but it must be performed with extreme care due to the reactivity of the compound. The primary challenge is the potential for hydrolysis on the silica gel surface, which contains water and silanol groups. To mitigate this, the following precautions are essential:
-
Use anhydrous solvents for the mobile phase (e.g., hexane/ethyl acetate or dichloromethane/hexane mixtures).[6]
-
Dry the silica gel in a vacuum oven before packing the column.
-
Perform the chromatography under an inert atmosphere (nitrogen or argon).[6]
-
Work quickly to minimize the time the compound spends on the column.
A less reactive stationary phase, such as fluorinated silica, could also be considered for particularly sensitive applications.
Q5: What is the best way to store purified p-tolyl chloroformate?
A: Purified p-tolyl chloroformate should be stored under an inert atmosphere (nitrogen or argon) to protect it from moisture.[7] It should be kept in a tightly sealed container, preferably with a Teflon-lined cap, and stored at refrigerated temperatures (2-8 °C).[8] It is advisable to store it in smaller, single-use aliquots to avoid repeated exposure of the bulk material to the atmosphere.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up and purification of p-tolyl chloroformate.
Problem: Low or No Product Yield After Aqueous Work-up
-
Symptom: After performing an aqueous extraction, the organic layer shows a significantly lower than expected concentration of the desired product upon analysis, or no product is recovered at all.
-
Root Cause Analysis: The most likely cause is extensive hydrolysis of the p-tolyl chloroformate during the work-up. This can be exacerbated by:
-
Use of strong bases: Using strong bases like sodium hydroxide or potassium hydroxide for washing will rapidly hydrolyze the chloroformate.
-
Prolonged exposure to aqueous conditions: Even with a mild base or just water, extended contact time can lead to significant product loss.
-
Elevated temperatures: Performing the work-up at room temperature or higher will accelerate the rate of hydrolysis.
-
-
Caption: Troubleshooting workflow for low product yield.
Problem: Product Decomposes During Vacuum Distillation
-
Symptom: The distillation pot darkens significantly, the vacuum pressure fluctuates erratically, or the distillate is impure and discolored.
-
Root Cause Analysis: Decomposition during distillation is often due to:
-
Excessive temperature: The pot temperature is too high, causing thermal degradation. This can happen if the vacuum is not sufficiently low.[6]
-
Presence of non-volatile acidic or basic impurities: These can catalyze decomposition at high temperatures.
-
Leaks in the distillation apparatus: A poor vacuum leads to a higher required boiling temperature.[9]
-
-
Caption: Troubleshooting workflow for distillation issues.
Problem: Persistent Acidic Impurities in the Final Product
-
Symptom: ¹H NMR analysis shows a broad peak characteristic of a phenolic -OH, or the product fumed upon exposure to air, indicating the presence of HCl.
-
Root Cause Analysis:
-
Inefficient washing: The aqueous base wash was not sufficient to remove all acidic impurities.
-
Hydrolysis post-work-up: The product may have been exposed to moisture after the initial work-up, leading to the formation of p-cresol and HCl.
-
-
Solution:
-
Re-dissolve the product in an anhydrous, inert solvent (e.g., dichloromethane or diethyl ether).
-
Wash again with a cold, saturated solution of sodium bicarbonate, followed by a brine wash.
-
Separate the organic layer and dry it thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[10]
-
Filter and remove the solvent under reduced pressure at a low temperature.
-
For ultimate purity, re-distill the product under high vacuum.
-
Problem: Formation of a White Precipitate During Work-up or Storage
-
Symptom: A white solid forms in the organic layer during the aqueous work-up or precipitates from the purified liquid upon standing.
-
Root Cause Analysis:
-
During work-up: If a bicarbonate wash is used, the precipitate could be a salt of an impurity or, in some cases, a carbonate-derived byproduct.
-
During storage: The most likely precipitate is di(p-tolyl) carbonate. This can form if there is residual p-cresol in the purified chloroformate, which can slowly react over time.
-
-
Solution:
-
If the precipitate forms during work-up, it can often be removed by filtration before proceeding with drying and solvent evaporation.
-
If di(p-tolyl) carbonate forms during storage, it indicates that the initial purification was incomplete. The liquid p-tolyl chloroformate can be carefully decanted from the solid, and for critical applications, it should be re-purified by vacuum distillation to remove the dissolved carbonate impurity.
-
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is designed to remove acidic impurities (e.g., HCl, p-cresol) and water-soluble byproducts from a reaction mixture containing p-tolyl chloroformate in an organic solvent.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately before proceeding. For unreacted phosgene equivalents, a slow addition of a cold, dilute aqueous base can be used with caution in a well-ventilated fume hood.
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel.
-
First Wash (Mild Base): Add a cold (0-5 °C) 5% aqueous solution of sodium bicarbonate. The volume should be approximately half the volume of the organic layer.
-
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure from CO₂ evolution.[11] Shake gently for 30-60 seconds.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Second Wash (Water): Wash the organic layer with an equal volume of cold deionized water to remove residual bicarbonate salts.
-
Third Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.[10]
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 30 °C to prevent thermal decomposition.
Protocol 2: Purification by Vacuum Distillation
This method is effective for separating p-tolyl chloroformate from non-volatile impurities and byproducts with significantly different boiling points.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dried and all joints are well-greased and sealed to maintain a high vacuum.[12]
-
Charge the Flask: Transfer the crude p-tolyl chloroformate to the distillation flask. Add a magnetic stir bar for smooth boiling. Do not use boiling chips for vacuum distillation.[9]
-
Apply Vacuum: Begin stirring and slowly apply vacuum to the system. A pressure of <20 mmHg is recommended.[8] Observe for any initial bubbling from dissolved gases or low-boiling impurities.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling forerun. The main fraction of p-tolyl chloroformate should distill at approximately 99.5 °C at 20 mmHg.[2][8]
-
Completion: Stop the distillation when the temperature begins to drop or when a significant amount of dark, non-volatile residue remains in the pot.
-
Cooling: Remove the heating mantle and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure.[12]
Protocol 3: Purification by Recrystallization
While p-tolyl chloroformate is a liquid at room temperature, this protocol can be adapted for solid aryl chloroformate analogues or if crystallization is induced at low temperatures.
-
Solvent Selection: Choose a solvent system in which the compound is soluble at higher temperatures but sparingly soluble at lower temperatures. A non-polar solvent like hexane or a mixture of hexane and a slightly more polar, anhydrous solvent like diethyl ether or dichloromethane is a good starting point.[13][14]
-
Dissolution: In a dry flask under an inert atmosphere, dissolve the crude p-tolyl chloroformate in a minimal amount of the chosen warm solvent.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath or freezer to induce crystallization.
-
Isolation: Quickly collect the crystals by vacuum filtration under a blanket of inert gas.
-
Washing: Wash the crystals with a small amount of the cold, non-polar solvent (e.g., hexane).
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Reference Data
Table 1: Physical and Chemical Properties of p-Tolyl Chloroformate
| Property | Value | Source(s) |
| CAS Number | 937-62-2 | [8] |
| Molecular Formula | C₈H₇ClO₂ | [8] |
| Molecular Weight | 170.59 g/mol | [8] |
| Appearance | Clear, colorless liquid | [8] |
| Density | 1.188 g/mL at 25 °C | [8] |
| Boiling Point | 99.5 °C at 20 mmHg | [2][8] |
| Refractive Index | n²⁰/D 1.5099 | [2] |
| Storage Temperature | 2-8 °C | [8] |
Table 2: Recommended Solvents for Recrystallization of Aryl Chloroformates
| Solvent/System | Application Notes |
| Hexane or Heptane | Good for non-polar aryl chloroformates. |
| Hexane/Dichloromethane | A versatile mixture; the ratio can be adjusted to achieve optimal solubility. |
| Hexane/Diethyl Ether | Another good mixed solvent system. Ensure the ether is anhydrous. |
| Toluene | Can be used for less soluble compounds, but its higher boiling point requires care. |
References
- U.S.
- U.S.
- Supporting Information for various chemical syntheses, The Royal Society of Chemistry.
- Two-Solvent Recrystalliz
- Chromatography: How to Run a Flash Column, University of Rochester, Department of Chemistry.
- Guidechem, "What is the synthesis and storage condition of 4-Nitrophenyl chloroform
- Chempedia, "General procedures for the purific
- Purification of Organic Compounds by Flash Column Chrom
- Chemistry LibreTexts, "4.7: Reaction Work-Ups" (2021).
- Reaction Work-Up I | MIT Digital Lab Techniques Manual [Video] (2010).
- Crystallization Solvents, University of Rochester, Department of Chemistry.
- Sigma-Aldrich, "p-Tolyl chloroform
- Biosynth, "p-Tolyl chloroform
- ChemicalBook, "P-TOLYL CHLOROFORM
- Sigma-Aldrich, "NMR Chemical Shifts of Impurities".
- ResearchGate, "A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbam
- Vacuum Distill
- Reagents & Solvents: Solvents for Recrystallization, University of Rochester, Department of Chemistry.
- Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems, Semantic Scholar.
- Distillation II | MIT Digital Lab Techniques Manual [Video] (2010).
- Alfa Chemistry, "References for NMR Chemical Shifts of Common Solvent Impurities".
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry, ACS Public
- Polymer Solutions, "Chrom
- How to set-up a flash chromatography silica column and actually succeed at separ
- Distillation Troubleshooting Feb 2021 [Video] (2021).
- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns, AIDIC (2018).
- Santa Cruz Biotechnology, "p-Tolyl chloroform
- Science.
- Organic Reaction Workup Formulas for Specific Reagents, University of Rochester, Department of Chemistry.
- Solutions for Pharmaceutical Impurities, Shimadzu.
- (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities (2017).
- Distill
- Distillation Troubleshooting, Wiley Analytical Science (2006).
- WIPO Patent WO2006044575A1, "Method for the preparation of aliphatic chloroform
- ECHEMI, "Buy P-TOLYL CHLOROFORMATE
- P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry, ResearchG
- The Solubility of Vinyl Chloroformate in Organic Solvents: A Technical Guide, Benchchem.
- Acid Chloride/ chloroformate purification?
- Chemical-Suppliers, "p-Tolyl chloroform
- methyl groups by reduction of aromatic carboxylic acids with, Organic Syntheses Procedure.
- Thermo Fisher Scientific, "p-Tolyl chloroform
- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester, Organic Syntheses (2020).
- Solvent Vacuum Distill
- Analysis of Additives, Impurities, & Residuals in Polymers, Agilent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [chemicalbook.com]
- 3. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 4. polymersolutions.com [polymersolutions.com]
- 5. an.shimadzu.com [an.shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
Preventing hydrolysis of p-Tolyl chloroformate during reactions
Welcome to the technical support center for p-Tolyl Chloroformate (Tol-Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this versatile reagent. Here, we address common challenges, particularly the prevention of hydrolysis, to ensure the success of your experiments. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical systems.
Frequently Asked Questions (FAQs)
Q1: My reaction with p-Tolyl Chloroformate is showing low yield and multiple byproducts. I suspect hydrolysis. What is the primary cause?
A1: The primary culprit is almost certainly the presence of water in your reaction system. p-Tolyl chloroformate, like other chloroformates, is highly susceptible to hydrolysis. The electrophilic carbonyl carbon is readily attacked by nucleophiles, with water being a common and potent one. This reaction decomposes your reagent into p-cresol, carbon dioxide, and hydrochloric acid (HCl), leading to reduced yield and the introduction of impurities that can complicate your purification process. The generated HCl can also catalyze further unwanted side reactions.
Q2: How stable is p-Tolyl Chloroformate compared to other chloroformates?
A2: Aryl chloroformates, such as p-Tolyl chloroformate, are generally more stable and less reactive than alkyl chloroformates.[1][2] This is attributed to the electron-withdrawing nature of the aromatic ring, which delocalizes the lone pairs on the ester oxygen, making the carbonyl carbon less electrophilic. Studies on the hydrolysis of related phenolic esters have shown that electron-donating groups on the phenyl ring, like the methyl group in p-tolyl derivatives, can further slow down the rate of hydrolysis compared to unsubstituted phenyl or electron-withdrawing substituted counterparts.[3]
Here is a qualitative comparison of the relative hydrolysis rates of some common chloroformates:
| Chloroformate Type | Example | Relative Rate of Hydrolysis |
| Alkyl Chloroformate | Ethyl Chloroformate | Fast |
| Aryl Chloroformate | Phenyl Chloroformate | Slower |
| Substituted Aryl | p-Tolyl Chloroformate | Slowest |
| Substituted Aryl | p-Chlorophenyl Chloroformate | Faster than Phenyl |
This table provides a general trend. Actual rates are dependent on specific reaction conditions.
Q3: What is the mechanism of p-Tolyl Chloroformate hydrolysis?
A3: The hydrolysis of p-Tolyl Chloroformate proceeds through a nucleophilic acyl substitution mechanism. In neutral or acidic conditions, a water molecule acts as the nucleophile, attacking the carbonyl carbon. In basic conditions, the hydroxide ion, a much stronger nucleophile, is the attacking species, leading to a significantly faster rate of hydrolysis. The reaction proceeds through a tetrahedral intermediate which then collapses to release the chloride ion and form a transient p-tolyl carbonic acid, which rapidly decarboxylates to p-cresol.
Sources
- 1. epa.gov [epa.gov]
- 2. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Byproducts in p-Tolyl Chloroformate Derivatization
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing p-tolyl chloroformate in their synthetic workflows. This resource is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the formation and removal of common byproducts during derivatization reactions. Our goal is to equip you with the knowledge to anticipate, identify, and effectively eliminate these impurities, ensuring the integrity and purity of your target molecules.
Part 1: Troubleshooting Guide - Navigating Common Purification Challenges
This section addresses specific issues that may arise during the workup and purification of products derived from p-tolyl chloroformate. Each question is structured to provide not just a solution, but a foundational understanding of the underlying chemical principles.
Question 1: After my derivatization of a primary amine with p-tolyl chloroformate, I've isolated my target carbamate, but I have a persistent impurity with a similar polarity. How can I identify and remove it?
This is a frequent challenge, and the likely culprit is unreacted starting material or a byproduct derived from the chloroformate reagent itself. The most common byproduct in this scenario is p-toluidine .
Causality: p-Tolyl chloroformate is often synthesized from p-toluidine, and trace amounts can remain in the commercial reagent. Additionally, degradation of the chloroformate over time can also liberate p-toluidine. During your reaction, any unreacted amine sites on your starting material will, of course, also be present. However, the presence of a basic impurity like p-toluidine is a strong possibility.
Identification:
-
TLC Analysis: Co-spot your purified product with a standard of p-toluidine.
-
1H NMR: Look for characteristic aromatic signals of a para-substituted toluene ring and a broad singlet corresponding to the -NH2 protons.
-
Mass Spectrometry: An ESI-MS analysis should show a peak corresponding to the molecular weight of p-toluidine (107.15 g/mol ).
Solution: Acid-Base Extraction
p-Toluidine is a basic compound, which allows for its straightforward removal through liquid-liquid extraction with an acidic aqueous solution. This method exploits the differential solubility of the neutral carbamate product and the protonated, water-soluble p-toluidinium salt.[1]
Experimental Protocol: Removal of p-Toluidine
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). A typical procedure involves extracting the organic layer two to three times with the acidic solution to ensure complete removal of the basic impurity.[1]
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent in vacuo to yield the purified carbamate.
Diagram: Acid-Base Extraction Workflow for p-Toluidine Removal
Caption: Workflow for the removal of p-toluidine via acid-base extraction.
Question 2: My reaction mixture has a phenolic odor, and I suspect an impurity. What is it and how do I remove it?
A phenolic odor is a strong indicator of the presence of p-cresol .
Causality: p-Tolyl chloroformate is sensitive to moisture and can undergo hydrolysis to form p-cresol and hydrochloric acid.[2][3] This can occur if the reaction is not performed under anhydrous conditions, or if the reagent has been improperly stored.
Identification:
-
TLC Analysis: Co-spot your product with a standard of p-cresol. p-Cresol is a polar compound and will likely have a low Rf value.
-
1H NMR: Look for the characteristic signals of a para-substituted aromatic ring and a broad singlet for the phenolic -OH proton.
-
GC-MS: Derivatization of a small aliquot followed by GC-MS analysis can confirm its presence.
Solution: Basic Extraction or Complexation
Since p-cresol is acidic, it can be removed by washing the organic reaction mixture with a basic aqueous solution, such as 1 M sodium hydroxide (NaOH). The p-cresol will be deprotonated to form the water-soluble sodium p-cresolate salt.[4] For large-scale purifications or when dealing with stubborn emulsions, complexation with oxalic acid can be a highly effective method.[5][6]
Experimental Protocol: Removal of p-Cresol via Basic Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or DCM.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with 1 M NaOH (aq). Repeat the wash two to three times.
-
Neutral Wash: Wash the organic layer with water to remove any residual NaOH.
-
Brine Wash: Perform a final wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate to obtain the purified product.
Question 3: I'm observing a high molecular weight, non-polar byproduct in my mass spectrum. What could it be?
A common high molecular weight byproduct is di-p-tolyl carbonate .
Causality: This byproduct can form through a few pathways:
-
Reaction of p-tolyl chloroformate with p-cresol (which may be present from hydrolysis).
-
Decomposition of p-tolyl chloroformate, particularly upon heating, where two molecules can react to form the carbonate and phosgene.
Identification:
-
Mass Spectrometry: Look for a molecular ion peak corresponding to the mass of di-p-tolyl carbonate (242.27 g/mol ).[7][8]
-
1H NMR: The spectrum will show signals for two equivalent p-tolyl groups.
-
TLC Analysis: Being relatively non-polar, it will have a high Rf value.
Solution: Chromatography or Recrystallization
Due to its non-polar and neutral nature, di-p-tolyl carbonate cannot be removed by simple acid-base extraction. The most effective methods for its removal are flash column chromatography or recrystallization.
Purification Strategy:
-
Flash Column Chromatography: Utilize a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.[9][10] The di-p-tolyl carbonate will elute early in the non-polar fractions, well-separated from more polar carbamate or carbonate products.
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent purification method. The choice of solvent is critical; you'll need a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the di-p-tolyl carbonate remains in the mother liquor.[11][12] Common solvent systems for carbamates include ethanol, or mixtures like hexanes/ethyl acetate or DCM/hexanes.[12][13]
Table 1: Summary of Common Byproducts and Removal Strategies
| Byproduct | Chemical Structure | Formation Pathway | Identification | Primary Removal Method |
| p-Toluidine | CH₃-C₆H₄-NH₂ | Reagent impurity, degradation | TLC, NMR, MS | Acid-Base Extraction (HCl wash)[1] |
| p-Cresol | CH₃-C₆H₄-OH | Hydrolysis of chloroformate | TLC, NMR, GC-MS | Basic Extraction (NaOH wash)[4] |
| Di-p-tolyl Carbonate | (CH₃-C₆H₄-O)₂CO | Reaction with p-cresol, thermal decomposition | MS, NMR, TLC | Flash Chromatography, Recrystallization[9][11] |
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of byproducts from the outset?
-
Use High-Purity Reagents: Start with the highest purity p-tolyl chloroformate available.
-
Anhydrous Conditions: Ensure your reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to p-cresol. Use anhydrous solvents and dry glassware.
-
Controlled Temperature: Add the p-tolyl chloroformate solution slowly to your nucleophile at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
-
Proper Stoichiometry: Use a slight excess of the nucleophile to ensure complete consumption of the chloroformate, which can help prevent the formation of di-p-tolyl carbonate.
Q2: I'm having trouble with emulsion formation during my acid/base workup. What can I do? Emulsions are common when dealing with complex mixtures. Here are some troubleshooting tips:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.[10]
-
Addition of Brine: Adding a saturated NaCl solution can increase the ionic strength of the aqueous layer, which often helps to break up emulsions.[10]
-
Filtration: Pass the emulsified layer through a plug of glass wool or Celite.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the layers to separate.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[10]
Q3: What are some good starting points for developing a flash chromatography method for my p-tolyl derivatized product? A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plate in various solvent systems. A common starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of ~0.3 for your desired product. [9] This generally provides good separation on a flash column.
-
If your compound is very polar, you may need to use a more polar solvent system, such as methanol in dichloromethane.[9] For basic compounds, adding a small amount of triethylamine (~0.1%) to the eluent can improve peak shape and prevent streaking.[9]
Diagram: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Department of Chemistry, University of Rochester. Purification: How to Run a Flash Column. [Link]
-
LCSG International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 1.1. Separation, Purification and Identification of the Components of a Mixture. The Royal Society of Chemistry, 2016, pp. 1-5. [Link]
-
Recrystallization. [Link]
-
Recrystallization. [Link]
-
Sciencemadness Discussion Board. Preparation of p-Toluidine. [Link]
-
precisionFDA. DI-P-TOLYL CARBONATE. [Link]
-
Organic Syntheses. p-CRESOL. [Link]
-
Chongqing Chemdad Co., Ltd. p-Cresol. [Link]
-
Wikipedia. Chloroformate. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
MIT OpenCourseWare. Purification by Flash Column Chromatography. [Link]
-
Organic Syntheses. ethyl n-methylcarbamate. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
National Institutes of Health. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. [Link]
-
Scribd. Chemists' Guide to Chloroformate Synthesis. [Link]
- Google Patents.
-
National Institutes of Health. N-Dealkylation of Amines. [Link]
- Google Patents. CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine.
-
ResearchGate. N-Dealkylation of Amines. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Methyl carbamate purification by extraction and recrystallization. [Link]
-
MDPI. Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. [Link]
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. biosynth.com [biosynth.com]
- 3. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [chemicalbook.com]
- 4. p-Cresol Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN104058936A - Method for separation and purification of p-cresol - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. GSRS [precision.fda.gov]
- 8. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Effect of base on p-Tolyl chloroformate reaction efficiency
Welcome to the technical support guide for optimizing reactions involving p-Tolyl Chloroformate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile reagent, with a specific focus on the critical role of the base in achieving high reaction efficiency and purity.
Frequently Asked Questions (FAQs)
Here we address fundamental questions regarding the strategic choices in designing your experiment.
Q1: What is the primary role of a base in reactions with p-Tolyl Chloroformate?
A1: The reaction of p-Tolyl Chloroformate with nucleophiles, such as alcohols or amines, generates hydrochloric acid (HCl) as a byproduct.[1][2] The primary role of the base is to act as an acid scavenger, neutralizing the HCl as it is formed.[2] If not neutralized, the HCl can protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.[3] For alcohol nucleophiles, the acidic environment can promote unwanted side reactions. The base ensures the nucleophile remains active and drives the reaction to completion.
Q2: How do I choose the right base? Should I use an organic amine base or an inorganic base?
A2: The choice of base is critical and depends on the specific nucleophile and desired outcome.
-
Organic Amine Bases (e.g., Triethylamine, DIPEA, Pyridine): These are commonly used in anhydrous organic solvents where they are soluble.
-
Pyridine can act as both a base and a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate that can accelerate the reaction, especially with less reactive nucleophiles.[4] However, this same reactivity can lead to side products if not controlled.[5]
-
Triethylamine (TEA) is a stronger, non-nucleophilic base suitable for many applications.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a sterically hindered, non-nucleophilic base.[6] It is an excellent choice when you want to avoid any potential side reactions involving the base attacking the chloroformate, which can be a concern with less hindered amines.[3][6]
-
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃, NaOH): These are often used in biphasic systems (e.g., DCM/water) or when the nucleophile is an amine salt.[1] They are cost-effective and easy to remove during workup (filtration or extraction). However, the presence of water can lead to hydrolysis of the p-Tolyl Chloroformate if the reaction is not sufficiently fast.[7]
The following diagram outlines a decision-making process for base selection.
Caption: Decision tree for selecting an appropriate base.
Q3: What are the most common side reactions and how can the choice of base influence them?
A3: The primary side reaction of concern is the hydrolysis of p-Tolyl Chloroformate to p-cresol and HCl, which consumes the reagent.[7] This is particularly problematic when using aqueous bases or if there is moisture in the reaction setup. Aryl chloroformates are generally more stable to hydrolysis than alkyl chloroformates, but the risk remains.[7]
Another potential side reaction involves the base itself. Nucleophilic bases like pyridine can react with the chloroformate to form an intermediate.[5] While often catalytic, if this intermediate is too stable or reacts undesirably with other components, it can lower the yield. Using a non-nucleophilic, sterically hindered base like DIPEA minimizes this possibility.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: My reaction yield is low and TLC/LCMS analysis shows a significant amount of unreacted starting material (amine/alcohol).
| Potential Cause | Explanation & Recommended Action |
| Insufficient Base | The HCl generated has protonated your nucleophile, rendering it inactive. Action: Ensure you are using at least 1.0-1.2 equivalents of base per equivalent of HCl generated.[1] If your starting nucleophile is an amine salt (e.g., hydrochloride), you will need an additional equivalent of base to liberate the free amine. |
| Inactive Base | The base may have degraded. Triethylamine, for example, can be hygroscopic and its quality can affect the reaction. Action: Use a fresh bottle of base or purify your existing stock by distillation. |
| Poor Reagent Quality | p-Tolyl Chloroformate is moisture-sensitive and can hydrolyze over time if not stored properly.[8][9] Action: Use freshly opened or properly stored p-Tolyl Chloroformate. Store under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature (2-8°C).[8] |
| Reaction Stalled | The reaction may be too slow at the current temperature, or the nucleophile may be sterically hindered or electronically deactivated. Action: Consider gently heating the reaction. If using TEA or DIPEA, adding a catalytic amount (0.05-0.1 equiv.) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. |
Problem 2: My reaction is complete, but I have significant formation of p-cresol as a byproduct.
| Potential Cause | Explanation & Recommended Action |
| Moisture Contamination | p-Tolyl Chloroformate has hydrolyzed. This is the most common cause. Action: Ensure all glassware is rigorously flame- or oven-dried.[10] Use anhydrous solvents. Handle reagents under an inert atmosphere. |
| Slow Reaction Rate | If the primary reaction is slow, hydrolysis (even with trace moisture) can become a competitive pathway. Action: Increase the reaction rate by switching to a more activating base system (e.g., pyridine or TEA/DMAP), increasing the temperature, or increasing the concentration of your reactants. |
| Workup Issues | Quenching the reaction with water or aqueous solutions before the chloroformate is fully consumed can cause rapid hydrolysis. Action: Ensure the reaction has gone to completion before quenching. If the reaction is sluggish, consider adding a small amount of a sacrificial nucleophile (like a simple amine) to consume excess chloroformate before the main aqueous workup. |
Problem 3: I am forming an unexpected side product related to my tertiary amine base (e.g., TEA, DIPEA).
| Potential Cause | Explanation & Recommended Action |
| Base Nucleophilicity | Although considered non-nucleophilic, TEA can sometimes act as a nucleophile, especially at elevated temperatures or with highly reactive electrophiles, forming a quaternary ammonium salt.[3] Action: Switch to a more sterically hindered base like DIPEA.[3][6] |
| Reaction with Solvent | In some cases, the base can react with the solvent. For example, using p-Tolyl Chloroformate with DMF has been reported to lead to the formation of α-chlorocresols.[11] Action: Choose an inert solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[12] |
The following workflow provides a systematic approach to troubleshooting low-yield reactions.
Caption: A stepwise workflow for troubleshooting low yields.
Exemplary Experimental Protocol: Carbamate Formation
This protocol describes a general procedure for the reaction of p-Tolyl Chloroformate with a secondary amine using DIPEA as the base.
Materials:
-
Secondary Amine (1.0 equiv)
-
p-Tolyl Chloroformate (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: Dissolve the secondary amine (1.0 equiv) in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
Addition of Base: Add DIPEA (1.2 equiv) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize side reactions.
-
Chloroformate Addition: Add p-Tolyl Chloroformate (1.1 equiv) dropwise to the stirred solution over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LCMS until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1M HCl (to remove DIPEA), saturated NaHCO₃ (to remove any acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure carbamate.
Data Summary: Comparison of Common Bases
| Base | Type | pKa (Conjugate Acid) | Key Advantages | Potential Issues |
| Pyridine | Organic, Nucleophilic | ~5.2 | Catalytic activation of chloroformate; good for less reactive nucleophiles.[4] | Can be nucleophilic, leading to side products; distinct odor.[5] |
| Triethylamine (TEA) | Organic, Non-nucleophilic | ~10.7 | Strong base, widely available, generally effective. | Can sometimes act as a nucleophile with highly reactive species.[3] |
| DIPEA | Organic, Hindered | ~10.7 | Highly sterically hindered, minimizing nucleophilic side reactions.[6] | Less basic than TEA in some solvent systems; more expensive.[6] |
| K₂CO₃ / NaHCO₃ | Inorganic | ~10.3 / ~10.3 | Inexpensive, easy to remove (filtration), good for amine salts. | Requires biphasic system or polar aprotic solvent; risk of chloroformate hydrolysis.[7] |
References
- Google Patents. (n.d.). CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced.
-
ResearchGate. (2025). The reaction of acid chloride and chloroformate with pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
- Google Patents. (n.d.). US3264281A - Preparation of amides.
-
ResearchGate. (2016). Can triethylamine/pyridine be used in the synthesis of Labetalol?. Retrieved from [Link]
-
ResearchGate. (2014). How will secondary alcohols and carboxylic acids react with triphosgene during a polymerization?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. Retrieved from [Link]
-
ACS Publications. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carbamates 7–9. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (1998). Stoichiometric solvation effects. Part 3. Product–rate correlations for solvolyses of p-nitrophenyl chloroformate in alcohol–water mixtures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
ResearchGate. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Troubleshooting restriction cloning [low transformation efficiency]?. Retrieved from [Link]
- Google Patents. (n.d.). US3720718A - Conversion of chloroformates to an aldehyde.
-
National Center for Biotechnology Information. (2024). “Marriage” of Inorganic to Organic Chemistry as Motivation for a Theoretical Study of Chloroform Hydrolysis Mechanisms. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). p-Tolyl chloroformate | CAS 937-62-2. Retrieved from [Link]
-
Reddit. (2011). Pyridine replacement in organic synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chloroformate - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Stability of p-Tolyl Carbamate and Other Common Amine Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly within drug development and peptide chemistry, the judicious selection of protecting groups for amine functionalities is a critical determinant of success. The ideal protecting group must be readily introduced, robust enough to withstand a variety of reaction conditions, and, crucially, selectively removable under mild conditions that leave other sensitive functionalities intact. Among the arsenal of amine protecting groups, carbamates are preeminent due to their versatility and tunable stability.[1] This guide provides a comprehensive comparison of the p-tolyl carbamate protecting group against the widely utilized tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. By examining their relative stabilities under various cleavage conditions and providing supporting experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
The Orthogonality Principle: A Foundation of Modern Synthesis
The power of modern protecting group chemistry lies in the concept of orthogonality. An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others within the same molecule.[2] This is achieved by exploiting their differential lability to specific reagents or conditions, such as acid, base, or catalytic hydrogenation. The ability to orchestrate a sequence of selective deprotections is fundamental to the efficient synthesis of complex molecules.[3]
Comparative Stability Profile of Carbamate Protecting Groups
The choice of a carbamate protecting group is dictated by its stability profile in the context of the planned synthetic route. The following sections delve into the stability of p-tolyl carbamate in comparison to Boc, Cbz, and Fmoc under common deprotection conditions.
Acidic Conditions
The stability of carbamates to acidic reagents is a key differentiator. The Boc group is notoriously acid-labile and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] This cleavage proceeds through a mechanism involving the formation of a stable tert-butyl cation.
In contrast, Cbz and Fmoc groups are generally stable to acidic conditions, making them orthogonal to the Boc group.[3] This stability allows for the selective removal of a Boc group while leaving Cbz- or Fmoc-protected amines untouched.
p-Tolyl carbamates , as a class of aryl carbamates, exhibit significant stability towards acidic hydrolysis. All tested aryl carbamates were reported to be stable for 24 hours to acid-catalyzed hydrolysis at pH 1.0 and 37°C.[5] This high stability under acidic conditions positions the p-tolyl carbamate as a robust protecting group when acidic reaction steps are required elsewhere in the synthetic sequence.
Basic Conditions
The lability of carbamates under basic conditions offers another axis for orthogonal deprotection strategies. The Fmoc group is the quintessential base-labile amine protecting group, readily cleaved by mild bases such as piperidine.[3] The mechanism involves a β-elimination pathway.
Conversely, Boc and Cbz groups are generally stable to basic conditions, allowing for the selective removal of Fmoc in their presence.[3]
The stability of p-tolyl carbamates to basic conditions is more nuanced and pH-dependent. The rate of hydrolysis for O-aryl carbamates increases with the concentration of hydroxide ions.[6] The mechanism of base-catalyzed hydrolysis for primary carbamates often proceeds through an E1cb (Elimination Unimolecular conjugate Base) mechanism.[7] While generally more stable than Fmoc to amine bases like piperidine, strong basic conditions (e.g., NaOH) can lead to the cleavage of aryl carbamates.
Catalytic Hydrogenolysis
Reductive cleavage via catalytic hydrogenolysis is a mild and highly selective method for deprotection. The Cbz group is uniquely susceptible to this method, readily cleaved by hydrogen gas in the presence of a palladium catalyst (Pd/C).[3] This process is exceptionally clean, yielding toluene and carbon dioxide as byproducts.
Boc and Fmoc groups are stable under these conditions, rendering Cbz orthogonal to them.[3]
p-Tolyl carbamates , lacking the benzylic C-O bond that is susceptible to hydrogenolysis, are generally stable to these conditions. This stability further expands the utility of the p-tolyl group in orthogonal protection schemes where hydrogenolysis is employed for Cbz or other benzyl-type protecting group removal.
Summary of Stability and Deprotection Conditions
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| p-Tolyl Carbamate | Stable | Generally Stable (Labile to strong base) | Stable |
| Boc | Labile | Stable | Stable |
| Cbz | Stable | Stable | Labile |
| Fmoc | Stable | Labile | Stable |
Deprotection Mechanisms and Experimental Considerations
The choice of deprotection strategy is as critical as the choice of the protecting group itself. The following diagrams and protocols illustrate the mechanisms and practical execution of these key transformations.
General Deprotection Logic
Caption: Decision matrix for carbamate deprotection based on lability.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of each carbamate group. These are intended as general guidelines and may require optimization based on the specific substrate.
Protocol 1: Deprotection of p-Tolyl Carbamate via Nucleophilic Cleavage
This protocol is adapted from a general method for the cleavage of Cbz, Alloc, and methyl carbamates and is expected to be effective for p-tolyl carbamates.[1][8]
Materials:
-
p-Tolyl protected amine
-
2-Mercaptoethanol
-
Potassium phosphate tribasic (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend the p-tolyl protected amine (1 equivalent) and potassium phosphate tribasic (4 equivalents) in DMAc (to a concentration of 0.25 M).
-
Purge the suspension with nitrogen gas three times.
-
Add 2-mercaptoethanol (2 equivalents) to the reaction mixture.
-
Stir the reaction at 75 °C for 24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected amine.
Protocol 2: Deprotection of Boc-Protected Amine with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (approximately 0.1-0.2 M).
-
Add trifluoroacetic acid (5-10 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Deprotection of Cbz-Protected Amine by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 4: Deprotection of Fmoc-Protected Amine with Piperidine
Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to the solution to make a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature. The deprotection is usually rapid, often completing within 15-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be taken directly to the next step, or the solvent and excess piperidine can be removed under high vacuum. Purification by chromatography may be necessary to remove the dibenzofulvene-piperidine adduct.
Experimental Workflow for a Deprotection Reaction
Caption: A generalized workflow for a typical deprotection experiment.
Conclusion
The selection of an appropriate carbamate protecting group is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic campaign. The p-tolyl carbamate offers a robust alternative to the more common Boc, Cbz, and Fmoc groups, particularly when stability to acidic conditions and catalytic hydrogenolysis is required. Its cleavage under specific nucleophilic or strong basic conditions provides an additional layer of orthogonality. By understanding the distinct stability profiles and deprotection mechanisms of these valuable protecting groups, researchers can design more elegant and effective synthetic routes for the creation of complex molecules in drug discovery and beyond.
References
-
Organic Chemistry Portal. Protective Groups. Available at: [Link].
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. Available at: [Link].
- Barany, G., & Merrifield, R. B. (1977). A new amino protecting group removable by reduction. Journal of the American Chemical Society, 99(22), 7363–7365.
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link].
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link].
-
Morin, J., Zhao, Y., & Snieckus, V. (2013). Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. Organic Letters, 15(16), 4102–4105. Available at: [Link].
-
Passananti, M., Cermola, F., DellaGreca, M., Iesce, M. R., Previtera, L., Sferruzza, R., & Temussi, F. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Solvent Trapping versus Radical Reactions. International Journal of Photoenergy, 2014, 1–8. Available at: [Link].
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. Available at: [Link].
-
Vacondio, F., Silva, C., & Mor, M. (2014). Qualitative structure–metabolism relationships in the hydrolysis of carbamates. Future Medicinal Chemistry, 6(1), 67–86. Available at: [Link].
-
ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. Available at: [Link].
-
ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb (primary carbamates) and (b) BAC2 (secondary carbamates). Available at: [Link].
-
Clemson University. Kinetics of Carbaryl Hydrolysis. Available at: [Link].
-
Silva, D., Norberto, F., Santos, S., & Hervés, P. (2015). Reactivity of N-pyridylcarbamates in basic media. New Journal of Chemistry, 39(7), 5261–5266. Available at: [Link].
-
Feringa, B. L., & de Vries, J. G. (2019). Phenyl N-(p-tolyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 75(7), 1039–1041. Available at: [Link].
- Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104–126.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Vacondio, F., Bassi, M., Bignami, F., Carmi, C., Lodola, A., Bordi, F., ... & Mor, M. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of medicinal chemistry, 55(23), 10497–10511. Available at: [Link].
Sources
- 1. Alcohol or phenol synthesis by carbamate cleavage [organic-chemistry.org]
- 2. Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
A Researcher's Guide to Phosgene Alternatives: p-Tolyl Chloroformate vs. Crystalline Phosgene Surrogates
The use of phosgene (COCl₂), a highly toxic gas, presents significant safety and handling challenges in chemical synthesis. This has driven the adoption of safer, easier-to-handle alternatives. Among the most common are the solid reagent bis(trichloromethyl) carbonate, known as triphosgene , and the liquid diphosgene (trichloromethyl chloroformate).[1] While these reagents circumvent the need to handle gaseous phosgene directly, they are not without their own risks, as they can decompose to release phosgene, especially in the presence of heat or nucleophiles like water.[1][2]
This guide presents p-Tolyl chloroformate as a compelling alternative, offering a different reactivity profile and a potentially enhanced safety margin. We will objectively compare its performance against triphosgene and diphosgene, supported by experimental insights and safety considerations, to help researchers make informed decisions for their synthetic needs.
The Contenders: A Comparative Overview
A fundamental difference lies in how these reagents function. Diphosgene and triphosgene are essentially "masked" forms of phosgene; they are designed to decompose in situ to generate the highly reactive COCl₂.[1][3] In contrast, p-Tolyl chloroformate is an aryl chloroformate that reacts directly with nucleophiles without generating free phosgene, which can be a significant safety advantage.
| Feature | p-Tolyl Chloroformate | Diphosgene | Triphosgene |
| CAS Number | 937-62-2[4] | 503-38-8[3] | 32315-10-9[2] |
| Formula | C₈H₇ClO₂[5] | C₂Cl₄O₂[6] | C₃Cl₆O₃[7] |
| Molar Mass | 170.59 g/mol [4] | 197.82 g/mol [3] | 296.75 g/mol [2] |
| Physical State | Liquid[4] | Liquid[3] | White Crystalline Solid[2] |
| Boiling Point | 99.5 °C @ 20 mmHg[4] | 128 °C[3] | 206 °C (decomposes)[1] |
| Primary Hazard | Toxic, Corrosive[4][8] | Highly Toxic, Corrosive[6][9] | Highly Toxic, Decomposes to Phosgene[10][11] |
Mechanism of Action: A Tale of Two Pathways
The operational difference between p-Tolyl chloroformate and triphosgene/diphosgene is crucial. Triphosgene and diphosgene require activation, often by a nucleophilic catalyst or heat, to release phosgene, which is the ultimate reactive species.[1][12] This multi-step process can sometimes be sluggish and requires careful control to match the rate of phosgene generation with its consumption.
p-Tolyl chloroformate, however, acts as a direct acylating agent. The p-cresyl group serves as a good leaving group, facilitating the direct transfer of the carbonyl moiety to a nucleophile. This direct pathway can offer more predictable kinetics and may be advantageous for sensitive substrates.
Caption: Contrasting reaction pathways for phosgene surrogates.
Performance in Key Synthetic Transformations
The choice of reagent often depends on the specific transformation being performed. While triphosgene is a versatile reagent for many reactions traditionally using phosgene, p-tolyl chloroformate and other aryl chloroformates offer a robust alternative, particularly for the synthesis of ureas and carbamates.[1][13]
Synthesis of Ureas
The formation of ureas is a common application for phosgene alternatives. The typical procedure involves the formation of an intermediate carbamate or isocyanate, which then reacts with a second amine.[14] Aryl chloroformates, like p-nitrophenyl chloroformate and p-tolyl chloroformate, are effective reagents for this transformation.[15][16][17]
Causality in Experimental Choice: The use of an aryl chloroformate like p-tolyl chloroformate allows for the formation of an aryl carbamate intermediate. The reactivity of this intermediate can be tuned by the electronic nature of the aryl group. The p-tolyl group is moderately activating, providing a good balance between reactivity and stability, often allowing for the reaction to proceed at room temperature or with gentle heating. This avoids the potentially vigorous and difficult-to-control reactions that can occur with in situ generated phosgene from triphosgene.[18]
Synthesis of Carbonates
Both triphosgene and aryl chloroformates are used for the synthesis of carbonates from alcohols.[19][20] Recent developments have even shown methods for the in situ generation of chloroformates from an alcohol and chloroform under photochemical conditions, which can then be converted to carbonates in a one-pot synthesis.[21][22]
Experimental Insight: When using triphosgene to form carbonates, a common protocol involves adding the alcohol and a base (like pyridine) to a solution of triphosgene.[23] A key consideration is the stoichiometry, as one mole of triphosgene is equivalent to three moles of phosgene.[1] With p-tolyl chloroformate, the reaction is a more direct displacement, which can be advantageous for complex molecules where the harsh conditions sometimes required for triphosgene might lead to side reactions.
Synthesis of N-Carboxyanhydrides (NCAs)
NCAs are important monomers for the synthesis of polypeptides. The classical Fuchs-Farthing method involves the direct reaction of an amino acid with phosgene.[24] Triphosgene has been successfully employed as a direct substitute for phosgene in this process, providing high-purity NCAs suitable for polymerization.[24][25] While less commonly cited for this specific transformation, other activated carbonyl sources are also used, indicating the potential for aryl chloroformates in related syntheses.[26][27][28]
Safety and Handling: A Critical Comparison
This is where p-Tolyl chloroformate presents its most significant advantage.
-
Triphosgene and Diphosgene: Although solid and liquid respectively, making them easier to weigh and handle than gaseous phosgene, they readily decompose to phosgene upon heating or contact with nucleophiles (including atmospheric moisture).[1][10] This means that despite their physical state, they should be handled with the same precautions as phosgene, including the use of a chemical fume hood, specialized respiratory protection, and phosgene detection badges.[1][10] The toxicity of diphosgene and triphosgene is considered to be the same as phosgene because of this decomposition.[1] Acute inhalation of triphosgene and diphosgene vapors can be fatal.[10][29]
-
p-Tolyl Chloroformate: As a liquid aryl chloroformate, it is also toxic and corrosive and must be handled with care.[4][8] It causes severe skin burns and eye damage and is toxic if inhaled or in contact with skin.[4][8] However, its primary hazard profile does not include the spontaneous generation of highly toxic phosgene gas. Its decomposition in the presence of water leads to p-cresol, carbon dioxide, and HCl. While hazardous, these are generally considered less acutely dangerous than phosgene. This fundamental difference in decomposition pathways makes its handling protocols more aligned with standard reactive liquid reagents rather than with compounds that can release a highly toxic gas.[30][31][32]
Caption: Primary decomposition pathways in the presence of water.
Representative Experimental Protocol: Urea Synthesis
To illustrate the practical differences, here is a comparative workflow for the synthesis of a generic unsymmetrical urea.
Method A: Using p-Tolyl Chloroformate
This protocol is a two-step, one-pot procedure adapted from general methods for urea synthesis using chloroformates.[13]
-
Carbamate Formation:
-
Dissolve Amine 1 (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-Tolyl chloroformate (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of Amine 1. This step forms the p-tolyl carbamate intermediate.
-
-
Urea Formation:
-
To the reaction mixture containing the intermediate carbamate, add Amine 2 (1.1 eq).
-
Heat the mixture to reflux (or 50-80 °C) and stir for 2-16 hours, monitoring by TLC. The p-cresol leaving group is displaced by Amine 2.
-
Self-Validation: The progress can be monitored by the appearance of a new, more polar spot on the TLC plate corresponding to the urea product.
-
-
Workup:
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Method B: Using Triphosgene
This protocol is adapted from general procedures for triphosgene-mediated urea synthesis.[14]
-
Isocyanate Formation (In Situ):
-
CRITICAL: Perform all operations in a certified chemical fume hood.
-
Dissolve Amine 1 (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -5 °C to 0 °C.
-
In a separate flask, prepare a solution of triphosgene (0.35 eq) in anhydrous THF.
-
Slowly add the triphosgene solution to the amine solution over 5-10 minutes, maintaining the low temperature. This step generates the isocyanate in situ from the amine and phosgene released from the triphosgene.
-
Stir the reaction at low temperature for 30-60 minutes.
-
-
Urea Formation:
-
Add Amine 2 (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of methanol to consume any unreacted phosgene/triphosgene.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify as described in Method A.
-
Caption: Comparative experimental workflows for urea synthesis.
Conclusion and Outlook
Both triphosgene and p-tolyl chloroformate are valuable tools for circumventing the direct use of phosgene gas.
-
Triphosgene remains a go-to reagent for its broad applicability in reactions that traditionally require phosgene, acting as a true surrogate.[1] Its solid nature is a significant handling advantage over gaseous phosgene. However, the inherent risk of phosgene evolution necessitates stringent safety protocols and specialized handling.[1][10]
-
p-Tolyl Chloroformate emerges as a strong contender, particularly for the synthesis of ureas, carbamates, and carbonates. Its key advantage is a more favorable safety profile, as it does not operate by generating free phosgene. The reaction pathway is more direct, which can lead to cleaner reactions and simpler protocols for certain applications. While it is still a toxic and corrosive reagent, the risks are different and arguably more manageable than those associated with potential phosgene exposure.
For researchers in drug development and organic synthesis, the choice will depend on the specific chemical transformation, the sensitivity of the substrate, and the laboratory's safety infrastructure. For many common transformations, p-Tolyl chloroformate represents a safer, more direct, and highly effective alternative that warrants serious consideration.
References
- Organic Chemistry Portal. (n.d.). Triphosgene.
- University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.
- Damle, S. B. (1993, February 8). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4.
- BenchChem. (n.d.). An In-depth Technical Guide to Pentyl Chloroformate: Safety and Handling.
- Organic Chemistry Portal. (n.d.). Diphosgene.
- Wikipedia. (n.d.). Diphosgene.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Triphosgene.
- ResearchGate. (n.d.). Synthesis of amino acid NCAs using phosgene and its derivatives. [Image attached to a publication].
- Slideshare. (2014, February 14). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS.
- Grokipedia. (n.d.). Diphosgene.
- National Center for Biotechnology Information. (n.d.). Diphosgene. PubChem Compound Summary for CID 10426.
- Sigma-Aldrich. (n.d.). p-Tolyl chloroformate 97. Product Page for 328758.
- ResearchGate. (n.d.). Synthesis of NCAs using phosgene and its derivatives. [Image attached to a publication].
- Apollo Scientific. (2024, January 12). Pentyl chloroformate Safety Data Sheet.
- The Royal Society of Chemistry. (2022, October 31). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.
- ECHEMI. (n.d.). Buy P-TOLYL CHLOROFORMATE from HANGZHOU LEAP CHEM CO., LTD.
- Google Patents. (n.d.). WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene.
- ResearchGate. (n.d.). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides.
- Synquest Labs. (2022, October 4). Pentyl chloroformate Safety Data Sheet.
- Google Patents. (n.d.). US6835832B2 - Process for synthesis of heteroaryl-substituted urea compounds useful as antiinflammatory agents.
- Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
- Biosynth. (n.d.). p-Tolyl chloroformate. Product Page for AAA93762.
- Organic Chemistry Portal. (n.d.). Urea Formation - Phenyl Chloroformates.
- ResearchGate. (n.d.). Trichloromethyl Chloroformate as a Phosgene Equivalent: 3-Isocyanatopropanoyl Chloride.
- Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.
- National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- National Center for Biotechnology Information. (n.d.). Acute nose-only inhalation exposure of rats to di- and triphosgene relative to phosgene. PubMed.
- Pure. (n.d.). Aliphatic polycarbonates from cyclic carbonate monomers and their application as biomaterials.
- Kobe University Repository. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
- ResearchGate. (n.d.). Synthesis of polycarbonates and polycarbonate/polyester copolymers through an ester-carbonate exchange reaction.
- Organic Chemistry Portal. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates.
- Merck Millipore. (n.d.). Phosgene and Substitutes.
- National Center for Biotechnology Information. (n.d.). A decade review of triphosgene and its applications in organic reactions. PMC.
- Sigma-Aldrich. (n.d.). Phosgene and Substitutes.
- ResearchGate. (2000). Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triphosgene [commonorganicchemistry.com]
- 3. Diphosgene [commonorganicchemistry.com]
- 4. 氯甲酸对甲苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. Diphosgene - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. echemi.com [echemi.com]
- 9. Diphosgene | ClCOOCCl3 | CID 10426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Urea Formation - Phenyl Chloroformates [commonorganicchemistry.com]
- 14. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US6835832B2 - Process for synthesis of heteroaryl-substituted urea compounds useful as antiinflammatory agents - Google Patents [patents.google.com]
- 16. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 17. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 22. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 23. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pubs.rsc.org [pubs.rsc.org]
- 29. Acute nose-only inhalation exposure of rats to di- and triphosgene relative to phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 32. synquestlabs.com [synquestlabs.com]
A Comparative Analysis of p-Tolyl Carbamate and Cbz Group Cleavage Efficiency in Amine Protection
For Immediate Release
A Senior Application Scientist's Guide to Selecting Amine Protecting Groups: A Deep Dive into the Cleavage Efficiencies of p-Tolyl Carbamate versus the Cbz Group
In the intricate world of organic synthesis, particularly in peptide and pharmaceutical development, the judicious selection of protecting groups is paramount to achieving high yields and purity. Among the arsenal of amine protecting groups, carbamates are a mainstay due to their reliability.[1][2] This guide provides a detailed comparison of the cleavage efficiency of the lesser-known p-tolyl carbamate against the ubiquitously employed Carboxybenzyl (Cbz) group. This analysis is grounded in mechanistic principles and supported by established experimental protocols to aid researchers in making informed decisions for their synthetic strategies.
Introduction to the Contenders: p-Tolyl Carbamate and Cbz Group
The Carboxybenzyl (Cbz or Z) group is a cornerstone of peptide chemistry, introduced by Bergmann and Zervas in the 1930s.[3] Its popularity is rooted in its stability across a range of conditions and the variety of methods available for its removal, most notably catalytic hydrogenolysis.[1][3][4]
The p-tolyl carbamate represents a class of aryl carbamates. While not as universally recognized as the Cbz group, it and other aryl carbamates are significant in various synthetic contexts, and their cleavage mechanisms offer distinct advantages and disadvantages.
Comparative Analysis of Cleavage Efficiency
The "efficiency" of a protecting group's cleavage is a multifaceted consideration, encompassing reaction time, yield, and, crucially, orthogonality—the ability to remove one protecting group without affecting others.[1][5]
| Protecting Group | Primary Cleavage Method(s) | Key Advantages | Potential Limitations |
| Cbz Group | Catalytic Hydrogenolysis (H₂, Pd/C), Acidic Cleavage (HBr/AcOH), Lewis Acids (AlCl₃/HFIP)[6][7][8] | Mild, neutral pH conditions for hydrogenolysis, high yields, clean byproducts (toluene, CO₂).[4] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups); safety concerns with H₂ gas.[4][8] |
| p-Tolyl Carbamate | Reductive Cleavage (e.g., Schwartz reagent), Nucleophilic Acyl Substitution | Orthogonal to acid- and base-labile groups. | Can require specific, sometimes harsh, reagents; fewer established "mild" protocols compared to Cbz. |
Direct, side-by-side quantitative comparisons of the cleavage of p-tolyl carbamate and Cbz are not abundant in the literature. However, a comparative assessment can be constructed by examining their distinct deprotection mechanisms and the conditions required.
The Cbz group's reliance on catalytic hydrogenolysis makes it exceptionally efficient in molecules that can tolerate reductive conditions.[3][6] This method is often high-yielding and clean.[6] Conversely, for substrates containing reducible functional groups like alkenes or nitro groups, Cbz cleavage via hydrogenolysis is not viable, necessitating the use of harsher acidic conditions.[4][8]
Aryl carbamates, like the p-tolyl derivative, are generally stable to the conditions used for Cbz removal, such as hydrogenolysis and mild acid. Their cleavage often requires different strategies. For instance, a general method for the reductive cleavage of aryl O-carbamates to phenols using the Schwartz reagent has been reported as mild and efficient, tolerating a large number of functional groups.[9]
Mechanistic Underpinnings of Cleavage
Understanding the reaction mechanisms is key to appreciating the differences in lability and orthogonality.
Cbz Group Cleavage (Hydrogenolysis):
The hydrogenolysis of a Cbz group is a catalytic process that occurs on the surface of a palladium catalyst.[4] The key step is the cleavage of the benzyl C-O bond, which is susceptible to reduction.[6] This process ultimately liberates the free amine and releases toluene and carbon dioxide as byproducts.[3][6]
Caption: Cbz Cleavage via Catalytic Hydrogenolysis.
Aryl Carbamate Cleavage:
The cleavage of aryl carbamates, such as p-tolyl carbamate, does not proceed readily via hydrogenolysis due to the strength of the aryl C-O bond. Instead, cleavage often involves nucleophilic attack at the carbonyl carbon or reductive methods. For example, some aryl carbamates can be cleaved under specific nucleophilic conditions.[9]
Caption: Aryl Carbamate Cleavage Mechanism.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of Cbz-Protected Amine
This protocol is a standard and generally mild method for Cbz deprotection.[6]
Materials:
-
Cbz-protected amine
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent like methanol or ethanol.[4]
-
Carefully add 10% Pd/C catalyst to the solution.[4]
-
Place the reaction mixture under a hydrogen atmosphere.[4]
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 2: Acidic Cleavage of Cbz-Protected Amine
This method is employed when the substrate is sensitive to hydrogenation.[4]
Materials:
-
Cbz-protected amine
-
Glacial acetic acid
-
33% Hydrobromic acid (HBr) in acetic acid
Procedure:
-
Dissolve the Cbz-protected compound in glacial acetic acid.[4]
-
Add a solution of 33% HBr in acetic acid to the mixture.[4]
-
Stir the reaction at room temperature for a duration of 2 to 16 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, carefully neutralize the reaction mixture and proceed with extraction and purification.
Conclusion and Recommendations
The choice between a p-tolyl carbamate and a Cbz group for amine protection hinges on the overall synthetic strategy, particularly the functional groups present in the molecule.
-
Choose the Cbz group when:
-
Consider an aryl carbamate like p-tolyl carbamate when:
-
Orthogonality to hydrogenolysis and acid-labile groups is critical.
-
The synthetic route can accommodate the specific reductive or nucleophilic conditions required for its cleavage.
-
Ultimately, the Cbz group remains the more versatile and widely applicable choice for general amine protection due to its straightforward and mild cleavage via hydrogenolysis. However, for complex molecules where orthogonality is a primary concern, the distinct cleavage requirements of aryl carbamates like the p-tolyl derivative offer a valuable strategic alternative.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. [Link]
-
Chem-Station. Carbamate Protective Groups. (2014). [Link]
-
PubMed. Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes. (2000). [Link]
-
DOI. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. (2019). [Link]
-
Thieme. 2.4 Photocleavable Protecting Groups. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by carbamate cleavage. [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
-
ResearchGate. Selective Cleavage of Cbz-Protected Amines. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alcohol or phenol synthesis by carbamate cleavage [organic-chemistry.org]
A Comparative Cost-Benefit Analysis of p-Tolyl Chloroformate for Large-Scale Synthesis
In the landscape of industrial-scale organic synthesis, particularly within the pharmaceutical and fine chemical sectors, the choice of reagents is a critical decision point governed by a delicate balance of efficacy, cost, safety, and scalability. p-Tolyl chloroformate (p-TCC) has emerged as a significant reagent, primarily for the introduction of the p-toluyloxycarbonyl (Toc) protecting group and for the synthesis of various carbamates and carbonates. This guide provides an in-depth cost-benefit analysis of p-Tolyl chloroformate, objectively comparing its performance, economic viability, and safety profile against common alternatives in large-scale applications. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower researchers, process chemists, and drug development professionals in making informed decisions.
Introduction to p-Tolyl Chloroformate: A Profile
p-Tolyl chloroformate, also known as 4-methylphenyl carbonochloridate, is an aryl chloroformate that serves as a versatile reagent in organic synthesis.[1] Its primary utility lies in its ability to react with nucleophiles, such as amines and alcohols, to form stable carbamates and carbonates, respectively. This reactivity is fundamental to its application in peptide synthesis, the creation of prodrugs, and the development of various therapeutic agents where the carbamate moiety is a crucial structural motif.[2][3] The p-cresol byproduct of its reactions is often more easily removed during workup compared to the phenol produced from its close analog, phenyl chloroformate.
This guide will dissect the advantages and disadvantages of employing p-TCC in a large-scale context, moving beyond simple reaction schemes to address the practical challenges of industrial synthesis.
Physicochemical Properties and Safety Profile of p-Tolyl Chloroformate
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective implementation in any synthetic process.
| Property | Value |
| CAS Number | 937-62-2 |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol [1] |
| Appearance | Clear, colorless liquid[1] |
| Density | 1.188 g/mL at 25 °C[1] |
| Boiling Point | 99.5 °C at 20 mmHg[1] |
| Flash Point | 86 °C (closed cup) |
| Refractive Index | n20/D 1.5099 |
Safety and Handling:
p-Tolyl chloroformate is classified as a toxic and corrosive substance, demanding stringent safety protocols for its handling, particularly at an industrial scale.
-
Hazards: It is toxic by inhalation, in contact with skin, and if swallowed, and it causes severe burns.[1]
-
Personal Protective Equipment (PPE): Mandatory PPE includes faceshields, chemical-resistant gloves, goggles, and a suitable respirator (e.g., type ABEK EN14387 filter).
-
Storage: The reagent should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C, under an inert atmosphere to prevent decomposition by moisture.[4]
The inherent hazards of p-TCC necessitate significant engineering controls and specialized training for personnel in a manufacturing environment, contributing to the overall process cost.
A Comparative Analysis of Key Alternatives
The decision to use p-TCC is best made after evaluating its performance against other viable reagents. The most common alternatives include other chloroformates, phosgene and its derivatives, and non-phosgene reagents.
Alternative Chloroformates: Benzyl and Phenyl Chloroformate
Benzyl Chloroformate (Cbz-Cl): A stalwart in peptide chemistry for introducing the benzyloxycarbonyl (Cbz or Z) protecting group. Its widespread use is a testament to its reliability and the extensive literature supporting its application.
Phenyl Chloroformate: Structurally very similar to p-TCC, it is also used for carbamate and carbonate synthesis.[2]
| Parameter | p-Tolyl Chloroformate | Benzyl Chloroformate | Phenyl Chloroformate |
| Primary Use | Toc protecting group, carbamates | Cbz protecting group, carbamates | Carbamates, Carbonates |
| By-product | p-Cresol | Benzyl alcohol | Phenol |
| By-product Removal | Generally straightforward | Can be challenging | Can be challenging |
| Reactivity | High | High | High |
| Cost | Moderate | Generally lower | Generally lower |
From a process chemistry perspective, the choice between these reagents often hinges on the properties of the byproduct and the ease of its removal from the reaction mixture. While phenol and benzyl alcohol can sometimes complicate purification due to their physical properties, p-cresol is often more easily separated.
Phosgene and Its Derivatives: The High-Reactivity Option
Phosgene (COCl₂) is the archetypal reagent for the synthesis of chloroformates, isocyanates, and carbonates.[5] Its high reactivity and low cost make it attractive for large-scale production. However, its extreme toxicity presents a significant barrier to its use, necessitating specialized, contained manufacturing facilities.[5]
Safer alternatives to gaseous phosgene, such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), have been developed.[6] These are a solid and a liquid, respectively, and are easier to handle than phosgene gas. However, they are still highly toxic and decompose to phosgene under certain conditions.[7]
| Parameter | p-Tolyl Chloroformate | Phosgene/Derivatives |
| Reactivity | High | Very High |
| Toxicity | Toxic, Corrosive[1] | Extremely Toxic[5] |
| Handling | Requires care | Requires specialized facilities |
| Cost | Moderate | Low (Phosgene) to High (Triphosgene) |
| Versatility | Good | Excellent |
The use of phosgene or its direct substitutes is generally reserved for when their unique reactivity is essential and the necessary safety infrastructure is in place. For many applications, the use of a pre-formed chloroformate like p-TCC is a much safer and more practical approach.
Non-Phosgene Reagents for Carbamate Synthesis
In a move towards greener and safer chemistry, several non-phosgene methods for carbamate synthesis have been developed. These include:
-
Reaction of amines with dialkyl or diaryl carbonates: This method avoids the use of chloroformates altogether but often requires higher temperatures and longer reaction times.[8]
-
Three-component coupling of amines, CO₂, and halides: This offers a direct route to carbamates from carbon dioxide.[9]
-
Rearrangement reactions: The Curtius, Hofmann, and Lossen rearrangements can be used to generate isocyanates in situ, which are then trapped by alcohols to form carbamates.[9]
While these methods are promising, they may not always be as efficient or as broadly applicable as the use of chloroformates, particularly in the context of well-established, large-scale processes.
Economic and Process Considerations
A holistic cost-benefit analysis extends beyond the purchase price of the starting materials.
| Cost Factor | p-Tolyl Chloroformate | Benzyl/Phenyl Chloroformate | Phosgene/Derivatives |
| Reagent Price | Moderate | Lower | Variable (Low to High) |
| Safety Infrastructure | Standard for hazardous chemicals | Standard for hazardous chemicals | High (specialized containment) |
| Workup/Purification | Often simpler due to p-cresol byproduct | Can be more complex | Variable |
| Waste Disposal | Standard for chlorinated organic waste | Standard for chlorinated organic waste | Requires specialized handling |
| Throughput/Yield | Generally high | Generally high | Generally very high |
p-Tolyl chloroformate often occupies a "sweet spot" for certain large-scale applications. While its upfront cost may be higher than that of benzyl or phenyl chloroformate, this can be offset by savings in purification and downstream processing, leading to a lower overall cost of goods. Compared to phosgene and its derivatives, p-TCC offers a significantly better safety profile, making it accessible to a wider range of manufacturing facilities without the need for multi-million dollar investments in specialized containment and scrubbing systems.
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences in application, the following are representative protocols for the protection of a generic primary amine.
Protocol 1: Carbamate Formation using p-Tolyl Chloroformate
-
Reaction Setup: To a stirred solution of the primary amine (1.0 equiv.) and a suitable base (e.g., triethylamine, 1.2 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add p-Tolyl chloroformate (1.1 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1N HCl) to remove excess base, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by recrystallization or chromatography. The p-cresol byproduct is typically removed during the aqueous washes or purification.
Protocol 2: Carbamate Formation using Benzyl Chloroformate (Cbz-Cl)
-
Reaction Setup: To a stirred solution of the primary amine (1.0 equiv.) in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 10% aq. Na₂CO₃) at 0 °C, add Benzyl chloroformate (1.1 equiv.) dropwise.
-
Reaction Monitoring: Stir vigorously for 1-3 hours at 0-5 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Separate the organic layer and wash sequentially with water, dilute acid (if necessary), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The benzyl alcohol byproduct may require careful chromatographic separation.
The choice of a biphasic system in the Cbz-Cl protocol is common for controlling the reaction and neutralizing the HCl byproduct in situ. The single organic phase used with p-TCC can sometimes simplify reactor setup and volume requirements.
Visualizing the Process and Decision Making
Final Recommendations
The selection of p-Tolyl chloroformate for large-scale synthesis is a strategically sound decision under specific circumstances:
-
When Ease of Purification is Paramount: The physical properties of the p-cresol byproduct can significantly simplify downstream processing, potentially reducing the number of purification steps and solvent usage. This can lead to higher overall process efficiency and lower manufacturing costs, even if the initial reagent cost is higher.
-
When a Balance of Reactivity and Safety is Required: p-TCC provides high reactivity for carbamate and carbonate formation without the extreme hazards and specialized handling requirements associated with phosgene or its direct substitutes. This makes it a suitable choice for multi-purpose manufacturing plants that may not be equipped for phosgenation reactions.
-
For the Synthesis of Toc-Protected Intermediates: When the p-toluyloxycarbonyl (Toc) group is the desired protecting group for strategic reasons in a multi-step synthesis, p-TCC is the most direct and efficient reagent for its installation.
References
-
p-Tolyl chloroformate | CAS 937-62-2. Chemical-Suppliers.com. Available from: [Link]
-
Synthesis of carbamates 7–9. Reagents and conditions. ResearchGate. Available from: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available from: [Link]
-
Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. National Institutes of Health (NIH). Available from: [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available from: [Link]
-
Trichloromethyl Chloroformate as a Phosgene Equivalent: 3-Isocyanatopropanoyl Chloride. ResearchGate. Available from: [Link]
-
En Route Toward Sustainable Polycarbonates via Large Cyclic Carbonates. National Institutes of Health (NIH). Available from: [Link]
-
Phosgene derivatives. Pharmaceutical Networking. Available from: [Link]
-
Benzyl chloroformate lr. IndiaMART. Available from: [Link]
-
Synthesis of 5- to 8-membered cyclic carbonates from diols and CO2: a one-step, atmospheric pressure and room temperature procedure. SciSpace. Available from: [Link]
-
Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. ResearchGate. Available from: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]
-
Synthesis of high-molecular-weight aliphatic polycarbonates by organo-catalysis. Royal Society of Chemistry. Available from: [Link]
-
Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. ResearchGate. Available from: [Link]
-
Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. ResearchGate. Available from: [Link]
-
Synthesis and characterization of 4,4'–(dimethylsilylene) bis( phenyl chloroformate) and 4,4'–(dimethylgermylene)bis(phenyl chloroformate) and their use in the synthesis of poly(urethanes). ResearchGate. Available from: [Link]
Sources
- 1. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of high-molecular-weight aliphatic polycarbonates by organo-catalysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
The Strategic Application of the p-Tolyl Carbamate Protecting Group: A Comparative Guide to Orthogonal Synthesis
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The ability to selectively unmask a functional group in the presence of others—a concept known as orthogonality—is paramount for achieving high yields and minimizing purification challenges. While carbamates such as Boc, Cbz, and Fmoc are mainstays in the synthetic chemist's toolbox, the nuanced reactivity of lesser-utilized protecting groups can offer unique advantages in complex molecular architectures. This guide provides an in-depth technical comparison of the p-tolyl carbamate protecting group, evaluating its orthogonality against its more common counterparts and presenting the experimental basis for its strategic deployment.
Introduction to Orthogonal Protection Strategies in Amine Synthesis
In the synthesis of complex molecules such as peptides, natural products, and pharmaceuticals, primary and secondary amines are frequently occurring functional groups that necessitate temporary protection to prevent undesired side reactions.[1][2] Carbamates are a widely employed class of amine protecting groups due to their ease of installation, general stability, and diverse deprotection methods.[1] The concept of "orthogonality" dictates that each protecting group in a molecule can be removed under a specific set of conditions without affecting the others.[3][4] This principle is fundamental to convergent and efficient synthetic strategies.
The most prevalent carbamate protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—form the foundation of many orthogonal protection schemes. Their distinct cleavage conditions are summarized below:
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1][5]
-
Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[1]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Labile to basic conditions, commonly 20% piperidine in DMF.[1]
The distinct reactivity of these groups allows for their sequential removal. However, the expanding complexity of synthetic targets often demands a broader arsenal of protecting groups with unique cleavage profiles. This has led to the exploration of alternative carbamates, such as the p-tolyl carbamate, to provide an additional layer of orthogonality.
The p-Tolyl Carbamate: Structure and Reactivity
The p-tolyl carbamate protecting group is an aryl carbamate, structurally similar to the phenyl carbamate. Its electronic properties, influenced by the electron-donating methyl group on the phenyl ring, are key to its distinct reactivity profile.
Figure 1: Structure of a p-tolyl carbamate protected amine.
Introduction of the p-Tolyl Carbamate Protecting Group
The p-tolyl carbamate group can be readily introduced by reacting the amine with p-tolyl chloroformate under basic conditions. p-Tolyl chloroformate is a commercially available reagent, making this protection strategy accessible.[6][7]
Figure 2: General scheme for the protection of an amine with p-tolyl chloroformate.
Orthogonality in Practice: A Comparative Analysis
The utility of the p-tolyl carbamate as an orthogonal protecting group lies in its unique deprotection conditions relative to Boc, Cbz, and Fmoc.
Deprotection of the p-Tolyl Carbamate Group
While stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively, the p-tolyl carbamate group can be selectively cleaved under specific, mild conditions. One effective method involves the use of palladium catalysis.
Comparative Deprotection Conditions
| Protecting Group | Deprotection Conditions |
| Boc | Strong Acid (e.g., TFA)[1][5] |
| Cbz | Catalytic Hydrogenolysis (H₂/Pd-C)[1] |
| Fmoc | Base (e.g., 20% Piperidine in DMF)[1] |
| p-Tolyl Carbamate | Palladium-catalyzed cleavage (specific conditions) |
Experimental Evidence for Orthogonality
The key to the orthogonality of the p-tolyl carbamate lies in its susceptibility to cleavage by specific palladium-based catalytic systems that do not affect Boc, Cbz, or Fmoc groups under the same conditions. This selective cleavage is often achieved under neutral conditions, further enhancing its synthetic utility.
Experimental Protocols
General Procedure for Amine Protection with p-Tolyl Chloroformate
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 equiv) or pyridine (1.2 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-tolyl chloroformate (1.1 equiv) dropwise.[6][7]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Workflow for Orthogonal Deprotection
The following diagram illustrates a hypothetical synthetic sequence demonstrating the orthogonal removal of the p-tolyl carbamate in the presence of Boc, Cbz, and Fmoc protecting groups.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of p-Tolyl Carbamate Protected Compounds
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. The p-tolyl carbamate group offers a unique set of properties for the protection of amines, and a thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth comparison of the spectroscopic analysis of p-tolyl carbamate protected compounds with common alternatives, supported by experimental data and detailed protocols.
The p-Tolyl Carbamate Protecting Group: An Overview
The p-tolyl carbamate group serves as a robust protecting group for primary and secondary amines. Its structure, featuring a tolyl (methylphenyl) ring linked to a carbamate functionality, imparts specific spectroscopic signatures that are key to its identification and differentiation from other protecting groups. The selection of a protecting group is a critical decision in a synthetic strategy, influencing reaction conditions, deprotection methods, and ultimately, the purity and yield of the final product. The p-tolyl carbamate offers stability under various conditions, and its distinct spectroscopic features allow for straightforward characterization.
Deciphering the Spectroscopic Signature of p-Tolyl Carbamates
A multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive profile of a p-tolyl carbamate protected compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a p-tolyl carbamate protected compound exhibits a set of characteristic signals. The methyl group on the tolyl ring typically appears as a singlet around δ 2.2-2.4 ppm . The aromatic protons of the p-substituted ring give rise to two doublets in the region of δ 7.0-7.4 ppm , a classic AA'BB' splitting pattern. The N-H proton of the carbamate linkage usually presents as a broad singlet, with its chemical shift being solvent and concentration-dependent, often appearing between δ 6.5-8.5 ppm . The protons of the protected amine moiety will have their chemical shifts influenced by the carbamate group.
¹³C NMR: The carbon NMR spectrum provides further confirmation of the p-tolyl carbamate structure. The methyl carbon of the tolyl group resonates at approximately δ 20-22 ppm . The aromatic carbons show distinct signals, with the quaternary carbon attached to the oxygen appearing around δ 148-150 ppm and the other aromatic carbons resonating in the δ 118-140 ppm range. The carbonyl carbon of the carbamate group is a key diagnostic peak, typically found in the downfield region of δ 152-156 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. For a p-tolyl carbamate, the following characteristic absorption bands are expected:
-
N-H Stretch: A moderate to sharp band in the region of 3200-3400 cm⁻¹ . The exact position and shape can be influenced by hydrogen bonding.
-
C=O Stretch (Amide I band): A strong, sharp absorption band typically observed between 1680-1730 cm⁻¹ . This is one of the most prominent peaks in the spectrum.
-
C-N Stretch and N-H Bend (Amide II band): A combination band appearing in the range of 1500-1550 cm⁻¹ .
-
C-O Stretch: Bands in the region of 1200-1300 cm⁻¹ are indicative of the C-O stretching of the carbamate.
-
Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic ring will be present in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under Electron Ionization (EI), p-tolyl carbamate protected compounds may show a molecular ion peak (M⁺). A characteristic fragmentation pathway involves the loss of the p-tolyl group or cleavage of the carbamate bond. Electrospray Ionization (ESI) is often used for more gentle ionization, typically showing the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. A neutral loss of CH₃NCO (57 Da) is a common fragmentation pattern for N-methyl carbamates under certain MS conditions and can be a useful diagnostic clue for related structures.[1]
Comparative Spectroscopic Analysis: p-Tolyl Carbamate vs. Alternatives
The choice of an amine protecting group is often dictated by its ease of introduction, stability to various reaction conditions, and the facility of its removal. Spectroscopic differentiation between these groups is crucial for confirming the success of protection and deprotection steps.[2][3]
| Protecting Group | Abbreviation | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Signals (cm⁻¹) | Deprotection Conditions |
| p-Tolyl Carbamate | - | ~2.3 (s, 3H, Ar-CH₃), 7.0-7.4 (d, 4H, Ar-H) | ~21 (Ar-CH₃), ~154 (C=O) | ~3300 (N-H), ~1700 (C=O) | Oxidative or reductive cleavage |
| tert-Butoxycarbonyl | Boc | ~1.4 (s, 9H, t-Bu) | ~28 (t-Bu CH₃), ~80 (t-Bu C), ~155 (C=O) | ~3350 (N-H), ~1690 (C=O) | Strong Acid (e.g., TFA)[4] |
| Benzyloxycarbonyl | Cbz or Z | ~5.1 (s, 2H, CH₂), ~7.3 (m, 5H, Ar-H) | ~67 (CH₂), ~128 (Ar-C), ~156 (C=O) | ~3320 (N-H), ~1695 (C=O) | Catalytic Hydrogenation |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | ~4.2 (t, 1H, CH), ~4.4 (d, 2H, CH₂), 7.2-7.8 (m, 8H, Ar-H) | ~47 (CH), ~67 (CH₂), ~120-144 (Ar-C), ~156 (C=O) | ~3310 (N-H), ~1710 (C=O) | Base (e.g., Piperidine) |
Experimental Protocols
General Protocol for NMR Spectroscopic Analysis
A standardized protocol is essential for obtaining reproducible and high-quality NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the p-tolyl carbamate protected compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
General Protocol for FTIR Spectroscopic Analysis
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the p-tolyl carbamate.
Visualizing the Workflow and Structure
Conclusion
The p-tolyl carbamate protecting group presents a valuable tool in the synthetic chemist's arsenal. A comprehensive understanding of its characteristic spectroscopic signatures in ¹H NMR, ¹³C NMR, IR, and MS is essential for unambiguous compound identification and for monitoring the progress of chemical reactions. By comparing these spectral features with those of other common amine protecting groups, researchers can confidently select the most appropriate group for their synthetic strategy and ensure the integrity of their target molecules. The protocols and data presented in this guide serve as a practical resource for the effective application of spectroscopic analysis in research and development.
References
- Chen, J.-Y. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 48(2), 357-363.
- Gomez-Arroyo, S., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 28(15), 5789.
-
Restek Corporation. (n.d.). Effective Analysis of Carbamate Pesticides. Separation Science. Retrieved from [Link]
- Li, H., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2503.
- Damico, J. N. (1966). The Mass Spectra of Some Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(5), 1027-1045.
- Slobodnik, J., et al. (1995). Identification of Carbamates by Particle Beam/Mass Spectrometry. Journal of Mass Spectrometry, 30(3), 458-470.
-
Bossa, J. B., et al. (2015). Infrared spectra of a) carbamic acid dimer (NH₂COOH)₂, b) ammonium... ResearchGate. Retrieved from [Link]
- Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 36(4), 1058-1066.
- He, H., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies.
- Haque, N., et al. (n.d.).
-
Wiley-VCH GmbH. (2025). PARA-TOLYL-N-METHYLCARBAMATE. SpectraBase. Retrieved from [Link]
- Napier, P., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201.
- Wang, Y., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750-1757.
- Carpino, L. A., et al. (1999). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 121(49), 11468-11473.
- Napier, P., et al. (2024). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI.
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(3), 131-139.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Wang, H., et al. (2009). Phenyl N-(p-tolyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1606.
-
Wang, Y., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. ResearchGate. Retrieved from [Link]
- Asakawa, T., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 18(11), 2441.
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]
- Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(41), 9874-9875.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
- Reddy, P. M., et al. (2015). p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. Analytical and Bioanalytical Chemistry, 407(24), 7437-7447.
-
PubChem. (n.d.). m-Tolyl-methyl carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Yang, X., et al. (2015). Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol.
Sources
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
Introduction: Positioning p-Tolyl Chloroformate in the Synthetic Chemist's Toolbox
An In-Depth Technical Guide to the Applications and Limitations of p-Tolyl Chloroformate
p-Tolyl chloroformate (PCOCl), a member of the aryl chloroformate family, is a reactive chemical intermediate valued for its role in organic synthesis.[1][2] With the chemical formula C₈H₇ClO₂, it serves as a versatile reagent for introducing the p-tolyloxycarbonyl group into molecules.[3][4] Like other chloroformates, its reactivity is analogous to that of acyl chlorides, making it a powerful tool for forming carbamates, carbonates, and mixed anhydrides.[5] However, its specific steric and electronic properties, conferred by the p-tolyl group, differentiate its performance from simpler alkyl chloroformates, influencing reaction rates, product stability, and selectivity.
This guide provides a comprehensive review of p-Tolyl chloroformate, objectively comparing its performance with common alternatives. We will delve into its primary applications, explore its inherent limitations, and provide detailed experimental protocols to guide researchers in its effective and safe use. The insights presented are grounded in established chemical principles and supported by literature to aid drug development professionals and synthetic chemists in making informed decisions for their specific research needs.
Core Applications: A Comparative Analysis
The utility of p-Tolyl chloroformate is most prominent in the synthesis of carbamates and as a derivatization agent. Its performance in these roles must be weighed against other available reagents.
Carbamate Synthesis and Amine Protection
The reaction of p-Tolyl chloroformate with primary or secondary amines is a straightforward and efficient method for forming N-aryl carbamates.[5] This transformation is fundamental in medicinal chemistry and materials science. The resulting p-tolyloxycarbonyl group can also function as a protecting group for amines, analogous to the more common Cbz (benzyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups.[5][6]
Mechanism and Causality: The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. A base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5] The choice of the aryl group (p-tolyl) over a simple alkyl group (like methyl or ethyl) can influence the stability and cleavage conditions of the resulting carbamate, a critical consideration in multi-step synthesis.[6]
dot
Caption: General reaction for carbamate synthesis using p-Tolyl chloroformate.
Comparative Performance:
While effective, p-Tolyl chloroformate is one of many reagents available for this transformation. Its selection depends on factors like desired product characteristics, cost, and safety considerations.
| Reagent | Key Advantages | Key Limitations | Best Suited For |
| p-Tolyl Chloroformate | - Stable carbamate products.- Aryl group can tune electronic properties. | - Toxic and moisture-sensitive.[4][7]- Phosgene derivative. | Synthesis of specific aryl carbamates where the tolyl group is desired in the final structure. |
| Ethyl/Methyl Chloroformate | - Inexpensive and widely available.- High reactivity. | - Highly toxic and volatile.- Can be less selective.[8] | General-purpose carbamate synthesis and derivatization on a large scale.[8] |
| Benzyl Chloroformate (Cbz-Cl) | - Widely used for Cbz protection.- Well-established deprotection methods (hydrogenolysis). | - Byproducts can complicate purification. | Protecting amines in peptide synthesis and complex molecule synthesis.[5] |
| Di-tert-butyl Dicarbonate (Boc₂O) | - Forms the easily removable Boc protecting group.- Milder reaction conditions. | - Not suitable for forming stable carbamates as final products. | Amine protection where mild, acid-labile deprotection is required. |
| Chlorosulfonyl Isocyanate (CSI) | - Phosgene-free route to primary carbamates from alcohols.[9]- High yields under mild conditions.[9] | - Highly reactive and moisture-sensitive. | Safe and efficient synthesis of primary carbamates directly from alcohols.[9] |
| Dialkyl Carbonates (e.g., DMC) | - Phosgene-free, "green" alternative.[10]- Low toxicity. | - Often requires a catalyst and higher temperatures.[10][11] | Industrial-scale synthesis where avoiding phosgene derivatives is a priority.[10] |
Derivatization for Gas Chromatography (GC)
Chloroformates are widely used as derivatizing agents to enhance the volatility and thermal stability of polar analytes for GC analysis.[5] They react with functional groups like amines, phenols, and carboxylic acids, converting them into less polar derivatives.[5]
Comparative Performance:
A study directly comparing methyl, ethyl, and menthyl chloroformates for the derivatization of seleno amino acids found that methyl chloroformate generally performed best in terms of yield and reproducibility.[8] While p-Tolyl chloroformate was not included in this specific study, we can infer its potential performance. The bulkier p-tolyl group would create a less volatile derivative compared to methyl or ethyl chloroformate, which could be advantageous or disadvantageous depending on the analyte's own volatility. However, it may exhibit different selectivity and reactivity profiles.
| Reagent Type | Principle | Advantages | Disadvantages |
| Alkyl Chloroformates | Esterification/carbamoylation of polar functional groups. | - Rapid reactions.- Versatile for many functional groups.[5] | - Reagents are moisture-sensitive.- Byproducts may need removal. |
| Silylation Reagents (e.g., BSTFA) | Replacement of active protons with a trimethylsilyl (TMS) group. | - Highly effective for -OH, -NH, -SH groups.- Volatile derivatives with good GC properties. | - Derivatives are moisture-sensitive.- Requires anhydrous conditions.[12] |
Limitations and Critical Considerations
Despite its utility, p-Tolyl chloroformate possesses significant limitations that researchers must manage.
1. Toxicity and Handling: p-Tolyl chloroformate is classified as toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[3][4][7] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
2. Moisture Sensitivity: As an acyl chloride derivative, it reacts readily with water to decompose into p-cresol and hydrochloric acid. This necessitates storage under anhydrous, inert conditions (e.g., nitrogen or argon atmosphere) at recommended temperatures of 2-8°C.[1][7][13] All glassware and solvents used in reactions must be scrupulously dried to prevent reagent quenching and yield loss.
3. Side Reactions: A notable side reaction occurs when aryl chloroformates, including p-Tolyl chloroformate, are reacted with dimethylformamide (DMF). This can lead to the facile in-situ synthesis of α-chlorocresols, which may be an undesired pathway if DMF is intended only as a solvent.
Caption: Experimental workflow for carbamate synthesis.
Conclusion
p-Tolyl chloroformate is a competent and useful reagent for the synthesis of aryl carbamates and for derivatization, occupying a specific niche within the broader class of chloroformates. Its primary advantages lie in the unique electronic and steric properties it imparts to the final product. However, its utility is constrained by significant safety concerns and moisture sensitivity, which are characteristic of most chloroformates. For applications where amine protection is the sole goal, modern reagents like Boc₂O often provide a safer and more convenient alternative. Similarly, for large-scale industrial synthesis, the push towards "green chemistry" favors phosgene-free routes using reagents like dialkyl carbonates.
[10]Ultimately, the decision to use p-Tolyl chloroformate should be made after a careful evaluation of the synthetic goals, safety infrastructure, and a comparison with the array of alternative reagents available to the modern chemist.
References
-
Carafa, M. & Quaranta, E. (2009). Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. ResearchGate. [Link]
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Chemistry Portal. [Link]
-
Risa, S., Sirie, N., & De la Calle, I. (2009). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. PubMed. [Link]
-
Tsuda, A. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University Repository. [Link]
-
Wikipedia. Chloroformate. [Link]
-
Chemical-Suppliers. p-Tolyl chloroformate | CAS 937-62-2. [Link]
-
Taylor & Francis Online. Chloroformate – Knowledge and References. [Link]
-
Yilmaz, I., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
González-Mondragón, E. G., et al. (2018). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. PMC - NIH. [Link]
-
Aresta, M., et al. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. [Link]
-
Kagne, R. Protection and deprotection. Willingdon College, Sangli. [Link]
Sources
- 1. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [m.chemicalbook.com]
- 2. 氯甲酸对甲苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 7. labsolu.ca [labsolu.ca]
- 8. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biosynth.com [biosynth.com]
Safety Operating Guide
A Guide to the Safe Disposal of p-Tolyl Chloroformate for Laboratory Professionals
For researchers and chemists in the fast-paced world of drug development and scientific discovery, the safe handling and disposal of reactive reagents is paramount. p-Tolyl chloroformate (CAS 937-62-2), a valuable reagent in organic synthesis, also presents significant hazards due to its toxicity, corrosivity, and reactivity, particularly with moisture.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of p-Tolyl chloroformate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to provide not just a procedure, but a framework of understanding built on robust scientific principles.
Understanding the Inherent Risks of p-Tolyl Chloroformate
Before any disposal procedure, a thorough understanding of the chemical's properties is essential. p-Tolyl chloroformate is a combustible liquid that is toxic upon inhalation, ingestion, and skin contact, and it can cause severe burns.[1][2] Its primary hazard in the context of disposal is its reactivity as an acyl halide derivative.
Key Hazard Information:
| Property | Value | Source |
| CAS Number | 937-62-2 | [1] |
| Molecular Formula | C₈H₇ClO₂ | [2][3] |
| Molecular Weight | 170.59 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [3] |
| Density | ~1.188 g/mL at 25 °C | |
| Hazards | Toxic, Corrosive, Moisture-Sensitive | [1][2] |
The core of its reactivity lies in the chloroformate group. Like other acyl chlorides, it readily undergoes nucleophilic attack. With water, it hydrolyzes to produce p-cresol, carbon dioxide (CO₂), and corrosive hydrochloric acid (HCl). This reaction can be vigorous and exothermic. The goal of a safe disposal procedure is to control this hydrolysis reaction in a slow and deliberate manner.
The Principle of Neutralization: Controlled Hydrolysis
The fundamental chemical principle for the safe disposal of p-tolyl chloroformate is controlled hydrolysis under basic conditions. A base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), is used to neutralize the hydrochloric acid as it is formed. This neutralization serves two purposes: it prevents the release of corrosive HCl gas and drives the hydrolysis reaction to completion.
The overall reaction for the neutralization of p-tolyl chloroformate with sodium hydroxide is as follows:
CH₃C₆H₄OCOCl + 2NaOH → CH₃C₆H₄ONa + NaCl + H₂O + CO₂
This is then followed by the neutralization of the resulting sodium p-cresolate upon acidification during workup if isolation of p-cresol were the goal, but for disposal, the basic solution is the desired final state.
Procedural Workflow for Disposal
The following diagram illustrates the logical workflow for the safe neutralization and disposal of p-tolyl chloroformate.
Caption: Logical workflow for the proper disposal of p-Tolyl Chloroformate.
Detailed, Step-by-Step Disposal Protocol
This protocol is designed for the disposal of small quantities of p-tolyl chloroformate typically found in a research laboratory setting.
Materials Required:
-
p-Tolyl chloroformate waste
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
A suitably sized beaker or flask (at least 10 times the volume of the chloroformate)
-
A magnetic stirrer and stir bar
-
An ice bath
-
A dropping funnel or pipette
-
pH paper or a pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves (nitrile or neoprene).
Procedure:
-
Preparation and Safety Precautions:
-
Preparation of the Neutralizing Solution:
-
Prepare a 5-10% aqueous solution of sodium hydroxide or a 10-20% solution of sodium carbonate in the beaker or flask. A weaker base like sodium carbonate is often preferred as it will react less vigorously and the evolution of CO₂ gas provides a visual cue for the reaction progress.
-
Place the beaker or flask in an ice bath on top of the magnetic stirrer and begin gentle stirring. Allow the solution to cool to below 10 °C. The cooling is critical to control the exothermic nature of the hydrolysis reaction.
-
-
Controlled Addition of p-Tolyl Chloroformate:
-
Slowly, and in a dropwise manner, add the p-tolyl chloroformate to the cold, stirred basic solution using a dropping funnel or pipette.
-
Rationale: A slow addition rate is the most critical parameter for safety. Adding the chloroformate too quickly can lead to an uncontrolled exothermic reaction, causing boiling and splashing of the corrosive mixture.
-
If you are neutralizing a solution of p-tolyl chloroformate in an inert solvent, ensure the solvent is compatible with the aqueous basic conditions.
-
-
Reaction Monitoring:
-
Carefully monitor the reaction. You may observe some fuming (HCl reacting with atmospheric moisture) at the point of addition and, if using sodium carbonate, effervescence (CO₂ evolution).
-
Maintain the temperature of the reaction mixture below 20 °C by controlling the addition rate and ensuring the effectiveness of the ice bath.
-
Continue stirring the mixture for at least 2 hours after the addition is complete to ensure all the p-tolyl chloroformate has been hydrolyzed.
-
-
Verification of Neutralization:
-
Once the reaction appears to be complete (no more gas evolution or signs of reaction), cautiously check the pH of the aqueous solution. The pH should be strongly basic (pH > 12 for NaOH, pH > 10 for Na₂CO₃). If it is not, add more base to ensure all the generated HCl has been neutralized.
-
-
Final Waste Disposal:
-
The resulting aqueous solution contains p-cresol (as its sodium salt), sodium chloride, and the excess base. This mixture should be transferred to a properly labeled hazardous waste container.
-
Consult your institution's specific guidelines for the disposal of halogenated organic waste streams.[6][7] Do not pour the neutralized solution down the drain unless specifically permitted by your local regulations and institutional policy for fully neutralized, low-concentration waste of this type.[7]
-
Rinse the reaction vessel with a small amount of water and add the rinsate to the hazardous waste container.
-
Conclusion
The proper disposal of p-tolyl chloroformate is not merely a procedural task but a critical aspect of laboratory safety and environmental responsibility. By understanding the chemical principles behind the neutralization process and adhering to a controlled, step-by-step protocol, researchers can effectively mitigate the risks associated with this reactive compound. This guide provides the necessary framework to handle the disposal of p-tolyl chloroformate with the confidence and precision that defines scientific excellence.
References
-
University of California, Berkeley. (n.d.). Hazardous Waste Management. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
University of California, Santa Barbara. (2013). Chloroform - Standard Operating Procedure. Retrieved from [Link]
-
University of Oklahoma. (2018). STANDARD OPERATING PROCEDURE Chloroform. Retrieved from [Link]
-
Yufeng, C. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways. Retrieved from [Link]
Sources
- 1. p-Tolyl chloroformate 97 937-62-2 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. p-Tolyl chloroformate, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. 129.15.40.254 [129.15.40.254]
- 6. otago.ac.nz [otago.ac.nz]
- 7. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
A Researcher's Guide to the Safe Handling of p-Tolyl Chloroformate
As a reactive chemical intermediate, p-tolyl chloroformate is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. However, its utility is matched by its significant hazard profile. This guide provides essential, field-tested information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of p-tolyl chloroformate, ensuring both personal safety and experimental integrity.
Understanding the Risks: The Chemical Profile of p-Tolyl Chloroformate
p-Tolyl chloroformate is a combustible liquid that is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] It is also corrosive, causing severe skin burns and eye damage.[1][3] The primary danger of this compound lies in its reactivity. Upon contact with water or moisture, it can decompose, releasing corrosive hydrogen chloride gas.[4] Understanding these properties is the foundation of a robust safety protocol. The causality is clear: preventing exposure through meticulous handling and appropriate personal protective equipment is not merely a recommendation, but a necessity.
Key Hazard Information:
| Hazard Statement | GHS Classification |
| Toxic if swallowed, in contact with skin, or if inhaled.[1] | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3)[1] |
| Causes severe skin burns and eye damage.[1] | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1)[3] |
| May be corrosive to metals.[3] | Corrosive to metals (Category 1)[3] |
Operational Plan: From Receipt to Disposal
A self-validating safety system begins before the bottle is even opened. The following workflow outlines the critical steps for handling p-tolyl chloroformate in a laboratory setting.
Caption: Workflow for handling p-Tolyl Chloroformate.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
Given the severe hazards of p-tolyl chloroformate, a comprehensive PPE strategy is mandatory. Standard laboratory attire is insufficient.
Essential PPE for Handling p-Tolyl Chloroformate:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] Inspect for tears or holes before use. | Prevents skin contact, which can cause toxicity and severe burns. |
| Eye & Face Protection | Safety goggles and a face shield.[2][6] | Protects against splashes that can cause severe eye damage. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A chemical-resistant apron or lab coat over a long-sleeved shirt and pants.[5] | Protects against skin exposure from spills or splashes. |
| Respiratory Protection | A NIOSH-approved respirator with a cartridge appropriate for organic vapors and acid gases (e.g., type ABEK).[2][6] | Protects against the inhalation of toxic vapors. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
This multi-layered approach to PPE ensures that all potential routes of exposure are addressed. The choice of a specific respirator cartridge is critical and should be based on the concentration and quantity of the substance being handled.
Step-by-Step Handling Procedures
All work with p-tolyl chloroformate must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation:
-
Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
-
Have all necessary equipment and reagents within the fume hood before introducing the p-tolyl chloroformate.
-
An emergency eyewash station and safety shower should be immediately accessible.[7]
-
-
Dispensing the Chemical:
-
When handling the liquid, use a syringe or a pipette with a compatible bulb. Never pipette by mouth.
-
To prevent static discharge which could ignite flammable vapors, ensure all equipment is properly grounded.[8]
-
Keep the container tightly closed when not in use to prevent the release of vapors and decomposition due to moisture.[1][8]
-
-
During the Reaction:
-
Continuously monitor the reaction for any signs of unexpected changes.
-
Maintain a clean and organized workspace within the fume hood to prevent accidental spills.
-
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[9] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[4][5] Seek immediate medical attention.[1]
Spill Cleanup:
For small spills (less than 100 mL) within a fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or sodium bicarbonate.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Gently sweep the absorbed material into a labeled, sealable container for hazardous waste.[11]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible End-of-Life Management
All waste containing p-tolyl chloroformate, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all p-tolyl chloroformate waste in a designated, labeled, and sealed container.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.[3] Do not dispose of p-tolyl chloroformate down the drain or in the regular trash.[7]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize p-tolyl chloroformate in their work, advancing scientific discovery while prioritizing personal and environmental well-being.
References
-
p-Tolyl chloroformate | CAS 937-62-2. Chemical-Suppliers. [Link]
-
Material Safety Data Sheet PENTYL CHLOROFORMATE. [Link]
-
Propyl chloroformate | C4H7ClO2 | CID 7998. PubChem - NIH. [Link]
-
n-Pentyl Chloroformate. VanDeMark Chemical. [Link]
-
Spill Kits and Spill Clean Up Procedures. Georgia Tech Environmental Health & Safety. [Link]
-
Cleaning up a spill. Kent State University Compliance and Risk Management. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. p-Tolyl chloroformate 97 937-62-2 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. 氯甲酸对甲苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. Propyl chloroformate | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
